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  • Product: Diethyl adipate
  • CAS: 68989-28-6

Core Science & Biosynthesis

Foundational

Diethyl Adipate: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the chemical and physical properties of diethyl adipate, a versatile diester with significant applications across various scientific and industrial domains. Intended for res...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical and physical properties of diethyl adipate, a versatile diester with significant applications across various scientific and industrial domains. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to offer a comprehensive understanding of this compound.

Introduction: The Versatility of a Diester

Diethyl adipate (DEA), with the CAS number 141-28-6, is the diethyl ester of adipic acid.[1][2] It is a clear, colorless, and oily liquid characterized by a faint, pleasant, and fruity odor.[1][3] This fatty acid ester is a workhorse molecule, finding utility as a plasticizer, solvent, and chemical intermediate in a multitude of applications.[4][5][6] Its low toxicity and biodegradability further enhance its appeal as an environmentally conscious choice in many formulations.[5] This guide will delve into the core physicochemical characteristics of diethyl adipate, its synthesis, spectral properties, and safety considerations, providing a robust resource for its effective application in research and development.

Molecular Structure and Identification

Understanding the molecular architecture of diethyl adipate is fundamental to appreciating its chemical behavior and physical properties.

Caption: 2D Chemical Structure of Diethyl Adipate.

Table 1: Chemical Identifiers for Diethyl Adipate

IdentifierValue
CAS Number 141-28-6[1]
Molecular Formula C₁₀H₁₈O₄[7]
Molecular Weight 202.25 g/mol [4]
IUPAC Name diethyl hexanedioate[8]
Synonyms Adipic acid, diethyl ester; Diethyl hexanedioate; Ethyl adipate[1][9]
InChI InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3[1]
InChIKey VIZORQUEIQEFRT-UHFFFAOYSA-N[1]
SMILES CCOC(=O)CCCCC(=O)OCC[4]

Physicochemical Properties

The physical properties of diethyl adipate dictate its behavior in various systems and are crucial for its application as a solvent and plasticizer.

Table 2: Key Physical Properties of Diethyl Adipate

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow oily liquid[2][7]
Odor Pleasant, fruity, vinous-oily[1][3][7]
Melting Point -20 to -19 °C[2][7][10]
Boiling Point 251 °C[2][7][10]
Density 1.009 g/mL at 25 °C[7][10]
Refractive Index (n²⁰/D) 1.427[2][7][10]
Flash Point >110 °C (>230 °F)[3][11]
Water Solubility Insoluble to slightly soluble (<0.1 g/L to 4230 mg/L at 20 °C)[4][7][8]
Solubility in Organic Solvents Soluble in ethanol and other organic solvents[4][7]
Vapor Pressure 0.058 mm Hg at 25 °C[12]

The low volatility, indicated by its high boiling point and low vapor pressure, makes diethyl adipate a suitable solvent in formulations where controlled evaporation is desired.[6] Its excellent solubility in organic solvents allows for its use in a wide range of non-aqueous systems.[4][7]

Synthesis of Diethyl Adipate

The primary industrial synthesis of diethyl adipate is achieved through the Fischer esterification of adipic acid with ethanol in the presence of an acid catalyst.[2][10]

Caption: General workflow for the synthesis of diethyl adipate.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of diethyl adipate.

Materials:

  • Adipic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine adipic acid and an excess of absolute ethanol. Add a few boiling chips.

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive the equilibrium towards the product.

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Check the aqueous layer with litmus paper to ensure it is no longer acidic.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent. The crude diethyl adipate can then be purified by distillation under reduced pressure to obtain the final product.

Causality in Experimental Choices: The use of excess ethanol and the removal of water (often facilitated by a Dean-Stark trap in larger-scale syntheses) are crucial to shift the reaction equilibrium towards the formation of the ester, thereby maximizing the yield, in accordance with Le Châtelier's principle. The washing steps are essential for removing the acid catalyst and any unreacted adipic acid, ensuring the purity and stability of the final product.

Spectroscopic Characterization

Spectroscopic data is vital for the structural confirmation and purity assessment of diethyl adipate.

Infrared (IR) Spectroscopy: The IR spectrum of diethyl adipate exhibits characteristic absorption bands for an ester. A strong C=O stretching vibration is typically observed around 1735 cm⁻¹, and C-O stretching vibrations appear in the region of 1250-1000 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. A triplet for the methyl protons (-CH₃) of the ethyl groups, a quartet for the methylene protons (-CH₂-) of the ethyl groups, and multiplets for the methylene protons of the adipic acid backbone are expected.[8]

  • ¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon of the ester, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the methylene carbons of the adipic acid chain.[13]

Mass Spectrometry (MS): The electron ionization mass spectrum of diethyl adipate will show a molecular ion peak (M⁺) at m/z 202, corresponding to its molecular weight.[14][15] Fragmentation patterns characteristic of esters will also be observed.

Applications in Research and Industry

Diethyl adipate's favorable properties lend it to a wide array of applications:

  • Plasticizer: It is extensively used to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC) and in the formation of ethylcellulose-based coating membranes for controlled drug release.[2][12]

  • Solvent: Its utility as a solvent is prominent in the formulation of coatings, adhesives, and cosmetics.[1][5] It also serves as a "green" organic solvent for certain extraction processes.[10]

  • Chemical Intermediate: Diethyl adipate is a precursor in the synthesis of other valuable chemicals, including 1,6-hexanediol and oligoadipamides for protective coatings.[7][10][16]

  • Cosmetics and Personal Care: In this sector, it functions as an emollient, skin-conditioning agent, and fragrance ingredient.[2][7][17]

  • Flavor and Fragrance: It is used as a solvent, modifier, and fixative in flavor and fragrance compositions.[7][10]

Safety and Handling

While generally considered to have low toxicity, proper handling of diethyl adipate is essential in a laboratory or industrial setting.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[11][18]

  • Handling: Use in a well-ventilated area to avoid inhalation of vapors.[11][18] Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[11][19][20]

  • First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[11] For skin contact, wash with soap and water.[11] If inhaled, move to fresh air.[11] If ingested, do not induce vomiting and seek medical attention.[11]

Fire Safety: Diethyl adipate has a high flash point, indicating a low fire hazard.[11] In case of a fire, use carbon dioxide, dry chemical powder, or water spray to extinguish.[11]

Conclusion

Diethyl adipate is a chemically stable and versatile diester with a well-characterized profile of physical and chemical properties. Its utility as a plasticizer, solvent, and synthetic intermediate is well-established across numerous scientific and industrial fields. A thorough understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, is paramount for its effective and responsible application.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Diethyl Adipate: Comprehensive Overview and Applications. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Diethyl adipate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8844, Diethyl Adipate. Available from: [Link]

  • The Good Scents Company. diethyl adipate, 141-28-6. Available from: [Link]

  • Ataman Kimya. DIETHYL ADIPATE. Available from: [Link]

  • LookChem. Cas 141-28-6,Diethyl adipate. Available from: [Link]

  • Cheméo. Chemical Properties of Diethyl adipate (CAS 141-28-6). Available from: [Link]

  • PrepChem.com. Synthesis of diethyl adipate. Available from: [Link]

  • The Versatile Roles of Diethyl Adipate in Modern Manufacturing. (2025-10-29). Available from: [Link]

  • CPAChem. Safety data sheet - Diethyl adipate. Available from: [Link]

  • National Institute of Standards and Technology. Diethyl adipate - NIST WebBook. Available from: [Link]

  • SpectraBase. Diethyladipate - Optional[13C NMR] - Spectrum. Available from: [Link]

  • National Institute of Standards and Technology. Diethyl adipate - NIST WebBook. Available from: [Link]

  • National Institute of Standards and Technology. Diethyl adipate - Mass spectrum (electron ionization). Available from: [Link]

Sources

Exploratory

Authored by: A Senior Application Scientist

An In-depth Technical Guide to Diethyl Adipate (CAS 141-28-6) Introduction Diethyl adipate (DEA), identified by the CAS number 141-28-6, is a diester of adipic acid and ethanol.[1] It presents as a clear, colorless, and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethyl Adipate (CAS 141-28-6)

Introduction

Diethyl adipate (DEA), identified by the CAS number 141-28-6, is a diester of adipic acid and ethanol.[1] It presents as a clear, colorless, and oily liquid with a faint, pleasant fruity odor.[1][2] With its low volatility and excellent compatibility with a range of materials, Diethyl adipate has established itself as a critical component in numerous industrial and research applications.[3] This guide provides a comprehensive technical overview of Diethyl adipate, focusing on its synthesis, core applications in polymer science and drug development, analytical quality control, and essential safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of Diethyl adipate is crucial for its effective application in research and formulation. It is a fatty acid ester with the chemical formula C₁₀H₁₈O₄.[4][5] The molecule consists of a six-carbon dicarboxylic acid (adipic acid) backbone with ethyl esters at both ends.[1] This structure imparts properties that make it an effective plasticizer and solvent.[6]

Table 1: Key Physicochemical Properties of Diethyl Adipate

PropertyValueSource(s)
CAS Number 141-28-6[1][4]
Molecular Formula C₁₀H₁₈O₄[5][6]
Molecular Weight 202.25 g/mol [6][7]
Appearance Clear, colorless to pale yellow oily liquid[4][6][8]
Melting Point -20 to -19 °C[4][6]
Boiling Point 251 °C[4][6]
Density 1.009 g/mL at 25 °C[6]
Flash Point 113 °C (235.4 °F) - closed cup[9]
Refractive Index (n20/D) 1.427[4][6]
Solubility Insoluble in water; soluble in ethanol and other organic solvents[1][4][8]
Vapor Pressure 0.0268 mmHg at 25°C[6]

Synthesis and Manufacturing

The primary industrial synthesis of Diethyl adipate is achieved through the Fischer esterification of adipic acid with ethanol.[4][6][10] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, to accelerate the attainment of equilibrium.[6][10] The causality behind using an acid catalyst lies in its ability to protonate the carbonyl oxygen of the adipic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol.

To drive the reaction toward the product side and achieve high yields, water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation.[11]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Adipic_Acid Adipic Acid HOOC(CH₂)₄COOH Process Esterification Adipic_Acid->Process Ethanol Ethanol (2 equiv.) CH₃CH₂OH Ethanol->Process Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Process Heat Heat (Reflux) Heat->Process DEA Diethyl Adipate C₂H₅OOC(CH₂)₄COOC₂H₅ Water Water (2 equiv.) H₂O Process->DEA Process->Water

Diagram 1: Synthesis of Diethyl Adipate via Fischer Esterification.
Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Setup : Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

  • Reagents : To the round-bottom flask, add adipic acid (1.0 equivalent), ethanol (2.5 equivalents), and a suitable solvent like toluene to facilitate azeotropic removal of water.[11]

  • Catalysis : Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) to the mixture while stirring.[12]

  • Reaction : Heat the mixture to reflux. The progress is monitored by observing the removal of the water azeotrope and can be verified by TLC analysis, checking for the consumption of the adipic acid starting material.[12]

  • Workup : After the reaction is complete (typically 2-5 hours), cool the mixture to room temperature.[12] Neutralize the acid catalyst with a mild base, such as a 5% aqueous sodium bicarbonate solution.[12]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.[12] Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.[12] The crude Diethyl adipate can be further purified by vacuum distillation to yield a high-purity product.[11]

Core Applications in Research and Development

Diethyl adipate's utility spans multiple scientific and industrial domains due to its versatile properties.

Plasticizer in Polymer Science

As a plasticizer, Diethyl adipate is incorporated into polymer matrices to increase their flexibility, durability, and workability.[2][6] It functions by embedding itself between polymer chains, disrupting intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material. This application is particularly significant in:

  • Polyvinyl Chloride (PVC) : Enhances the flexibility of PVC for applications like food films.[13]

  • Cellulose Ethers : It is used as a plasticizer for ethylcellulose-based coating membranes, which are critical in developing controlled drug release systems.[4] The amount of DEA can modulate the permeability and mechanical properties of the coating, directly influencing the drug dissolution profile.

  • Specialty Copolymers : It is used in developing ethylene chlorotrifluoroethylene (ECTFE) based membranes, improving their performance in separation processes like pervaporation.[14]

Pharmaceutical Excipient

In drug development, Diethyl adipate serves as an excipient, a substance formulated alongside the active pharmaceutical ingredient (API). Its primary role is in:

  • Controlled-Release Formulations : As a plasticizer in polymer coatings for tablets and pellets, it helps create stable, flexible films that control the rate of drug release from the dosage form.[3][4]

  • Topical Formulations : It acts as an emollient and skin-conditioning agent in creams and lotions, improving the texture and feel of the product while potentially aiding in the percutaneous absorption of APIs.[3][4]

  • Solvent for APIs : Its solvent properties can be leveraged to enhance the solubility and bioavailability of poorly water-soluble drugs in lipid-based formulations.[3]

Chemical Intermediate and Solvent

Diethyl adipate is a valuable intermediate in organic synthesis. It is used in the production of other important chemicals, including:

  • Oligoadipamides : Used in the synthesis of oligoadipamide, which can be layered with perfluoropolyether networks for advanced protective coatings.[4][14][15]

  • 1,6-Hexanediol : Can be hydrogenated to produce 1,6-hexanediol, a monomer for polyesters and polyurethanes.

It also functions as a green organic solvent for various chemical reactions and formulations, including paints, coatings, and fragrances.[3][6][8]

G cluster_input Inputs cluster_process Process cluster_output Output Polymer Base Polymer (e.g., Ethylcellulose) Mixing Homogeneous Mixing/Dissolution Polymer->Mixing DEA Diethyl Adipate (Plasticizer) DEA->Mixing API Active Pharmaceutical Ingredient (API) API->Mixing Solvent Solvent System Solvent->Mixing Coating Film Coating (e.g., Fluid Bed) Mixing->Coating Drying Solvent Evaporation & Film Formation Coating->Drying Final_Product Controlled-Release Dosage Form Drying->Final_Product

Sources

Foundational

Diethyl adipate structure and molecular formula

An In-depth Technical Guide to Diethyl Adipate: Structure, Properties, and Synthesis Introduction Diethyl adipate (DEA) is a significant organic compound classified as a diester of adipic acid and ethanol.[1] With the CA...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethyl Adipate: Structure, Properties, and Synthesis

Introduction

Diethyl adipate (DEA) is a significant organic compound classified as a diester of adipic acid and ethanol.[1] With the CAS Number 141-28-6, this fatty acid ester is a colorless, oily liquid recognized for its low viscosity and a faint, pleasant fruity odor.[1][2] Its versatile properties, including low toxicity and biodegradability, have established it as a vital component in a multitude of industrial and research applications.[3] It serves as a high-performance plasticizer, a green solvent, and a key intermediate in organic synthesis, finding use in industries ranging from polymers and coatings to cosmetics and fragrances.[2][4] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Identification

The molecular identity of diethyl adipate is defined by its specific arrangement of atoms and functional groups. It is structurally composed of a central six-carbon aliphatic chain (the adipate backbone) flanked by two ethyl ester functional groups at either end.[1]

  • Molecular Formula : C₁₀H₁₈O₄[5]

  • IUPAC Name : diethyl hexanedioate[5]

  • Common Synonyms : Adipic acid diethyl ester, Ethyl adipate, Diethyl hexanedioate, Hexanedioic acid, 1,6-diethyl ester[1][5]

  • Linear Formula : C₂H₅OCO(CH₂)₄COOC₂H₅[6]

  • Canonical SMILES : CCOC(=O)CCCCC(=O)OCC[5]

The structure consists of a linear hexane-1,6-dioic acid backbone where the carboxylic acid protons are replaced by ethyl groups. This configuration imparts the characteristic properties of a diester, influencing its polarity, boiling point, and solvency.

Physicochemical Properties

The utility of diethyl adipate is directly linked to its distinct physical and chemical properties. These characteristics determine its suitability for various applications, from enhancing polymer flexibility to acting as a solvent in complex formulations. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 141-28-6[5]
Molecular Weight 202.25 g/mol [3][5]
Appearance Clear, colorless to pale yellow oily liquid[2][3]
Boiling Point 251 °C (at 760 mmHg); 132 °C (at 15 mmHg)[4][7][8]
Melting Point -18 °C to -20 °C[4][9]
Density 1.000 - 1.009 g/mL at 25 °C[8][9]
Refractive Index 1.425 - 1.431 at 20 °C[4][10]
Flash Point 111.1 °C - 113 °C (Closed Cup)[9][10]
Solubility Insoluble in water; Soluble in ethanol and other organic solvents[1][2][4]

Synthesis: Fischer Esterification of Adipic Acid

Diethyl adipate is commercially and synthetically produced via the Fischer esterification of adipic acid with ethanol.[4][11] This acid-catalyzed condensation reaction is a cornerstone of organic synthesis for producing esters.

Principle and Mechanistic Insight

The Fischer esterification is a reversible reaction. To achieve a high yield of diethyl adipate, the equilibrium must be shifted toward the products. This is typically accomplished by using an excess of one reactant (usually the less expensive ethanol) or by removing water as it is formed, in accordance with Le Chatelier's principle.[12]

The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[11][13] Causality of Catalysis : The acid catalyst protonates the carbonyl oxygen of the adipic acid's carboxylic groups. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol. This step is crucial for overcoming the activation energy barrier of the reaction under practical laboratory conditions.

Experimental Workflow Diagram

Synthesis_Workflow Workflow for Diethyl Adipate Synthesis cluster_reaction Reaction Setup cluster_workup Product Work-up cluster_purification Purification reactants 1. Charge Reactants Adipic Acid, Ethanol (excess), H₂SO₄ (catalyst) reflux 2. Reflux Heat mixture to reflux (e.g., 5-6 hours) reactants->reflux Stirring cool 3. Cool Reaction Mixture reflux->cool neutralize 4. Neutralize Add NaHCO₃ solution to quench acid catalyst cool->neutralize extract 5. Liquid-Liquid Extraction Use diethyl ether neutralize->extract wash 6. Wash Organic Layer With water, then brine extract->wash dry 7. Dry Organic Layer Use anhydrous MgSO₄ or Na₂SO₄ wash->dry filter 8. Filter Remove drying agent dry->filter evaporate 9. Evaporate Solvent Rotary Evaporation filter->evaporate distill 10. Purify by Vacuum Distillation evaporate->distill product Pure Diethyl Adipate distill->product

Caption: Experimental workflow for the synthesis and purification of diethyl adipate.

Detailed Experimental Protocol
  • Reactant Charging : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine adipic acid (1.0 eq), absolute ethanol (5.0-10.0 eq to serve as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3% by volume of ethanol).

  • Reaction : Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting adipic acid is consumed (typically 4-6 hours).

  • Cooling and Neutralization : Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution will occur.

  • Extraction : Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

  • Washing : Wash the combined organic layers sequentially with deionized water and then with a saturated brine solution. This removes residual ethanol, salts, and water-soluble impurities.

  • Drying : Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal : Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the extraction solvent.

  • Purification : Purify the resulting crude oil by vacuum distillation to obtain pure diethyl adipate as a colorless liquid.[12]

Core Applications in Scientific Research and Industry

Diethyl adipate's favorable chemical properties make it a versatile compound for numerous applications.

  • Plasticizer : It is widely used as a plasticizer, particularly for poly(vinyl chloride) (PVC) and its copolymers.[4][14] It integrates into the polymer matrix, increasing flexibility, workability, and durability by reducing intermolecular forces between polymer chains.[3][13]

  • Solvent : Due to its excellent solvency and low volatility, DEA serves as a solvent in the formulation of paints, coatings, and adhesives.[2][3][15]

  • Organic Synthesis Intermediate : It is a precursor in the synthesis of other valuable chemicals. For instance, it can be used to synthesize oligoadipamides for protective coatings or hydrogenated to produce 1,6-hexanediol.[2]

  • Cosmetics and Fragrances : In the personal care industry, it functions as an emollient to soften skin, a solvent for fragrance formulations, and a fixative to prolong scent.[2][3]

  • Drug Delivery Systems : In pharmaceutical research, DEA is explored as a plasticizer in the formation of ethylcellulose-based coating membranes for controlled-release drug delivery systems.[7]

Safety and Handling

According to its Safety Data Sheet (SDS), diethyl adipate is considered to have low toxicity.[1][16] However, it may cause mild irritation to the eyes, skin, and respiratory tract.[8] Standard laboratory safety protocols should be followed during handling.

  • Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[16][17]

  • Handling : Use in a well-ventilated area. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[8][16]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[8]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8844, Diethyl Adipate. Retrieved from [Link]

  • Chem-Impex. (n.d.). Diethyl adipate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethyl adipate, 141-28-6. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl adipate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYL ADIPATE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl Adipate: Comprehensive Overview and Applications. Retrieved from [Link]

  • LookChem. (n.d.). Cas 141-28-6,Diethyl adipate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl adipate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl adipate. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Agency for Research on Cancer. (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon: IARC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl adipate. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Diethyl adipate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatile Roles of Diethyl Adipate in Modern Manufacturing. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Diethyl adipate (CAS 141-28-6). Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Analysis of Diethyl Adipate

This technical guide provides an in-depth analysis of the spectroscopic data of diethyl adipate (DEA), a widely used organic solvent and plasticizer.[1] Intended for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data of diethyl adipate (DEA), a widely used organic solvent and plasticizer.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.

Introduction: The Molecular Blueprint of Diethyl Adipate

Diethyl adipate (CAS No. 141-28-6), with the molecular formula C10H18O4, is the diethyl ester of hexanedioic acid.[2][3] Its structure, characterized by a central four-carbon chain flanked by two ethyl ester groups, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and structural elucidation in various scientific applications. This guide will dissect the nuances of each major spectroscopic technique, providing not just the data, but the rationale behind the spectral features.

Molecular Structure of Diethyl Adipate

Caption: 2D chemical structure of diethyl adipate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For diethyl adipate, both ¹H and ¹³C NMR provide unambiguous evidence for its symmetrical structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of diethyl adipate is elegantly simple, reflecting the molecule's symmetry. Due to the free rotation around the single bonds, chemically equivalent protons give rise to the same signal.

Expected Chemical Shifts and Multiplicities:

  • ~1.25 ppm (triplet, 6H): These six protons correspond to the two methyl groups (CH₃) of the ethyl esters. The signal is split into a triplet by the adjacent methylene (CH₂) group (n+1 rule, 2+1=3).

  • ~1.65 ppm (multiplet, 4H): This signal arises from the four protons of the two central methylene groups (β-CH₂) of the adipate backbone. The multiplicity is more complex due to coupling with the adjacent α-CH₂ protons.

  • ~2.28 ppm (multiplet, 4H): These four protons are from the two methylene groups alpha (α-CH₂) to the carbonyl carbons. Their proximity to the electron-withdrawing carbonyl group shifts them downfield compared to the other backbone protons.

  • ~4.12 ppm (quartet, 4H): This downfield signal corresponds to the four protons of the two methylene groups (OCH₂) in the ethyl esters. The strong deshielding effect of the adjacent oxygen atom is responsible for the significant downfield shift. The signal is split into a quartet by the neighboring methyl (CH₃) group (n+1 rule, 3+1=4).

Table 1: Summary of ¹H NMR Data for Diethyl Adipate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.25Triplet6H-O-CH₂-CH₃
~1.65Multiplet4H-CO-CH₂-CH₂ -
~2.28Multiplet4H-CO-CH₂ -CH₂-
~4.12Quartet4H-O-CH₂ -CH₃
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum further confirms the symmetry of diethyl adipate, showing only four distinct carbon signals.

Expected Chemical Shifts:

  • ~14.2 ppm: This upfield signal corresponds to the methyl carbons (-O-CH₂-C H₃) of the ethyl groups.

  • ~24.5 ppm: This signal is assigned to the two central methylene carbons (β-C H₂) of the adipate backbone.

  • ~34.0 ppm: The two methylene carbons alpha (α-C H₂) to the carbonyl groups appear at this chemical shift.

  • ~60.2 ppm: The methylene carbons of the ethyl esters (-O-C H₂-CH₃) are shifted significantly downfield due to the direct attachment to the electronegative oxygen atom.

  • ~173.2 ppm: The most downfield signal is characteristic of the carbonyl carbons (C =O) of the ester groups.[4]

Table 2: Summary of ¹³C NMR Data for Diethyl Adipate

Chemical Shift (ppm)Assignment
~14.2-O-CH₂-C H₃
~24.5-CO-CH₂-C H₂-
~34.0-CO-C H₂-CH₂-
~60.2-O-C H₂-CH₃
~173.2C =O
Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data integrity.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of diethyl adipate into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently invert several times to ensure complete dissolution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16 scans).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 45-degree pulse, 5-second relaxation delay, 1024 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

    • Integrate the peaks in the ¹H NMR spectrum.

Caption: Standard workflow for NMR analysis of diethyl adipate.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of diethyl adipate is dominated by strong absorptions characteristic of an ester.

Key Vibrational Frequencies:

  • ~2980-2870 cm⁻¹ (strong): These bands correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the ethyl and adipate moieties.

  • ~1735 cm⁻¹ (very strong, sharp): This is the most prominent peak in the spectrum and is indicative of the C=O stretching vibration of the ester functional group. Its high intensity is due to the large change in dipole moment during this vibration.

  • ~1240-1170 cm⁻¹ (strong): These absorptions are attributed to the C-O stretching vibrations of the ester linkage. There are typically two bands associated with the asymmetric and symmetric stretching of the O=C-O group.

Table 3: Summary of Key IR Absorptions for Diethyl Adipate

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2870StrongC-H (sp³) stretch
~1735Very StrongC=O (ester) stretch
~1240-1170StrongC-O (ester) stretch
Experimental Protocol: IR Sample Preparation and Acquisition

Protocol (for liquid film on NaCl plates):

  • Sample Preparation:

    • Place a single drop of neat diethyl adipate onto the center of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

    • Place a second salt plate on top of the first, and gently press to create a thin liquid film between the plates.

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Ensure the instrument's beam path is clear.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands in the spectrum.

    • Compare the obtained spectrum with a reference spectrum from a database like the NIST Chemistry WebBook for verification.[5]

Mass Spectrometry: Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure. For diethyl adipate (molecular weight: 202.25 g/mol ), electron ionization (EI) is a common technique.[2][6]

Expected Fragmentation Pattern:

  • m/z = 202: This peak, if observed, corresponds to the molecular ion (M⁺). It is often weak or absent in the EI spectrum of esters due to facile fragmentation.

  • m/z = 157: This prominent peak results from the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion. This is a characteristic fragmentation pathway for ethyl esters.

  • m/z = 129: This peak can be formed by the loss of an ethoxycarbonyl radical (•COOCH₂CH₃, 73 Da) or through a McLafferty rearrangement followed by the loss of ethene (C₂H₄, 28 Da) from the m/z 157 fragment.

  • m/z = 111: This fragment likely arises from the further loss of water (H₂O, 18 Da) from the m/z 129 fragment.

  • m/z = 101: This peak corresponds to the [CH₂(CH₂)₂COOCH₂CH₃]⁺ fragment.

  • m/z = 55: A common fragment in aliphatic chains, corresponding to [C₄H₇]⁺.

Table 4: Summary of Major Mass Fragments for Diethyl Adipate (EI-MS)

m/zProposed Fragment
202[C₁₀H₁₈O₄]⁺ (Molecular Ion)
157[M - •OCH₂CH₃]⁺
129[M - •COOCH₂CH₃]⁺ or [157 - C₂H₄]⁺
111[129 - H₂O]⁺
101[CH₂(CH₂)₂COOCH₂CH₃]⁺
55[C₄H₇]⁺
Experimental Protocol: Mass Spectrometry Analysis

Protocol (for GC-MS with EI):

  • Sample Preparation:

    • Prepare a dilute solution of diethyl adipate (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Set up the gas chromatograph (GC) with an appropriate column (e.g., a nonpolar DB-5 column) and temperature program to separate the analyte from the solvent and any impurities.

    • Set the mass spectrometer (MS) to electron ionization (EI) mode, typically at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The diethyl adipate will be separated from the solvent and travel through the column into the MS.

    • The MS will scan a range of m/z values (e.g., 40-300) to detect the molecular ion and its fragments.

  • Data Analysis:

    • Identify the peak corresponding to diethyl adipate in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the fragmentation pattern and compare it to reference spectra from databases like the NIST Mass Spectral Library.[7]

Mass_Spec_Fragmentation M [M]+• m/z = 202 F157 [M - •OCH2CH3]+ m/z = 157 M->F157 - •OCH2CH3 F129 [M - •COOCH2CH3]+ m/z = 129 M->F129 - •COOCH2CH3 F101 [C5H9O2]+ m/z = 101 M->F101 - C5H9O2• F157->F129 - C2H4 (McLafferty) F111 [129 - H2O]+ m/z = 111 F129->F111 - H2O

Caption: Key fragmentation pathways of diethyl adipate in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted analytical profile of diethyl adipate. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous identification and structural confirmation. By understanding the principles behind the observed spectra and adhering to rigorous experimental protocols, researchers can confidently utilize these techniques for quality assessment and in-depth chemical analysis.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl adipate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl adipate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl adipate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl Adipate. National Institutes of Health. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) of Diethyl adipate. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyladipate. Wiley Science Solutions. Retrieved from [Link]

Sources

Foundational

Synthesis of diethyl adipate from adipic acid and ethanol

An In-depth Technical Guide to the Synthesis of Diethyl Adipate from Adipic Acid and Ethanol Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Diethyl Adipate from Adipic Acid and Ethanol

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthesis of diethyl adipate, a commercially significant diester, via the Fischer-Speier esterification of adipic acid with ethanol. The document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses critical process parameters, purification techniques, and safety considerations. This whitepaper is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a robust and reproducible methodology for the preparation of diethyl adipate.

Introduction and Strategic Importance

Diethyl adipate (CAS No. 141-28-6), the diethyl ester of adipic acid, is a clear, colorless, and oily liquid with a faint, pleasant odor.[1] Its chemical formula is C₁₀H₁₈O₄.[2][3] This versatile compound exhibits low volatility and is soluble in ethanol and other organic solvents, but insoluble in water.[2][4] These properties make it highly valuable across multiple industries.

Its primary applications include:

  • Plasticizer: It is widely used to increase the flexibility, workability, and durability of polymers such as polyvinyl chloride (PVC) and ethylene chlorotrifluoroethylene (ECTFE) copolymers.[2][4]

  • Solvent: It serves as an effective solvent in the formulation of paints, coatings, and adhesives, improving application properties.[1][5]

  • Chemical Intermediate: Diethyl adipate is a key precursor in the synthesis of other valuable chemicals, including 1,6-hexanediol (via hydrogenation) and various polymers.[4][6]

  • Cosmetics and Fragrances: It functions as an emollient, skin-conditioning agent, and a component in fragrance formulations.[2][5][7]

The synthesis from adipic acid and ethanol is the most common and economically viable production method, relying on the classic Fischer-Speier esterification reaction.[2][3][4]

The Reaction Mechanism: Fischer-Speier Esterification

The synthesis of diethyl adipate from adipic acid and ethanol is a quintessential example of the Fischer-Speier esterification. This is an acid-catalyzed acyl substitution reaction that exists in equilibrium.[8][9][10] To achieve a high yield, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing water as it is formed.[9][11][12]

The mechanism proceeds through several reversible steps, which occur at both carboxylic acid groups of the adipic acid molecule:

  • Protonation of the Carbonyl: The acid catalyst (commonly concentrated sulfuric acid, H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[8][9][12]

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).[8][10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).[8][11]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. This results in a protonated ester.[8][10]

  • Deprotonation: The protonated ester is deprotonated (often by another molecule of ethanol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[8]

Fischer_Esterification_Mechanism Figure 1: Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Adipic_Acid Adipic Acid (R-COOH) Protonation 1. Protonation of Carbonyl Adipic_Acid->Protonation Ethanol Ethanol (R'-OH) Attack 2. Nucleophilic Attack by Ethanol Ethanol->Attack Catalyst Acid Catalyst (H+) Catalyst->Protonation Protonation->Attack Proton_Transfer 3. Proton Transfer Attack->Proton_Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water (H2O) Elimination->Water Diethyl_Adipate Diethyl Adipate (R-COOR') Deprotonation->Diethyl_Adipate Regen_Catalyst Regenerated Catalyst (H+) Deprotonation->Regen_Catalyst

Caption: Figure 1: Fischer-Speier Esterification Mechanism

Experimental Protocol: Synthesis and Purification

This protocol describes a standard laboratory procedure for synthesizing diethyl adipate with a high yield and purity. The self-validating nature of this protocol lies in the clear, sequential steps for reaction, neutralization, extraction, and final purification, ensuring reproducibility.

Materials and Equipment
  • Reagents: Adipic acid, absolute ethanol, concentrated sulfuric acid (98%), saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), and anhydrous magnesium sulfate or sodium sulfate.

  • Equipment: Round-bottom flask (500 mL), heating mantle with magnetic stirrer, reflux condenser, separatory funnel (500 mL), beaker, graduated cylinders, simple distillation apparatus, and a vacuum distillation setup.

Step-by-Step Methodology
  • Reaction Setup:

    • Place adipic acid (e.g., 0.5 moles, 73.07 g) and absolute ethanol (e.g., 2.5 moles, 146 mL, a 5-fold molar excess) into a 500 mL round-bottom flask equipped with a magnetic stir bar.

    • Causality: Using a significant excess of ethanol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield as per Le Châtelier's principle.[11][12]

    • Carefully add concentrated sulfuric acid (2-3 mL) dropwise while stirring. This is an exothermic process.

    • Causality: Concentrated H₂SO₄ acts as the catalyst and also as a dehydrating agent, further promoting the forward reaction.[3][4][13]

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to a gentle reflux using a heating mantle. The boiling point of the mixture will be close to that of ethanol (~78 °C).

    • Maintain the reflux for 2-4 hours.

    • Causality: Refluxing allows the reaction to be conducted at a constant, elevated temperature to increase the reaction rate without the loss of volatile reactants or solvent.[10]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a 500 mL separatory funnel.

    • Slowly add 100 mL of cold water and shake. Allow the layers to separate. The diethyl adipate will form the organic layer.

    • Carefully add a saturated solution of sodium bicarbonate in portions to neutralize the sulfuric acid catalyst. Vent the separatory funnel frequently to release the CO₂ gas produced. Continue until effervescence ceases.

    • Trustworthiness: This neutralization step is critical. Failure to remove the acid catalyst would cause the ester to hydrolyze back to the carboxylic acid during the subsequent distillation (wet conditions).

    • Wash the organic layer with 100 mL of water, followed by 100 mL of saturated sodium chloride solution (brine).

    • Causality: The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to dry the ester. Swirl the flask and let it stand for 15-20 minutes.

    • Decant or filter the dried liquid into a round-bottom flask suitable for distillation.

    • Remove the excess ethanol using a simple distillation or a rotary evaporator.

  • Final Purification (Vacuum Distillation):

    • Purify the crude diethyl adipate by vacuum distillation.

    • Causality: Diethyl adipate has a high boiling point (251 °C at atmospheric pressure).[2] Distilling under reduced pressure lowers the boiling point significantly (e.g., 109-110 °C at 14 mmHg), preventing thermal decomposition and ensuring a pure product.

    • Collect the fraction boiling at the expected temperature for the given pressure. The purified product should be a clear, colorless liquid.

Workflow_Diagram Figure 2: Experimental Workflow for Diethyl Adipate Synthesis Reactants 1. Combine Reactants (Adipic Acid, Ethanol, H₂SO₄) Reflux 2. Heat under Reflux (2-4 hours) Reactants->Reflux Cooldown 3. Cool to Room Temp Reflux->Cooldown Neutralize 4. Neutralize & Wash (H₂O, NaHCO₃, Brine) Cooldown->Neutralize Dry 5. Dry Organic Layer (Anhydrous MgSO₄) Neutralize->Dry Solvent_Removal 6. Remove Excess Ethanol (Rotary Evaporation) Dry->Solvent_Removal Vacuum_Distill 7. Purify by Vacuum Distillation Solvent_Removal->Vacuum_Distill Product Pure Diethyl Adipate Vacuum_Distill->Product

Caption: Figure 2: Experimental Workflow for Diethyl Adipate Synthesis

Data Presentation: Key Process Parameters

The following table summarizes the typical quantitative data for the laboratory-scale synthesis described in the protocol.

ParameterValueRationale/Notes
Reactants
Adipic Acid73.07 g (0.50 mol)The limiting reagent.
Absolute Ethanol146 mL (2.50 mol)5-fold molar excess to drive equilibrium.
Catalyst
Conc. H₂SO₄ (98%)2-3 mLActs as catalyst and dehydrating agent.
Reaction Conditions
Temperature~78-80 °C (Reflux)Increases reaction rate.
Reaction Time2-4 hoursSufficient time to approach equilibrium.
Product Information
Molecular Weight202.25 g/mol C₁₀H₁₈O₄.[3]
Theoretical Yield101.13 gBased on 100% conversion of adipic acid.
Typical Actual Yield80-90 g (80-90%)Dependent on efficiency of work-up.
Boiling Point251 °C (atm. pressure)High boiling point necessitates vacuum distillation.
109-110 °C @ 14 mmHg
Density~1.009 g/mL at 25 °CUseful for volume-to-mass conversions.
Refractive Index (n20/D)~1.427[2]A key parameter for purity assessment.

Safety and Handling Precautions

Adherence to safety protocols is paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[14][15]

  • Ventilation: The procedure should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[14][16]

  • Reagent Hazards:

    • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care.

    • Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.[14]

    • Diethyl Adipate: May cause mild skin or eye irritation.[16]

  • Emergency Procedures: An eyewash station and safety shower must be readily accessible.[14] In case of skin contact, wash the affected area thoroughly with soap and water.[16][17] In case of eye contact, flush with plenty of water for at least 15 minutes.[14]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Do not pour organic solvents or reaction residues down the drain.[16]

Conclusion

The Fischer-Speier esterification of adipic acid with ethanol is a robust, scalable, and well-understood method for producing high-purity diethyl adipate. By controlling the reaction equilibrium through an excess of ethanol and utilizing a strong acid catalyst, high conversion rates can be achieved. The success of the synthesis hinges on a meticulous work-up procedure involving complete neutralization of the catalyst and a final purification step via vacuum distillation. This guide provides the necessary mechanistic insight and a validated protocol to empower researchers and professionals to confidently execute this important chemical transformation.

References

  • Cas 141-28-6,Diethyl adipate - LookChem. [Link]

  • Diethyl Adipate: Comprehensive Overview and Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of diethyl adipate - PrepChem.com. [Link]

  • DIETHYL ADIPATE - Ataman Kimya. [Link]

  • ethyl adipate - Organic Syntheses Procedure. [Link]

  • Material Safety Data Sheet - Diethyl adipate - Cole-Parmer. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry. [Link]

  • Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk - MDPI. [Link]

  • FTIR measurement for diethyl adipate. - ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]

  • Fischer Esterification - Chemistry Steps. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google P
  • Fischer–Speier esterification - Wikipedia. [Link]

  • Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC - NIH. [Link]

  • Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation - ResearchGate. [Link]

  • The reaction order and reaction rate constant values for diethyl adipate with - ResearchGate. [Link]

  • The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing). [Link]

  • Diethyl Adipate (CAS 141-28-6) for Industrial Synthesis: Sourcing & Quality - LookChem. [Link]

Sources

Exploratory

Unveiling the Solvent Affinity of Diethyl Adipate: A Comprehensive Technical Guide

For Immediate Release [CITY, STATE] – [Date] – In a significant contribution to chemical research and formulation science, this technical guide offers an in-depth exploration of the solubility characteristics of diethyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [Date] – In a significant contribution to chemical research and formulation science, this technical guide offers an in-depth exploration of the solubility characteristics of diethyl adipate in a wide array of organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the molecular interactions governing solubility, presents available quantitative and qualitative data, and outlines a robust experimental protocol for determining solubility, ensuring scientific integrity and practical applicability.

Introduction: The Versatile Diester, Diethyl Adipate

Diethyl adipate (DEA), the diethyl ester of adipic acid, is a colorless, oily liquid with a faint, pleasant odor. Its utility spans various industries, acting as a plasticizer, a solvent in cosmetic and pharmaceutical formulations, and an intermediate in chemical synthesis.[1][2] A thorough understanding of its solubility in different organic media is paramount for optimizing its function in these diverse applications, from ensuring homogeneity in topical drug formulations to facilitating reaction kinetics in synthesis.

Physicochemical Properties of Diethyl Adipate:

PropertyValueReference(s)
CAS Number 141-28-6[1][3]
Molecular Formula C₁₀H₁₈O₄[2]
Molecular Weight 202.25 g/mol [2][4]
Melting Point -19.8 °C[3][4]
Boiling Point 245 °C[3][4]
Density 1.007 g/cm³ at 25 °C[3]
Water Solubility 0.92 g/100 g at 20 °C[3]

Theoretical Framework: The Science of Solubility

The solubility of one substance in another is governed by the fundamental principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute (diethyl adipate) and the solvent molecules. The molecular structure of diethyl adipate, featuring two polar ester groups flanked by nonpolar ethyl and butyl chains, dictates its solubility behavior.

dot graph "Molecular_Interactions" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

DEA [label="Diethyl Adipate", fillcolor="#FBBC05", fontcolor="#202124"]; PolarSolvent [label="Polar Solvent (e.g., Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NonpolarSolvent [label="Nonpolar Solvent (e.g., Hexane)", fillcolor="#34A853", fontcolor="#FFFFFF"];

DEA -- PolarSolvent [label="Dipole-Dipole Interactions\n(Ester Groups)"]; DEA -- NonpolarSolvent [label="Van der Waals Forces\n(Alkyl Chains)"]; } Caption: Intermolecular forces governing diethyl adipate solubility.

The presence of the ester functional groups allows for dipole-dipole interactions with polar solvents. Conversely, the alkyl chains engage in weaker van der Waals forces (London dispersion forces) with nonpolar solvents. A solvent's ability to effectively solvate diethyl adipate depends on the balance of these interactions.

Solubility Profile of Diethyl Adipate

Qualitative and Quantitative Solubility Data:

SolventSolvent TypeSolubilityReference(s)
WaterHighly Polar Protic0.92 g/100 g (at 20 °C)[3]
EthanolPolar ProticSoluble[1][2][3][4][5]
Diethyl EtherPolar AproticSoluble[2][4][5]
MethanolPolar ProticSoluble (inferred)[1]
AcetonePolar AproticMiscible (inferred)
Ethyl AcetatePolar AproticMiscible (inferred)
TolueneNonpolar AromaticMiscible (inferred)
HexaneNonpolar AliphaticSoluble (inferred from solution availability)[4]
ChloroformPolar AproticMiscible (inferred)
Dimethyl Sulfoxide (DMSO)Polar AproticMiscible (inferred)[6]

It is important to note that "soluble" and "miscible" are often used interchangeably for liquids, indicating that they form a homogeneous solution at all proportions.

The data indicates that diethyl adipate is readily soluble in common polar and nonpolar organic solvents, a characteristic that underscores its versatility as a solvent and plasticizer. Its limited solubility in water is consistent with the significant nonpolar character of its hydrocarbon backbone.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility values, experimental determination is essential. The following protocol is a self-validating system based on the principles outlined in established methodologies such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.[7][8][9][10][11]

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_Prep" { label = "Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Add excess Diethyl Adipate to Solvent"]; B [label="Seal and place in a temperature-controlled shaker"]; }

subgraph "cluster_Equil" { label = "Equilibration"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; C [label="Agitate until equilibrium is reached"]; }

subgraph "cluster_Analysis" { label = "Analysis"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; D [label="Allow phases to separate"]; E [label="Withdraw and filter supernatant"]; F [label="Determine concentration (e.g., GC, gravimetry)"]; }

A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: Isothermal saturation method for solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • To a series of glass vials, add a known volume or mass of the desired organic solvent.

    • Add an excess of diethyl adipate to each vial to ensure that a saturated solution is formed with some undissolved diethyl adipate remaining.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 48 hours is recommended, with periodic sampling to confirm that the concentration of diethyl adipate in the solvent has stabilized.

  • Phase Separation and Sampling:

    • Once equilibrium is established, cease agitation and allow the vials to remain undisturbed in the temperature-controlled bath for several hours to permit the separation of the undissolved diethyl adipate.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette or syringe to avoid precipitation.

  • Quantification:

    • Gravimetric Method (for non-volatile solvents): Accurately weigh a clean, dry vial. Transfer the sampled supernatant to the vial and re-weigh to determine the mass of the solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the diethyl adipate residue is achieved. The solubility can then be calculated as grams of diethyl adipate per 100 g or 100 mL of solvent.

    • Chromatographic Method (e.g., Gas Chromatography): Prepare a series of standard solutions of diethyl adipate in the solvent of interest with known concentrations. Analyze the saturated supernatant sample and the standard solutions using a validated GC method. Construct a calibration curve to determine the concentration of diethyl adipate in the sample.

Applications in Research and Drug Development

The solubility of diethyl adipate is a critical parameter in various scientific and industrial contexts:

  • Pharmaceutical Formulations: As an excipient, its solubility in co-solvents and active pharmaceutical ingredients (APIs) is crucial for the development of stable and effective topical and transdermal drug delivery systems.

  • Polymer Science: When used as a plasticizer, its miscibility with polymers like polyvinyl chloride (PVC) is essential for achieving desired material flexibility and durability.[1]

  • Organic Synthesis: In its role as a reaction solvent, understanding its solubility with reactants and catalysts can significantly impact reaction rates and yields.

Conclusion

This technical guide provides a foundational understanding of the solubility of diethyl adipate in organic solvents, grounded in the principles of molecular interactions. While a comprehensive public database of quantitative solubility data remains an area for future research, the qualitative information and the detailed experimental protocol presented herein offer a robust framework for scientists and researchers. This knowledge is indispensable for the effective and efficient application of diethyl adipate in the fields of chemical research, materials science, and pharmaceutical development.

References

  • Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Organisation for Economic Co-operation and Development. [Link]

  • ASTM E1148-02(2020) Standard Test Method for Measurements of Aqueous Solubility. ASTM International. [Link]

  • OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. [Link]

  • ASTM E1148-02 - Standard Test Method for Measurements of Aqueous Solubility. ANSI Webstore. [Link]

  • Diethyl Adipate. PubChem. National Center for Biotechnology Information. [Link]

  • diethyl hexanedioate. Chemical Database. [Link]

  • DMSO. gChem Global. [Link]

Sources

Foundational

IUPAC name for diethyl adipate

An In-depth Technical Guide to Diethyl Hexanedioate Abstract This technical guide provides a comprehensive overview of diethyl hexanedioate, the compound commonly known as diethyl adipate. The document moves beyond a sim...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethyl Hexanedioate

Abstract

This technical guide provides a comprehensive overview of diethyl hexanedioate, the compound commonly known as diethyl adipate. The document moves beyond a simple statement of its IUPAC nomenclature to deliver an in-depth analysis of its physicochemical properties, synthesis, key chemical transformations, and critical applications, with a particular focus on its relevance in pharmaceutical sciences and drug development. We will explore the mechanistic basis for its utility as a plasticizer in controlled-release formulations and as a versatile intermediate in organic synthesis. This guide is structured to provide both foundational knowledge and actionable protocols for laboratory professionals.

Chemical Identity and Nomenclature

The subject of this guide is the organic compound with the common name diethyl adipate. According to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), its formal name is diethyl hexanedioate [1][2]. This nomenclature arises from its structure as the diethyl ester of the six-carbon dicarboxylic acid, hexanedioic acid (commonly known as adipic acid).

  • IUPAC Name: diethyl hexanedioate[1]

  • CAS Number: 141-28-6[3][4][5]

  • Molecular Formula: C₁₀H₁₈O₄[1][3]

  • Common Synonyms: Adipic acid diethyl ester, Diethyl adipate, Ethyl adipate, Hexanedioic acid diethyl ester[1][2][3][6]

Physicochemical Properties

Diethyl hexanedioate is a clear, colorless, oily liquid with a faint, pleasant, fruity odor[3][7]. Its physical and chemical properties are critical to its function as a solvent, plasticizer, and chemical reagent. Its low volatility and high boiling point are advantageous for its use as a plasticizer and solvent in formulations requiring stability. While it is soluble in many common organic solvents like ethanol, its solubility in water is limited[3][4][7].

Table 1: Physicochemical Properties of Diethyl Hexanedioate

Property Value Source(s)
Molecular Weight 202.25 g/mol [1][5]
Appearance Clear, colorless oily liquid [7]
Density 1.009 g/mL at 25 °C [7]
Melting Point -20 to -19 °C [7]
Boiling Point 251 °C [7]
Flash Point > 110 °C [8][9]
Refractive Index n20/D 1.427 [7]
Water Solubility Limited / Insoluble [3][7]

| Solvent Solubility | Soluble in ethanol and other organic solvents |[7] |

Synthesis of Diethyl Hexanedioate

The most common and industrially significant method for producing diethyl hexanedioate is the Fischer esterification of adipic acid with ethanol, typically in the presence of an acid catalyst such as concentrated sulfuric acid[4][10][11].

Causality of Experimental Design

The Fischer esterification is an equilibrium-driven process. To achieve a high yield of the desired diethyl ester, the equilibrium must be shifted to the product side. This is accomplished through two primary experimental choices:

  • Use of an Acid Catalyst: A strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the adipic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

  • Removal of Water: The reaction produces water as a byproduct. Removing this water as it forms (e.g., through azeotropic distillation with a Dean-Stark apparatus) or using a large excess of the ethanol reactant drives the reaction forward in accordance with Le Châtelier's principle.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Adipic_Acid Adipic Acid Reaction_Vessel Reaction Vessel with Reflux Condenser & Dean-Stark Trap Adipic_Acid->Reaction_Vessel Charge Ethanol Ethanol (Excess) Ethanol->Reaction_Vessel Charge Catalyst H₂SO₄ (Catalyst) Catalyst->Reaction_Vessel Charge Heating Heat to Reflux Reaction_Vessel->Heating Neutralization Neutralize with NaHCO₃ Solution Heating->Neutralization Cool & Quench Extraction Extract with Organic Solvent Neutralization->Extraction Separate Layers Drying Dry with Na₂SO₄ Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Filter & Concentrate Final_Product Pure Diethyl Hexanedioate Distillation->Final_Product

Caption: Workflow for the synthesis of diethyl hexanedioate.

Step-by-Step Protocol
  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Charging the Reactor: To the flask, add adipic acid, a molar excess of absolute ethanol (acting as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. The ethanol-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Monitor the reaction progress by observing the amount of water collected.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure diethyl hexanedioate.

Key Reactions in Organic Synthesis

Diethyl hexanedioate is a valuable substrate for carbon-carbon bond formation. Its most notable transformation is the intramolecular Claisen condensation, also known as the Dieckmann condensation, which is used to form five-membered rings.

The Dieckmann Condensation

When diethyl hexanedioate is treated with a strong base, such as sodium ethoxide (NaOEt), it undergoes an intramolecular reaction to form a cyclic β-keto ester[12]. This reaction is a cornerstone of cyclic compound synthesis.

Mechanism Insight: The reaction is initiated by the deprotonation of an α-carbon (the carbon adjacent to a carbonyl group) by the strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule, leading to cyclization. The subsequent loss of an ethoxide leaving group yields the cyclic product[13][14]. A final deprotonation of the α-carbon between the two carbonyls drives the reaction to completion thermodynamically[13]. An acidic workup is required to neutralize the enolate and yield the final product[13].

Dieckmann_Condensation DEA Diethyl Hexanedioate Base 1. NaOEt (Base) DEA->Base Reacts with Enolate Intramolecular Enolate Formation Base->Enolate Deprotonates α-carbon Cyclization Nucleophilic Attack (Cyclization) Enolate->Cyclization Forms 5-membered ring Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of Ethoxide Tetrahedral->Elimination Enolate_Product Resonance-Stabilized Enolate of Product Elimination->Enolate_Product Acid 2. H₃O⁺ (Acid Workup) Enolate_Product->Acid Protonation Product Ethyl 2-oxocyclopentane- 1-carboxylate Acid->Product

Caption: Mechanism of the Dieckmann condensation of diethyl hexanedioate.

Applications in Drug Development and Research

The properties of diethyl hexanedioate make it a highly useful compound in the pharmaceutical industry.

  • Plasticizer for Controlled-Release Coatings: In drug development, diethyl hexanedioate is used as a plasticizer for polymer-based coating membranes, such as those made from ethylcellulose[4]. Causality: The incorporation of diethyl hexanedioate into the polymer matrix increases the flexibility and reduces the brittleness of the coating. This prevents the formation of cracks during storage or ingestion, ensuring the integrity of the dosage form. By modifying the physical properties of the film, it helps modulate the diffusion of water and the active pharmaceutical ingredient (API), thereby enabling precise control over the drug release profile.

  • Excipient in Topical Formulations: It serves as an excipient in creams and gels, acting as a solvent and an emollient[15][16]. Its function is to enhance the solubility and bioavailability of topical APIs, improve the texture and spreadability of the product, and condition the skin[15][16].

  • Solvent and Synthesis Intermediate: Its utility as a polar organic solvent and as a precursor for more complex molecules (as demonstrated by the Dieckmann condensation) makes it a versatile tool in medicinal chemistry research for the synthesis of novel therapeutic agents[7][11].

Safety, Handling, and Storage

While diethyl hexanedioate is considered to have low toxicity, proper laboratory safety protocols must be observed[3].

  • Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[8][17][18]. Wash hands thoroughly after handling[8].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[8][9][19].

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and place it in a suitable container for disposal[8][18]. Avoid runoff into waterways[8].

Conclusion

Diethyl hexanedioate is far more than its IUPAC name suggests. It is a versatile and economically important chemical with significant applications ranging from polymer science to pharmaceutical formulation. Its role as a plasticizer in drug delivery systems underscores its importance in modern medicine, enabling the development of sophisticated controlled-release technologies. A thorough understanding of its synthesis, reactivity, and physical properties, as detailed in this guide, is essential for researchers and scientists aiming to leverage this compound in their work.

References

Exploratory

Diethyl adipate boiling and melting point data

An In-depth Technical Guide to the Physicochemical Properties of Diethyl Adipate: Boiling and Melting Point Analysis Authored by a Senior Application Scientist This guide provides an in-depth analysis of the boiling and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Diethyl Adipate: Boiling and Melting Point Analysis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the boiling and melting points of diethyl adipate, a critical diester in various industrial and scientific applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical data with the underlying principles and methodologies for their accurate determination.

Introduction to Diethyl Adipate: A Versatile Diester

Diethyl adipate (CAS No. 141-28-6) is the organic compound resulting from the esterification of adipic acid with ethanol.[1][2] Its chemical formula is C₁₀H₁₈O₄.[1][2] Structurally, it is a diethyl ester of the C6 dicarboxylic acid, adipic acid. This colorless, oily liquid possesses a faint, fruity odor and is a key component in numerous formulations due to its versatile properties.[3][4]

Its utility spans multiple sectors:

  • Polymer Industry: It functions as a highly effective plasticizer, imparting flexibility and durability to materials like polyvinyl chloride (PVC).[1][5]

  • Cosmetics and Personal Care: Diethyl adipate is used as an emollient and skin-conditioning agent.[1]

  • Pharmaceuticals: It plays a crucial role in drug delivery systems, particularly as a plasticizer in ethylcellulose-based coating membranes for controlled-release formulations.[1]

  • Flavors and Fragrances: It serves as a solvent and fixative in the fragrance industry.[2][5]

Given its broad applicability, a thorough understanding of its physical properties is paramount for formulation development, quality control, and process optimization.

Core Physicochemical Properties of Diethyl Adipate

The physical characteristics of diethyl adipate dictate its behavior in various systems. The following table summarizes its key properties as reported in authoritative chemical databases and literature.

PropertyValueSource(s)
Melting Point -19°C to -20°C[1][2][6]
-19.8°C[7]
Boiling Point 251°C (at 760 mmHg)[1][2][6][8]
245°C[7]
132°C (at 15 mmHg)[9]
Density 1.009 g/mL at 25°C[2][8]
1.0076 g/mL at 20°C[7]
Refractive Index 1.427 at 20°C[1][2][10]
1.426 at 25°C[7]
Solubility Soluble in ethanol and ether; Insoluble or limited solubility in water.[3][6][10][11]
Molecular Weight 202.25 g/mol [2][9]

Experimental Determination of Melting Point

The melting point is a fundamental property used to identify a compound and assess its purity.[12] A pure, crystalline solid exhibits a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[13]

Causality and Self-Validating Principles

The transition from a solid to a liquid requires sufficient thermal energy to overcome the forces holding the molecules in a fixed crystal lattice. For a pure substance, this energy requirement is uniform throughout the sample, resulting in a sharp transition. Impurities disrupt this lattice, weakening the intermolecular forces and requiring less energy to melt, thus lowering and broadening the melting range.[12] The sharpness of the measured melting range, therefore, acts as a self-validating indicator of sample purity.

Protocol: Capillary Method

The capillary method is the most common and reliable technique for melting point determination.[14]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the diethyl adipate sample is completely solidified (if previously melted) and dry. For crystalline solids, the sample should be finely powdered to ensure uniform packing and heat transfer.

  • Capillary Tube Loading: Tap the open end of a thin-walled capillary tube into the sample, forcing a small amount (2-3 mm in height) into the tube. Pack the sample firmly at the sealed bottom by tapping the tube or dropping it through a long glass tube.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Approximate Determination: Heat the block rapidly to get a preliminary, approximate melting point. This saves time and establishes a target range.

  • Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Prepare a new sample and heat it rapidly to about 15-20°C below the expected range. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample becomes a clear liquid. The melting range is reported as T₁ - T₂.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep Solidify & Dry Diethyl Adipate Sample Pack Pack 2-3 mm in Capillary Tube Prep->Pack Tap to load Insert Insert into Apparatus Pack->Insert Heat Heat Rapidly (Approx. MP) Insert->Heat Cool Cool Block Heat->Cool SlowHeat Heat Slowly (1-2°C/min) Cool->SlowHeat Observe Observe & Record T₁ and T₂ SlowHeat->Observe Result Report Melting Range (T₁ - T₂) Observe->Result

Caption: Workflow for Melting Point Determination via the Capillary Method.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, at which point the liquid rapidly transitions to a vapor.[15] It is a crucial property for identification, purity assessment, and designing purification processes like distillation.[16]

Causality and Key Considerations

Heating a liquid increases the kinetic energy of its molecules, allowing more of them to escape into the vapor phase and thereby increasing the vapor pressure. When this pressure equals the external pressure, boiling occurs.[15] Because atmospheric pressure varies with altitude, boiling points are pressure-dependent and typically standardized to sea level (760 mmHg).[17] For diethyl adipate, a high-boiling-point liquid, ensuring uniform heating and accurate temperature measurement of the vapor phase is critical to prevent superheating and obtain a precise value.

Protocol: Micro-Boiling Point (Capillary Inversion Method)

This method is ideal for determining the boiling point with a small sample volume, minimizing waste.[17]

Step-by-Step Methodology:

  • Apparatus Setup: Add approximately 0.5 mL of diethyl adipate to a small test tube (e.g., 10x75 mm).

  • Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end down.

  • Heating Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (a Thiele tube with mineral oil is ideal for uniform heating).[17]

  • Heating: Begin heating the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.[18]

  • Observation: As the temperature approaches the boiling point, the liquid's vapor will replace the air, and the bubbling will become rapid and continuous.[18]

  • Data Recording: Turn off the heat and allow the apparatus to cool slowly. The bubbling will cease. The exact moment the liquid is drawn back into the capillary tube is when the external pressure equals the liquid's vapor pressure. The temperature at this precise moment is the boiling point.[17][18]

Workflow Visualization

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result Sample Add 0.5 mL Liquid to Test Tube Capillary Insert Inverted Sealed Capillary Sample->Capillary Assemble Attach to Thermometer & place in Thiele Tube Capillary->Assemble Heat Heat Bath Gently Assemble->Heat ObserveBubbles Observe Rapid, Continuous Stream of Bubbles Heat->ObserveBubbles Cool Turn Off Heat & Cool Slowly ObserveBubbles->Cool ObserveEntry Watch for Liquid Entering Capillary Cool->ObserveEntry Record Record Temperature at Moment of Entry ObserveEntry->Record

Caption: Workflow for Micro-Boiling Point Determination via Capillary Inversion.

Conclusion

The melting and boiling points are cornerstone physical properties for the characterization of diethyl adipate. The consensus from reliable data sources places its melting point at approximately -19°C to -20°C and its boiling point at 251°C under standard atmospheric pressure. The rigorous application of standardized experimental protocols, such as the capillary methods detailed herein, is essential for verifying the identity and ensuring the purity of diethyl adipate in research, development, and manufacturing settings. This guide provides the foundational data and procedural knowledge necessary for scientists and professionals working with this versatile compound.

References

  • Diethyl Adipate | C10H18O4 | CID 8844 . PubChem - NIH. [Link]

  • Diethyl Adipate: Comprehensive Overview and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • diethyl adipate, 141-28-6 . The Good Scents Company. [Link]

  • Material Safety Data Sheet - Diethyl adipate . Cole-Parmer. [Link]

  • DIETHYL ADIPATE . Ataman Kimya. [Link]

  • Measuring the Melting Point . Westlab Canada. [Link]

  • Cas 141-28-6,Diethyl adipate . LookChem. [Link]

  • Melting point determination . University of Calgary. [Link]

  • Melting point determination . SSERC. [Link]

  • BOILING POINT DETERMINATION . University of Calgary. [Link]

  • Experiment 1: Melting-point Determinations . Athabasca University. [Link]

  • Video: Boiling Points - Concept . JoVE. [Link]

  • Video: Boiling Points - Procedure . JoVE. [Link]

  • Micro-boiling point measurement . University of Calgary. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Application of Diethyl Adipate

Introduction Diethyl adipate (DEA), with CAS number 141-28-6, is a diester of adipic acid and ethanol.[1] It presents as a colorless, oily liquid with a characteristically faint, pleasant odor.[1][2] Widely utilized acro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl adipate (DEA), with CAS number 141-28-6, is a diester of adipic acid and ethanol.[1] It presents as a colorless, oily liquid with a characteristically faint, pleasant odor.[1][2] Widely utilized across various industries, its primary applications include serving as a plasticizer, solvent, and a chemical intermediate in the synthesis of fragrances, pharmaceuticals, and agrochemicals.[3] Its efficacy in improving the flexibility and durability of polymers makes it a common choice in coatings and plastics.[4] While generally considered to have low toxicity, a comprehensive understanding of its properties and adherence to strict handling protocols are paramount for ensuring personnel safety and environmental protection in a research and drug development setting.[1]

This guide provides an in-depth analysis of the safety and handling precautions for diethyl adipate, grounded in authoritative data. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and utilize this compound responsibly.

Section 1: Physicochemical Properties and Hazard Identification

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various conditions and inform the necessary control measures.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of diethyl adipate. This data is critical for designing safe storage, handling, and emergency response procedures.

PropertyValueSource(s)
Molecular Formula C10H18O4[5]
Molecular Weight 202.25 g/mol [5]
Appearance Colorless, oily liquid[2]
Odor Faint, fruity, ester-like[1][2]
Boiling Point 251 °C (at 760 mmHg)[6]
Melting/Freezing Point -18 °C to -20 °C[5][6][7]
Flash Point > 110 °C (> 230 °F) [Closed Cup][2][5][6]
Specific Gravity ~1.000 - 1.009 g/mL at 25 °C[5][6]
Solubility in Water Insoluble / Slightly soluble[2][5]
Vapor Density 6.97 (Air = 1)[5]
Hazard Identification and GHS Classification

While some safety data sheets (SDS) state that diethyl adipate is not classified as hazardous under GHS criteria, others indicate it may cause mild skin and eye irritation.[2][8] It is prudent to treat it with caution. The primary hazards are associated with direct contact and inhalation of mists or vapors, particularly at elevated temperatures.

  • Potential Health Effects:

    • Eye Contact: May cause eye irritation.[5]

    • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[2][5]

    • Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation.[5]

    • Ingestion: May cause irritation of the digestive tract.[5]

  • Chronic Effects: No specific chronic effects or carcinogenicity have been identified by major regulatory bodies like IARC.[5][6] However, prolonged exposure may lead to dermatitis.[2]

  • Environmental Hazards: While not classified as environmentally hazardous, large releases may be harmful to aquatic life.[2][9] It is expected to be biodegradable.[2]

Section 2: Risk Assessment and Hierarchy of Controls

A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Risk Assessment and Control Workflow for Diethyl Adipate.

Engineering Controls

The primary method for controlling exposure is through engineering solutions that isolate the hazard from the operator.

  • Ventilation: All handling of diethyl adipate that may generate aerosols or vapors (e.g., heating, agitating, spraying) must be conducted in a well-ventilated area.[2] A certified chemical fume hood is the standard and most effective engineering control.[5]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[5] This is a non-negotiable requirement for immediate decontamination in case of accidental splashes.

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed, site-specific SOPs for the handling, storage, and disposal of diethyl adipate must be developed and strictly followed.

  • Training: All personnel handling the substance must receive comprehensive training on its hazards, safe handling procedures, proper use of PPE, and emergency response.[7]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[6] Remove contaminated clothing promptly and wash it before reuse.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or glasses with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).Protects against splashes and aerosols. Standard laboratory glasses are insufficient.
Hand Protection Appropriate protective gloves (e.g., Nitrile, Chloroprene).Must be inspected before use. Use proper glove removal technique to avoid skin contact. For splash contact, materials like Chloroprene with a minimum thickness of 0.6 mm are suggested, but always consult the glove manufacturer's specific chemical resistance data.[6]
Skin and Body Protection Laboratory coat. Additional impervious clothing may be required for large-scale operations.Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Generally not required under normal use with adequate engineering controls (fume hood).If ventilation is inadequate or if aerosols/mists are generated, use a NIOSH-approved respirator with organic vapor (OV) cartridges.[5][6]

Section 3: Standard Operating Procedures (SOPs)

SOP for Safe Handling and Dispensing
  • Preparation:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in Table 2.

    • Ensure spill containment materials (absorbent pads, sand, etc.) are readily available.[5]

  • Dispensing:

    • Ground containers when transferring large volumes to prevent static discharge.

    • Perform all transfers and manipulations within the fume hood.

    • Keep containers tightly closed when not in use to minimize vapor release.[5]

  • Completion:

    • Wipe down the work surface with an appropriate solvent.

    • Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

    • Remove PPE in the correct order to prevent self-contamination.

    • Wash hands thoroughly.

SOP for Chemical Storage
  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2][5]

  • Containers: Keep containers tightly closed to prevent leakage and contamination.[6]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[2][5] Diethyl adipate is stable under normal conditions, but contact with these substances can lead to vigorous reactions.[5]

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Response

The appropriate response depends on the scale of the spill.

SpillResponse Start Spill Occurs Assess Assess Spill Size & Risk Is it a minor or major spill? Start->Assess MinorSpill Minor Spill (Small, Contained, No Inhalation Risk) Assess->MinorSpill Minor MajorSpill Major Spill (Large, Uncontained, Inhalation Risk) Assess->MajorSpill Major Cleanup Contain & Absorb Spill Use inert material (sand, vermiculite) MinorSpill->Cleanup Evacuate Evacuate Area Alert Supervisor & Safety Officer MajorSpill->Evacuate Evacuate->Cleanup Handled by Trained Personnel Dispose Collect & Dispose Place in sealed container for hazardous waste Cleanup->Dispose Ventilate Ventilate Area & Decontaminate Dispose->Ventilate End Spill Managed Ventilate->End

Caption: Decision Tree for Diethyl Adipate Spill Response.

  • Minor Spills (within a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[5]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

    • Clean the spill area thoroughly.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, remove all sources of ignition.[5]

    • Prevent the spill from entering drains or waterways.[2][6]

    • Contact your institution's emergency response team.

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][7] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire Fighting Measures
  • Flash Point: Diethyl adipate has a high flash point (>110 °C), indicating it is not easily ignited.[5]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[2][8]

  • Specific Hazards: During a fire, thermal decomposition can produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[2][5]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5]

Section 5: Waste Disposal

All waste containing diethyl adipate must be treated as chemical waste.

  • Collect waste in suitable, sealed, and properly labeled containers.[8]

  • Disposal must be conducted in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or into the environment.[6][10]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

  • Title: Material Safety Data Sheet - Diethyl adipate Source: Cole-Parmer URL: [Link]

  • Title: Diethyl Adipate | C10H18O4 | CID 8844 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: diethyl adipate, 141-28-6 Source: The Good Scents Company URL: [Link]

  • Title: DIETHYL ADIPATE Source: Ataman Kimya URL: [Link]

  • Title: Safety data sheet - Diethyl adipate Source: CPAChem URL: [Link]

  • Title: Diethyl Adipate: Comprehensive Overview and Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Diethyl adipate | 1X1ML | C10H18O4 | 677047 | 141-28-6 Source: HPC Standards URL: [Link]

Sources

Protocols & Analytical Methods

Method

Diethyl adipate as a plasticizer for polyvinyl chloride (PVC)

An Application Guide and Standardized Protocols for the Evaluation of Diethyl Adipate as a Plasticizer for Polyvinyl Chloride (PVC) Introduction Polyvinyl chloride (PVC), in its unadulterated state, is a rigid and brittl...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Standardized Protocols for the Evaluation of Diethyl Adipate as a Plasticizer for Polyvinyl Chloride (PVC)

Introduction

Polyvinyl chloride (PVC), in its unadulterated state, is a rigid and brittle polymer, limiting its direct application in fields requiring flexibility.[1] The incorporation of plasticizers is essential to transform PVC into a pliable and versatile material suitable for a vast array of products, from medical tubing and wire insulation to flexible films and flooring.[2][3] Plasticizers are additives that, when mixed with a polymer, increase its flexibility, workability, and distensibility.[2] They function by positioning themselves between the long polymer chains of PVC, thereby weakening the strong intermolecular forces and increasing the internal free volume.[1][4] This "lubricating" effect allows the polymer chains to move more freely, which significantly lowers the material's glass transition temperature (Tg) and imparts the desired flexibility at ambient temperatures.[1]

For decades, ortho-phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have dominated the market as primary plasticizers for PVC.[5] However, growing health and environmental concerns regarding the endocrine-disrupting potential of certain phthalates have spurred intensive research into safer, effective alternatives.[6] Adipate esters, a class of non-phthalate plasticizers, have emerged as prominent candidates, valued for their ability to impart excellent low-temperature flexibility.[7]

This document serves as a detailed application note and protocol guide for researchers and scientists on the use of Diethyl Adipate (DEA) as a primary plasticizer for PVC. We will explore the fundamental mechanism of action, provide step-by-step protocols for sample preparation and performance evaluation, and present expected outcomes based on established testing standards.

Theoretical Framework

The Mechanism of PVC Plasticization

The plasticization of PVC is a physical process rooted in polymer-plasticizer molecular interactions. In rigid PVC, the polymer chains are held together by strong dipole-dipole forces between the polar carbon-chlorine (C-Cl) bonds.[1] A compatible plasticizer, like Diethyl Adipate, possesses both polar (ester groups) and non-polar (alkyl chains) regions. The polar ester groups form hydrogen bonds with the α-hydrogens of the PVC chains, while the non-polar alkyl groups create steric hindrance, pushing the PVC chains apart.[8] This process disrupts the polymer's semi-crystalline structure, increases the free volume, and enhances chain mobility, leading to a reduction in stiffness and a lower glass transition temperature (Tg).[4][8]

cluster_0 Rigid PVC cluster_1 Plasticized PVC PVC1 PVC Chain PVC2 PVC Chain PVC3 PVC Chain Process Addition of Diethyl Adipate (Plasticizer) PVC2->Process label_rigid Strong Intermolecular Forces (Dipole-Dipole) DEA1 DEA DEA2 DEA DEA3 DEA PVC_p1 PVC Chain PVC_p2 PVC Chain PVC_p3 PVC Chain label_plasticized Increased Free Volume & Reduced Intermolecular Forces Process->PVC_p2

Caption: Mechanism of PVC Plasticization by Diethyl Adipate.

Profile: Diethyl Adipate (DEA)

Diethyl adipate (CAS: 141-28-6) is the diethyl ester of adipic acid. It is a colorless, oily liquid utilized as a plasticizer, solvent, and in organic synthesis.[9][10] Its linear structure and moderate molecular weight contribute to its effectiveness in plasticizing PVC, particularly for applications requiring good low-temperature performance.

Table 1: Physicochemical Properties of Diethyl Adipate

PropertyValueSource
Chemical Formula C₁₀H₁₈O₄[9][11]
Molecular Weight 202.25 g/mol [9][11]
Appearance Clear, colorless liquid[9]
Boiling Point 246-251 °C[9]
Melting Point -19.8 to -20 °C[9]
Density ~1.009 g/mL at 25 °C[9]
Refractive Index ~1.427 at 20 °C[9]
Solubility Soluble in organic solvents like ethanol; insoluble in water.[9]

Experimental Application Protocols

These protocols outline the procedures for preparing DEA-plasticized PVC samples and evaluating their key performance characteristics.

Materials & Equipment
  • Chemicals: PVC resin (suspension grade, K-value 67-70 recommended), Diethyl Adipate (DEA, >99% purity), Tetrahydrofuran (THF, analytical grade), Thermal stabilizer (e.g., Ca/Zn stearate), Methanol, Petroleum ether.

  • Equipment: High-speed mixer (for dry blends), two-roll mill, hydraulic press with heating/cooling platens, analytical balance, glassware, magnetic stirrer/hotplate, universal testing machine (UTM) with grips and extensometer, Shore A/D durometer, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), convection oven, desiccator.

Protocol 1: Preparation of Plasticized PVC Films (Solution Casting)

This method is ideal for preparing small, uniform films for initial screening and analysis.

G start Start step1 1. Prepare Solution Dissolve PVC resin and thermal stabilizer in THF with stirring. start->step1 step2 2. Add Plasticizer Slowly add the calculated amount of Diethyl Adipate (DEA) to the solution. step1->step2 step3 3. Homogenize Continue stirring until a clear, homogeneous solution is obtained. step2->step3 step4 4. Cast Film Pour the solution onto a level glass plate to a uniform thickness. step3->step4 step5 5. Solvent Evaporation Allow THF to evaporate slowly in a fume hood at ambient temperature (24h). step4->step5 step6 6. Final Drying Transfer the film to a vacuum oven at 40-50°C to remove residual solvent. step5->step6 end End (Store film in desiccator) step6->end

Caption: Workflow for Solution Casting of DEA-Plasticized PVC Films.

Step-by-Step Methodology:

  • Formulation: Calculate the required amounts of PVC, DEA, and stabilizer. A common starting formulation is based on parts per hundred resin (phr). For example, for a 40 phr formulation: 100g PVC, 40g DEA, and 1-2g thermal stabilizer.

  • Dissolution: In a fume hood, dissolve the PVC resin and stabilizer in an appropriate volume of THF (e.g., 10g PVC in 100mL THF) in a beaker with a magnetic stirrer. This may take several hours.

  • Plasticizer Addition: Once the PVC is fully dissolved, slowly add the pre-weighed DEA to the solution while stirring.

  • Homogenization: Continue stirring until the solution is completely homogeneous and transparent.

  • Casting: Pour the solution onto a clean, level glass plate. Use a casting knife or blade to ensure a uniform thickness.

  • Evaporation: Cover the plate loosely to prevent dust contamination and allow the THF to evaporate slowly over 24 hours at room temperature in a fume hood. Rapid evaporation can cause surface defects.

  • Drying: Carefully peel the film from the glass plate. Place it in a vacuum oven at 40-50°C for at least 12 hours to remove any residual solvent.

  • Conditioning: Before testing, condition the samples for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 10% relative humidity) as per ASTM standards.[12]

Protocol 2: Evaluation of Mechanical Properties

A. Tensile Strength & Elongation (ASTM D638)

This test measures the force required to stretch a material until it breaks, providing insight into its strength and flexibility.[13]

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC films using a die cutter, as specified by ASTM D638 (Type IV or V are common for thin films).[14]

  • Measurement: Measure the thickness and width of the narrow section of each specimen.

  • Testing: Mount the specimen in the grips of a Universal Testing Machine. Attach an extensometer to measure strain.

  • Procedure: Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen ruptures.[15]

  • Data Analysis: The software will generate a stress-strain curve. From this, determine the Tensile Strength at break (MPa) and the Elongation at Break (%). A higher elongation at break indicates greater flexibility.[16]

B. Hardness (ASTM D2240)

Hardness measures the material's resistance to indentation and is a quick indicator of plasticizer efficiency.

  • Specimen Preparation: Stack several layers of the PVC film to achieve a minimum thickness of 6 mm, ensuring no air gaps between layers.

  • Measurement: Press a Shore A durometer firmly and perpendicularly onto the surface of the stacked sample.

  • Reading: Record the hardness value within 1-2 seconds of making firm contact.

  • Replicates: Take at least five readings at different positions on the sample and calculate the average. A lower Shore A value indicates a softer, more effectively plasticized material.[17]

Protocol 3: Thermal Analysis

A. Glass Transition Temperature (Tg) by DSC (ASTM D3418)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the Tg.

  • Sample Preparation: Cut a small disc (5-10 mg) from the PVC film and place it in an aluminum DSC pan.

  • DSC Measurement:

    • Heat the sample from ambient temperature to ~120°C at a rate of 10 K/min to erase the thermal history.[18]

    • Quench-cool the sample back to a low temperature (e.g., -40°C).[19]

    • Heat the sample again at 10 K/min to ~120°C. This second heating scan is used for analysis.[18]

  • Data Analysis: The Tg is identified as a step-change in the heat flow curve on the second heating scan. A lower Tg compared to unplasticized PVC confirms the plasticizing effect.[19]

B. Thermal Stability by TGA

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability.

  • Sample Preparation: Place a small, accurately weighed sample (10-15 mg) into a TGA crucible.

  • TGA Measurement: Heat the sample from ambient temperature to ~600°C at a rate of 10 K/min under a nitrogen atmosphere.[18]

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of degradation (Td), which is often reported as the temperature at which 5% mass loss occurs (T_d5%).[20] PVC typically shows a two-step degradation process.[21]

Protocol 4: Plasticizer Permanence (Solvent Extraction Migration Test)

This protocol provides an accelerated method to assess the tendency of the plasticizer to migrate out of the PVC matrix.

  • Initial Measurement: Cut a 2x2 cm square of the conditioned PVC film and weigh it accurately (W_initial).

  • Immersion: Fully immerse the sample in a sealed vial containing a solvent (e.g., petroleum ether or methanol) at a specified ratio (e.g., 1g of film per 50mL of solvent).

  • Incubation: Keep the vial at a constant temperature (e.g., 25°C or 50°C) for a set duration (e.g., 24 hours).

  • Drying: Remove the sample from the solvent, gently blot the surface to remove excess liquid, and dry it in a vacuum oven at 50°C until a constant weight is achieved (W_final).

  • Calculation: Calculate the percentage of weight loss, which corresponds to the migrated plasticizer:

    • Migration (%) = [(W_initial - W_final) / W_initial] x 100

A lower percentage indicates better migration resistance.[22][23]

Data Interpretation & Expected Results

The effectiveness of Diethyl Adipate as a plasticizer is determined by comparing the properties of the plasticized PVC to those of unplasticized (rigid) PVC.

Table 2: Typical Performance Comparison of PVC Formulations

PropertyRigid PVC (0 phr)PVC + 40 phr DEA (Expected)Rationale for Change
Tensile Strength (MPa) ~45-50Decrease (~20-25)Plasticizer reduces intermolecular forces, lowering strength.[24]
Elongation at Break (%) <10Increase (>250)Increased chain mobility allows for greater stretching before failure.[24]
Shore A Hardness >95 (Shore D)Decrease (~80-90)Material becomes softer and more resistant to indentation.[24]
Glass Transition (Tg) (°C) ~80-85Decrease (~10-20)DEA molecules increase free volume, lowering the Tg.[19][25]
Thermal Stability (T_d5%) ~260-270°CDecrease (~220-240°C)Low molecular weight plasticizers can volatilize at lower temperatures.[24]
Migration (% loss) N/AVaries (e.g., 5-15%)Lower molecular weight plasticizers may show higher migration.[8]

References

  • Czerniecka-Kubiak, A., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health (NIH). [Link]

  • Lindström, A. (2007). Environmentally Friendly Plasticizers for PVC. DiVA portal. [Link]

  • Sikora, J., et al. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. MDPI. [Link]

  • Feldman, D., & Dopazo-Otero, A. (2006). ANALYSIS OF ADIPATE ESTER CONTENTS IN POLY(VINYL CHLORIDE) PLASTICS BY MEANS OF FT-RAMAN SPECTROSCOPY. CORE. [Link]

  • Bausano. (n.d.). Role of different plasticizers in PVC products. Bausano. [Link]

  • Dong, K., et al. (2025). TGA curves of the PVC films with different plasticizers. ResearchGate. [Link]

  • Kanade, P. (2022). Technical Details of Mixing for Plasticized Pvc Compound. Kanademy. [Link]

  • METTLER TOLEDO. (n.d.). PVC Measured by DSC and TGA. METTLER TOLEDO. [Link]

  • ASTM International. (2019). D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. ASTM International. [Link]

  • Kędzierska, M., et al. (2025). New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. National Institutes of Health (NIH). [Link]

  • Gustafsson, E., & Stenvall, E. (2011). Migration of plasticisers from PVC. DiVA portal. [Link]

  • Jabur, Y. K., et al. (2018). Study of Tensile Strength and Hardness Property for PVC Reinforced with Fiber. Elixir International Journal. [https://www.elixirpublishers.com/articles/1541065747_125 (2018) 52391-52395.pdf]([Link] (2018) 52391-52395.pdf)

  • Ataman Kimya. (n.d.). DIETHYL ADIPATE. Ataman Kimya. [Link]

  • Polymer Properties Database. (n.d.). What is a plasticizer in pvc?. [Link]

  • Kadyrbekov, M., et al. (2023). Development of a Highly Efficient Environmentally Friendly Plasticizer. MDPI. [Link]

  • ResearchGate. (n.d.). TGA and DSC data for PVC materials. ResearchGate. [Link]

  • Shimadzu. (n.d.). Tensile Tests of Various Plastic Materials (1). Shimadzu. [Link]

  • ResearchGate. (2024). The Impact of Plasticizer Levels in Hardening PVC Plastic. ResearchGate. [Link]

  • Ledes. (2025). ASTM Standards for PVC & CPVC Pipes: A Comprehensive Guide. Ledes. [Link]

  • ResearchGate. (n.d.). Migration test. Extent of migration (%) of plasticizers from flexible PVC sheets. ResearchGate. [Link]

  • Wikipedia. (n.d.). Plasticizer. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl Adipate. PubChem. [Link]

  • Dehaut, A., et al. (2021). Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study. National Institutes of Health (NIH). [Link]

  • Institute of Making. (n.d.). Rigid PVC Tensile Test Specimens. [Link]

  • Patsnap. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap Eureka. [Link]

  • Polymer Properties Database. (n.d.). How Do Plasticizers Affect the Mechanical Properties of PVC. [Link]

  • Kanade, P. (n.d.). Common Mistakes Done in Tensile Properties Measurements of PVC Products. Kanademy. [Link]

  • Infinita Lab. (n.d.). ASTM D 3291 Test for PVC. [Link]

  • LookChem. (n.d.). Cas 141-28-6,Diethyl adipate. LookChem. [Link]

  • P2 InfoHouse. (n.d.). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. [Link]

  • da Costa, A. R., et al. (2014). Migration of conventional and new plasticizers from PVC films into food simulants. ScienceDirect. [Link]

  • Khan, M. A., et al. (2019). Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel. MATEC Web of Conferences. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl Adipate: Comprehensive Overview and Applications. [Link]

  • iTeh Standards. (n.d.). ASTM D2383-19 - Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. [Link]

  • TestResources. (n.d.). PVC Polyvinyl Chloride Materials Testing. [Link]

  • ResearchGate. (n.d.). TGA curves of PVC and internally plasticzied PVC materials. ResearchGate. [Link]

  • SpecialChem. (2009). PVC Plasticizer Selection Strategies. YouTube. [Link]

Sources

Application

Application Notes and Protocols: Utilizing Diethyl Adipate as a Bio-based Plasticizer for Polylactic Acid (PLA) Formulations in Drug Development

Introduction: Overcoming the Brittleness of a Biopolymer Workhorse Polylactic acid (PLA), a thermoplastic polyester derived from renewable resources like corn starch, has emerged as a frontrunner in the development of bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Brittleness of a Biopolymer Workhorse

Polylactic acid (PLA), a thermoplastic polyester derived from renewable resources like corn starch, has emerged as a frontrunner in the development of biodegradable and biocompatible materials for biomedical applications.[1] Its approval by the FDA for use in drug delivery systems, sutures, and tissue engineering scaffolds underscores its clinical significance. However, the inherent brittleness and low flexibility of neat PLA at physiological temperatures can limit its application, particularly in scenarios requiring conformal contact with tissues or controlled mechanical performance during degradation.[2][3]

The incorporation of plasticizers is a well-established strategy to enhance the ductility and processability of PLA.[4] Plasticizers are low molecular weight additives that integrate within the polymer matrix, increasing the free volume and mobility of the polymer chains. This guide focuses on Diethyl Adipate (DEA), an adipic acid ester that serves as an effective, bio-based plasticizer for PLA.[5] The addition of DEA has been shown to significantly reduce the glass transition temperature (Tg) and increase the elongation at break, transforming rigid PLA into a more pliable material suitable for advanced drug delivery applications.[3][6]

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. It details the mechanism of action, preparation protocols, and characterization methodologies for developing and validating DEA-plasticized PLA formulations.

Mechanism of Plasticization: Enhancing Polymer Chain Mobility

The primary function of a plasticizer is to disrupt the intermolecular forces (van der Waals forces and hydrogen bonds) between polymer chains. In the case of PLA, a semi-crystalline polymer, these forces create a rigid structure below its glass transition temperature (Tg), which is typically between 55-65°C.[3]

When DEA is introduced into the PLA matrix, its smaller molecules interpose themselves between the long PLA chains. This spacing increases the intermolecular distance, effectively weakening the cohesive forces that hold the polymer chains together. The result is an increase in the segmental mobility of the PLA chains, which is macroscopically observed as a decrease in the Tg and a transition from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.[7] This enhanced flexibility is crucial for applications like flexible films for wound dressings or microparticles that need to withstand mechanical stresses.

G cluster_0 Rigid PLA Matrix cluster_1 Flexible PLA-DEA Matrix a1 PLA Chain a2 PLA Chain a1->a2 a3 PLA Chain a2->a3 label_a Strong Intermolecular Forces b1 PLA Chain b2 PLA Chain b3 PLA Chain p1 DEA p2 DEA p3 DEA p4 DEA label_b Reduced Intermolecular Forces process Addition of Diethyl Adipate (DEA) cluster_1 cluster_1 process->cluster_1 cluster_0 cluster_0 cluster_0->process

Mechanism of PLA plasticization by diethyl adipate (DEA).

Quantitative Data Summary: Impact of DEA Concentration

The concentration of DEA is a critical parameter that dictates the final properties of the PLA formulation. The following tables summarize the expected trends based on empirical data. Researchers should use this as a guide to select a starting concentration for their specific application.

Table 1: Effect of DEA on Thermal Properties of PLA

DEA Conc. (wt%) Typical Glass Transition (Tg) (°C) Melting Temp. (Tm) (°C) Notes
0 (Neat PLA) 55 - 65 ~150 - 160 Rigid and brittle at room temperature.
10 45 - 55 ~148 - 158 Noticeable decrease in Tg, slight increase in flexibility.[3]
20 35 - 45 ~145 - 155 Significant increase in flexibility; material is tougher.[3]

| 30 | 25 - 35 | ~140 - 150 | Highly flexible; potential for phase separation if not properly mixed. |

Table 2: Effect of DEA on Mechanical Properties of PLA

DEA Conc. (wt%) Tensile Strength (MPa) Young's Modulus (GPa) Elongation at Break (%)
0 (Neat PLA) 50 - 70 2.5 - 3.5 < 10%
10 35 - 50 1.5 - 2.5 50 - 150%
20 20 - 35 0.5 - 1.5 150 - 300%
30 10 - 20 < 0.5 > 300%

(Note: These values are illustrative and can vary based on PLA grade, processing conditions, and testing standards.[6][8][9])

Experimental Section

This section provides detailed protocols for the preparation and characterization of DEA-plasticized PLA formulations.

Part A: Protocol for Preparation of DEA-Plasticized PLA Films (Solvent Casting)

The solvent casting method is a reliable and straightforward technique for producing uniform, thin films in a laboratory setting, ideal for initial formulation screening and characterization.[10][11]

Materials and Equipment:

  • Polylactic acid (PLA) granules or powder (e.g., NatureWorks Ingeo™ Biopolymer 4032D)

  • Diethyl adipate (DEA), analytical grade

  • Chloroform or Dichloromethane (DCM), HPLC grade

  • Glass Petri dishes or a flat glass plate

  • Magnetic stirrer and stir bars

  • Weighing balance

  • Fume hood

  • Vacuum oven

Step-by-Step Methodology:

  • Drying: Dry PLA granules in a vacuum oven at 50°C for at least 4 hours to remove residual moisture, which can cause hydrolytic degradation during processing.

  • Dissolution: In a fume hood, prepare a 5% (w/v) PLA solution by dissolving the dried PLA in chloroform. For example, dissolve 5 g of PLA in 100 mL of chloroform. Stir using a magnetic stirrer at room temperature until the PLA is completely dissolved. This may take several hours.[12]

  • Plasticizer Addition: Calculate the required amount of DEA based on the weight of the PLA. For a 20 wt% formulation, add 1 g of DEA to the solution containing 5 g of PLA. Stir for an additional 30 minutes to ensure homogeneous mixing.

  • Casting: Carefully pour the PLA-DEA solution into a clean, dry glass Petri dish, ensuring the solution spreads evenly to form a uniform layer.

  • Solvent Evaporation: Cover the Petri dish with perforated aluminum foil to allow for slow and controlled solvent evaporation.[13] Leave the setup in the fume hood at room temperature for 24-48 hours. Rapid evaporation can introduce bubbles and create a brittle film.

  • Final Drying: Once the film appears solid, transfer it to a vacuum oven. Dry at 40°C under vacuum for at least 24 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the glass surface. Store the film in a desiccator until characterization.

G A 1. Dry PLA Granules (Vacuum Oven, 50°C, 4h) B 2. Dissolve PLA in Chloroform (5% w/v, Magnetic Stirrer) A->B C 3. Add Diethyl Adipate (DEA) (Stir for 30 min) B->C D 4. Cast Solution (Level Glass Surface) C->D E 5. Slow Solvent Evaporation (Fume Hood, 24-48h) D->E F 6. Final Drying (Vacuum Oven, 40°C, 24h) E->F G 7. Peel and Store Film (Desiccator) F->G

Workflow for Solvent Casting of PLA-DEA Films.
Part B: Protocol for Drug-Loaded PLA-DEA Nanoparticle Preparation (Emulsion-Solvent Evaporation)

This method is widely used to encapsulate therapeutic agents within a polymer matrix, forming nanoparticles suitable for injectable drug delivery systems.[14][15]

Materials and Equipment:

  • PLA and DEA (as above)

  • Model Drug (e.g., Dexamethasone, a hydrophobic drug)[14]

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer (Lyophilizer)

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLA, DEA, and the model drug in DCM. For example, dissolve 100 mg PLA, 20 mg DEA (20 wt% of PLA), and 10 mg of Dexamethasone in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water. PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution. Immediately emulsify the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) or a probe sonicator. This step is critical as it determines the final particle size.

  • Solvent Evaporation: Transfer the resulting oil-in-water (o/w) emulsion to a beaker and stir magnetically at room temperature for at least 4 hours in a fume hood to allow the DCM to evaporate. As the solvent evaporates, the PLA-DEA-drug nanoparticles will precipitate.

  • Particle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes). Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.

  • Lyophilization: Freeze the final nanoparticle pellet (e.g., at -80°C) and then lyophilize for 48 hours to obtain a dry powder. Store the powder in a desiccator at 4°C.

Part C: Characterization Protocols

Validation of the formulation's properties is essential. The following are standard protocols for characterizing the prepared materials.

Protocol C1: Thermal Analysis via Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and percent crystallinity (%Xc) of the PLA-DEA formulations.[16][17]

  • Procedure:

    • Accurately weigh 5-10 mg of the film or nanoparticle sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument. Use an empty sealed pan as a reference.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle is:

      • Heat from 25°C to 200°C at 10°C/min.

      • Hold at 200°C for 2 minutes.

      • Cool from 200°C to 0°C at 10°C/min.

      • Heat from 0°C to 200°C at 10°C/min.

    • Analyze the second heating scan. The Tg is identified as a step change in the heat flow curve. The Tm is the peak of the melting endotherm.

Protocol C2: Thermal Stability via Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the effect of DEA on the thermal stability and degradation profile of PLA.[16][18]

  • Procedure:

    • Place 10-15 mg of the sample into a TGA pan.

    • Heat the sample from 30°C to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of degradation is typically reported as the temperature at which 5% weight loss occurs.

Protocol C3: Mechanical Properties via Tensile Testing

  • Objective: To quantify the impact of DEA on the flexibility and strength of PLA films.

  • Procedure:

    • Cut the prepared films into dumbbell shapes according to a standard like ISO 527-3.

    • Measure the thickness and width of the gauge section of each specimen.

    • Clamp the specimen into the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen breaks.[3]

    • Record the stress-strain curve to determine Tensile Strength, Young's Modulus, and Elongation at Break.

Protocol C4: In Vitro Drug Release Study

  • Objective: To assess the release profile of the encapsulated drug from the nanoparticles.[19]

  • Procedure:

    • Accurately weigh a known amount of drug-loaded nanoparticles (e.g., 20 mg) and suspend them in a known volume of release medium (e.g., 10 mL of Phosphate Buffered Saline, PBS, pH 7.4).[20]

    • Place the suspension in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and daily thereafter), withdraw a sample of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

    • Centrifuge the withdrawn sample to pellet any nanoparticles.

    • Analyze the supernatant for drug concentration using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Calculate the cumulative percentage of drug released over time.

Troubleshooting and Field-Proven Insights

  • Issue: Films are still brittle or have pinholes.

    • Insight: This is often due to rapid solvent evaporation or insufficient DEA concentration. Try covering the casting dish more completely to slow evaporation or incrementally increase the DEA content.[13] Ensure the PLA is thoroughly dried before use.

  • Issue: Phase separation (oily residue on film surface).

    • Insight: This indicates that the solubility limit of DEA in PLA has been exceeded. Reduce the DEA concentration. Ensure vigorous and sufficient mixing time after adding the plasticizer to the polymer solution.

  • Issue: Low drug encapsulation efficiency in nanoparticles.

    • Insight: For hydrophobic drugs, a rapid precipitation of the polymer can trap the drug more effectively. Consider using a slightly more water-miscible co-solvent with DCM. For hydrophilic drugs, a double emulsion (w/o/w) method may be necessary. The drug-polymer interaction also plays a crucial role.[14]

  • Issue: Rapid initial burst release of the drug.

    • Insight: A significant burst release often points to drug adsorbed on the nanoparticle surface. Ensure thorough washing of the nanoparticles after collection (Protocol B, Step 6). A higher molecular weight PLA may also slow down the initial release.

Conclusion

Diethyl adipate serves as a highly effective and sustainable plasticizer for modifying the properties of polylactic acid. By systematically incorporating DEA, researchers can tune the thermal and mechanical properties of PLA to overcome its inherent brittleness, making it suitable for a wider range of drug delivery applications, from flexible films to controlled-release nanoparticles. The protocols and data presented in this guide provide a robust framework for the logical design, preparation, and validation of these advanced biomaterial formulations.

References

  • Shirai, M. A., et al. (2014). Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. Journal of Polymers and the Environment.
  • BenchChem. (2025). Application Notes and Protocols: Triacetin as a Plasticizer for Polylactic Acid (PLA) Films. BenchChem.
  • Müller, C. M. O., et al. (2016). Poly(lactic acid)/thermoplastic starch sheets: effect of adipate esters on the morphological, mechanical and barrier properties. Polímeros.
  • Allémann, E., et al. (1993). In vitro extended-release properties of drug-loaded poly(DL-lactic acid) nanoparticles produced by a salting-out procedure. Journal of Controlled Release.
  • Müller, C. M. O., et al. (2016). Poly(lactic acid)/thermoplastic starch sheets: effect of adipate esters on the morphological, mechanical and barrier properties. SciELO.
  • Wang, Z., et al. (2002). In vitro study on the drug release behavior from Polylactide‐based blend matrices. Journal of Applied Polymer Science.
  • Su, S., et al. (2020). Plasticization Effect of Poly(Lactic Acid) in the Poly(Butylene Adipate–co–Terephthalate) Blown Film for Tear Resistance Improvement. MDPI.
  • Various Authors. (2017). How to prepare PLA film using the solution casting method?
  • Gheisari, H. R., & Ren, T. (2018). Preparation and characterization of poly-lactic acid based films containing propolis ethanolic extract to be used in dry meat sausage packaging. Journal of Food Science and Technology.
  • Franco, P., & De Marco, I. (2020).
  • Buhecha, M. D., et al. (2019). Development and Characterization of PLA nanoparticles for pulmonary drug delivery: Co-encapsulation of theophylline and budesonide. Journal of Drug Delivery Science and Technology.
  • Müller, C. M. O., et al. (2016). Poly(lactic acid)/thermoplastic starch sheets: Effect of adipate esters on the morphological, mechanical and barrier properties.
  • Various Authors. (n.d.). In vitro degradation behavior (a), accumulative drug release of PLA...
  • Various Authors. (n.d.). Mechanical properties of PLA/TPS sheets plasticized with DEA and DIA....
  • Panyam, J., & Labhasetwar, V. (2003). Solid-state solubility influences encapsulation and release of hydrophobic drugs from PLGA/PLA nanoparticles. Journal of Pharmaceutical Sciences.
  • Wang, C., et al. (2002). Preparation and characterization of poly(lactic acid)-poly(ethylene glycol)-poly(lactic acid) (PLA-PEG-PLA) microspheres for controlled release of paclitaxel. Journal of Controlled Release.
  • Castro-Aguirre, E., et al. (2016). Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide)
  • Kim, H. J., et al. (2016). Preparation of poly(lactide)/poly(butylene adipate-co-terephthalate)
  • Saini, P., & Arora, M. (2022). Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA) (A Review). Polymers.
  • Shakoor, A., et al. (2023). Development of Polylactic Acid Films with Alkali- and Acetylation-Treated Flax and Hemp Fillers via Solution Casting Technique. Polymers.
  • Czigány, T., et al. (2021). Combined effects of plasticizers and D-lactide content on the mechanical and morphological behavior of polylactic acid. Polymers.
  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
  • Various Authors. (n.d.). TGA/DTG thermograms of treated PLA and plasticized PLA with: (a) TEC;...
  • SPE. (2024). Bio-Based Plasticizers: a Sustainable Approach to Enhance PLA Performance. Society of Plastics Engineers.
  • TA Instruments. (n.d.). Thermal Analysis Investigation of a Poly(Lactic Acid) Biodegradable Plastic. TA Instruments.

Sources

Method

Application Notes &amp; Protocols: The Role of Diethyl Adipate in Controlled-Release Drug Delivery Systems

Prepared by: Senior Application Scientist, Gemini Division Introduction: Unlocking Formulation Potential with Diethyl Adipate In the landscape of advanced drug delivery, achieving a predictable and sustained release of a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: Unlocking Formulation Potential with Diethyl Adipate

In the landscape of advanced drug delivery, achieving a predictable and sustained release of an active pharmaceutical ingredient (API) is paramount for enhancing therapeutic efficacy, improving patient compliance, and minimizing side effects.[1][2] Controlled-release drug delivery systems (CRDDS) are engineered to release an API at a predetermined rate over an extended period.[1][3] The success of these systems hinges on the careful selection of excipients that modulate the formulation's physicochemical properties. Diethyl adipate (DEA), a diethyl ester of adipic acid, has emerged as a versatile and highly effective excipient in this domain.[4][5]

Primarily utilized as a plasticizer and solvent, DEA is instrumental in modifying the properties of polymeric matrices, which form the backbone of many CRDDS, such as microspheres, transdermal films, and coated tablets.[4][6][7] Its function is to increase the flexibility and workability of polymers, thereby influencing the diffusion rate of the entrapped API and, consequently, its release profile.[8] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the core principles, applications, and detailed protocols for leveraging diethyl adipate in the formulation of robust controlled-release systems.

Physicochemical Profile of Diethyl Adipate

A thorough understanding of an excipient's properties is fundamental to its effective application. Diethyl adipate is a clear, colorless to pale yellow oily liquid with properties that make it highly suitable for pharmaceutical formulations.[4][9][10] Its high boiling point ensures stability during processing, while its solubility in common organic solvents facilitates its incorporation into various formulation workflows.[9]

Table 1: Key Physicochemical Properties of Diethyl Adipate

PropertyValueSource(s)
CAS Number 141-28-6[4][9]
Molecular Formula C₁₀H₁₈O₄[4][10][11]
Molecular Weight 202.25 g/mol [10][11]
Appearance Clear, colorless to pale yellow liquid[4][10]
Boiling Point ~251 °C[4][9][10]
Melting Point -20 to -19 °C[4][9][10]
Density ~1.009 g/mL at 25 °C[9][12]
Refractive Index ~1.427 (at 20 °C)[4][10]
Solubility Insoluble in water; Soluble in ethanol and other organic solvents.[4][9]

Mechanism of Action: The Science of Plasticization

The primary role of diethyl adipate in controlled-release systems is that of a plasticizer . In a polymeric matrix, polymer chains are often tightly packed in a rigid, glassy state, which severely restricts the mobility of an entrapped API. A plasticizer is a substance that, when added to a polymer, increases its flexibility, softness, and elongation.[6][8]

Causality of Plasticization: DEA functions by inserting its molecules between the polymer chains. This action disrupts the strong intermolecular forces (van der Waals forces) that hold the polymer chains together, effectively increasing the "free volume" within the matrix. This separation of polymer chains enhances their segmental mobility and lowers the glass transition temperature (Tg) of the polymer. Below its Tg, a polymer is hard and brittle; above it, the polymer becomes rubbery and more permeable. By lowering the Tg, DEA ensures the polymer matrix is in a more flexible and permeable state at physiological temperatures, which facilitates the diffusion of the API out of the system. The concentration of DEA used is a critical parameter; higher concentrations typically lead to a more permeable matrix and a faster drug release rate.[8]

G cluster_0 Rigid Polymer Matrix (Without DEA) cluster_1 Plasticized Polymer Matrix (With DEA) a1 Polymer Chain a2 Polymer Chain a1->a2  Strong Intermolecular Forces (Low Drug Diffusion) a3 Polymer Chain b2 Polymer Chain a2->b2 Addition of Diethyl Adipate (DEA) b1 Polymer Chain d1 DEA d3 DEA b1->d3 d2 DEA b3 Polymer Chain d4 DEA

Mechanism of Polymer Plasticization by Diethyl Adipate.

Application Protocol: Preparation of Biodegradable Microspheres via Emulsion-Solvent Evaporation

The emulsion-solvent evaporation technique is a robust and widely used method for preparing polymeric microspheres for controlled drug delivery.[13][][15] In this protocol, diethyl adipate is used as a plasticizer to modify the release characteristics of a biodegradable polymer, such as Poly(lactic-co-glycolic acid) (PLGA) or Poly(butylene adipate-co-terephthalate) (PBAT).[16][17]

G start Start: Materials Preparation step1 Step 1: Prepare Organic Phase Dissolve Polymer (e.g., PLGA) and API in a volatile solvent (e.g., Dichloromethane). Add Diethyl Adipate (plasticizer). start->step1 step2 Step 2: Prepare Aqueous Phase Dissolve surfactant (e.g., PVA) in deionized water. start->step2 step3 Step 3: Emulsification Add Organic Phase to Aqueous Phase under high-speed homogenization to form an Oil-in-Water (O/W) emulsion. step1->step3 step2->step3 step4 Step 4: Solvent Evaporation Stir the emulsion at a controlled temperature and pressure to evaporate the organic solvent. step3->step4 step5 Step 5: Microsphere Hardening As solvent evaporates, polymer precipitates, forming solid microspheres. step4->step5 step6 Step 6: Collection & Washing Collect microspheres via centrifugation or filtration. Wash with deionized water to remove residual surfactant. step5->step6 step7 Step 7: Drying Dry the microspheres (e.g., freeze-drying or vacuum oven). step6->step7 end End: Characterization of Microspheres step7->end

Workflow for Microsphere Preparation via Solvent Evaporation.
Materials and Equipment
  • Polymer: Poly(lactic-co-glycolic acid) (PLGA 50:50, inherent viscosity 0.55-0.75 dL/g)

  • Active Pharmaceutical Ingredient (API): e.g., Risperidone, Naltrexone

  • Plasticizer: Diethyl Adipate (DEA), pharmaceutical grade[10]

  • Organic Solvent: Dichloromethane (DCM), HPLC grade

  • Aqueous Phase: Deionized water

  • Surfactant/Emulsifier: Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Equipment: High-speed homogenizer, magnetic stirrer with hotplate, rotary evaporator (optional), centrifuge, freeze-dryer or vacuum oven, analytical balance, glassware.

Step-by-Step Protocol
  • Preparation of the Organic (Oil) Phase:

    • Accurately weigh 500 mg of PLGA and 100 mg of the API.

    • Dissolve both in 5 mL of Dichloromethane in a glass beaker. Ensure complete dissolution.

    • Weigh 50 mg of Diethyl Adipate (10% w/w of polymer). Add it to the polymer-drug solution and mix until a homogenous solution is formed. This concentration can be varied to modulate release rates.

  • Preparation of the Aqueous (Water) Phase:

    • Prepare a 1% w/v PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Gentle heating and stirring may be required for complete dissolution. Allow the solution to cool to room temperature.

  • Formation of the Oil-in-Water (O/W) Emulsion:

    • Place 40 mL of the 1% PVA solution into a suitable beaker.

    • Begin homogenizing the aqueous phase at 5000 RPM.

    • Slowly add the organic phase (from step 1) dropwise into the vortex of the stirring aqueous phase.

    • Once the addition is complete, continue homogenization for 5 minutes to form fine, stable droplets. The homogenization speed and time are critical parameters that control the final particle size.[18]

  • Solvent Evaporation and Microsphere Solidification:

    • Transfer the emulsion to a larger beaker and place it on a magnetic stirrer.

    • Stir the emulsion at 300-500 RPM at room temperature for 4-6 hours. This allows the dichloromethane to evaporate from the oil droplets.

    • As the solvent evaporates, the PLGA will precipitate, leading to the formation of solid microspheres. The beaker can be left open in a fume hood to facilitate evaporation. A rotary evaporator can also be used for more controlled solvent removal.

  • Collection and Washing:

    • Once the microspheres have hardened (they will appear as a fine suspension), transfer the suspension to centrifuge tubes.

    • Centrifuge at 8000 RPM for 10 minutes.

    • Discard the supernatant, which contains residual PVA.

    • Re-suspend the microsphere pellet in 20 mL of deionized water and centrifuge again. Repeat this washing step three times to ensure complete removal of the surfactant.

  • Drying:

    • After the final wash, collect the microsphere pellet.

    • Freeze the sample and then dry it using a freeze-dryer for 24-48 hours. Alternatively, dry in a vacuum oven at a low temperature (e.g., 30 °C) until a constant weight is achieved.

  • Storage:

    • Store the final dry powder of drug-loaded microspheres in a tightly sealed container in a desiccator at 2-8 °C.

Protocol Validation: Characterization and Quality Control

To ensure the successful fabrication of a controlled-release system, a series of characterization tests must be performed. These steps validate the protocol and provide critical data on the formulation's performance.

Table 2: Quality Control Parameters for Microsphere Characterization

ParameterMethodPurpose & Rationale
Particle Size & Distribution Dynamic Light Scattering (DLS) or Laser DiffractionDetermines the mean particle size and polydispersity index (PDI). Size is critical for injectability and influences the in-vivo fate and drug release surface area.
Surface Morphology Scanning Electron Microscopy (SEM)Visualizes the shape, surface texture (smoothness, porosity), and aggregation of the microspheres. A spherical shape and smooth surface are generally desired.
Drug Loading & Encapsulation Efficiency UV-Vis Spectrophotometry or HPLCQuantifies the amount of API successfully entrapped in the microspheres. A known weight of microspheres is dissolved in a suitable solvent, and the API concentration is measured against a standard curve.
In-Vitro Drug Release USP Dissolution Apparatus (e.g., Apparatus II)Measures the rate and extent of API release over time in a physiologically relevant medium (e.g., phosphate-buffered saline, pH 7.4). This is the key indicator of controlled-release performance.
Thermal Analysis Differential Scanning Calorimetry (DSC)Determines the glass transition temperature (Tg) of the polymer and assesses the physical state of the API (crystalline or amorphous) within the matrix. Confirms the plasticizing effect of DEA.

Safety and Regulatory Considerations

Diethyl adipate is widely used in the cosmetics, food, and pharmaceutical industries.[4] It is registered under the REACH Regulation in Europe, indicating compliance with safety standards.[4] For pharmaceutical applications, it is crucial to source DEA that meets pharmacopeial standards and is manufactured under Good Manufacturing Practices (GMP).[10] Safety data sheets indicate that DEA is not classified as a hazardous substance and requires standard laboratory handling precautions, such as wearing protective equipment and ensuring adequate ventilation.[5][12][19]

Conclusion

Diethyl adipate is a highly effective and versatile excipient for the development of controlled-release drug delivery systems. Its primary function as a plasticizer allows formulators to precisely modulate the physical properties of polymeric matrices, thereby achieving desired drug release profiles. By understanding its physicochemical properties and mechanism of action, researchers can rationally design and optimize formulations. The detailed protocol for microsphere preparation provided herein serves as a practical starting point for leveraging diethyl adipate's capabilities. Coupled with robust characterization and quality control, the use of diethyl adipate can significantly contribute to the successful development of next-generation therapeutic products.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ChemicalBook.
  • Ataman Kimya.
  • Cheméo.
  • Chemical Bull.
  • PubChem - NIH.
  • Technical Specifications and Quality Control of Diethyl Adip
  • CPAChem.
  • International Journal of Pharmaceutical and Clinical Research.
  • Protheragen. Plasticizer Excipients.
  • The Versatile Roles of Diethyl Adip
  • The Good Scents Company.
  • A Comprehensive Review on the Formulation and Evaluation of Sustained Release Drug Delivery System.
  • Solvent Evaporation Method: Significance and symbolism.
  • NIH. Fabrication of biodegradable hollow microsphere composites made of polybutylene adipate co-terephthalate/polyvinylpyrrolidone for drug delivery and sustained release.
  • BOC Sciences.
  • Solvent evaporation technique: Significance and symbolism.
  • Asian Journal of Pharmacy and Technology.
  • International Journal of Research Publication and Reviews. A Comprehensive review on Control Release Drug Delivery System.
  • Influence of Solvent Evaporation Technique Parameters on Diameter of Submicron Lamivudine-Poly-ε-Caprolactone Conjug
  • Google Patents.
  • SciSpace. Biodegradable polymers: emerging excipients for the pharmaceutical and medical device industries.
  • International Journal of Novel Research and Development. A Comprehensive Review On Controlled Drug Delivery Systems (Cdds).

Sources

Application

Laboratory-Scale Synthesis of Diethyl Adipate via Fischer Esterification: A Detailed Protocol

Abstract This application note provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of diethyl adipate. The synthesis is achieved through the Fischer esterification of adipic acid with an ex...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of diethyl adipate. The synthesis is achieved through the Fischer esterification of adipic acid with an excess of ethanol, utilizing concentrated sulfuric acid as a catalyst. This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, purification techniques, and methods for product characterization. Emphasis is placed on the rationale behind procedural choices, ensuring both a high yield of the target ester and a thorough understanding of the process for researchers and professionals in chemical and pharmaceutical development. Safety protocols are integrated throughout to ensure safe laboratory practice.

Introduction

Diethyl adipate, the diethyl ester of hexanedioic acid, is a versatile chemical intermediate and a key component in numerous industrial applications. It serves as a plasticizer, a solvent in various formulations, and a precursor in the synthesis of more complex organic molecules, including fragrances and active pharmaceutical ingredients. Its physical properties, such as a high boiling point and low volatility, make it a valuable compound in material science and chemical manufacturing.

The most common and economically viable method for synthesizing diethyl adipate on a laboratory scale is the Fischer-Speier esterification.[1] This acid-catalyzed condensation reaction involves treating a carboxylic acid (adipic acid) with an alcohol (ethanol) to form an ester (diethyl adipate) and water. The reaction is reversible, and its equilibrium nature necessitates specific strategies to drive the reaction toward the product side, which will be a central theme of this protocol.

Reaction Mechanism and Stoichiometry

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[2] The process is initiated by the protonation of the carbonyl oxygen of adipic acid by the strong acid catalyst (H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of ethanol. This sequence of steps, involving the formation of a tetrahedral intermediate and the subsequent elimination of water, is detailed in the diagram below.

Fischer_Esterification cluster_0 Reaction Mechanism Adipic_Acid Adipic Acid (R-COOH) Protonated_Acid Protonated Carbonyl Adipic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + EtOH Proton_Transfer Protonated Ether Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O H2O Water Proton_Transfer->H2O Diethyl_Adipate Diethyl Adipate (R-COOEt) Protonated_Ester->Diethyl_Adipate - H⁺ Experimental_Workflow cluster_workflow Synthesis and Purification Workflow A 1. Reagent Addition (Adipic Acid, Ethanol) B 2. Catalyst Addition (Conc. H₂SO₄) A->B C 3. Reflux (2 hours) B->C D 4. Cooling & Solvent Removal C->D E 5. Liquid-Liquid Extraction (Diethyl Ether & Water) D->E F 6. Aqueous Wash (5% NaHCO₃, Brine) E->F G 7. Drying & Filtration (Anhydrous MgSO₄) F->G H 8. Solvent Evaporation G->H I 9. Fractional Distillation (Under Vacuum) H->I J 10. Characterization (NMR, IR, GC) I->J

Sources

Method

Application Notes &amp; Protocols: Diethyl Adipate as a High-Performance Solvent in Organic Synthesis

Preamble: Re-evaluating the Role of Solvents in Modern Chemistry In the pursuit of sustainable and efficient chemical synthesis, the choice of solvent is no longer a passive decision but a critical parameter that dictate...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Re-evaluating the Role of Solvents in Modern Chemistry

In the pursuit of sustainable and efficient chemical synthesis, the choice of solvent is no longer a passive decision but a critical parameter that dictates reaction outcomes, environmental impact, and process safety. Diethyl adipate (DEA), a diethyl ester of adipic acid, has emerged from its traditional roles as a plasticizer and flavoring agent to be recognized as a versatile and advantageous solvent for a range of organic transformations.[1][2][3] Its favorable physicochemical properties—high boiling point, low volatility, low toxicity, and biodegradability—position it as a compelling alternative to conventional volatile organic compounds (VOCs).[4][5]

This guide provides an in-depth exploration of diethyl adipate's application as a solvent, moving beyond a simple catalog of uses to explain the underlying principles that make it effective. We will delve into specific, field-tested protocols and provide the technical insights necessary for researchers, chemists, and drug development professionals to confidently integrate DEA into their synthetic workflows.

Section 1: Core Characteristics of Diethyl Adipate as a Reaction Medium

Diethyl adipate (CAS: 141-28-6) is a clear, colorless, and oily liquid with a faint, pleasant odor.[2][6] Its utility as a solvent is grounded in a unique combination of physical and chemical properties.

Causality Behind a Superior Solvent Profile:

  • Thermal Stability & High Boiling Point: With a boiling point of approximately 251 °C, DEA is exceptionally well-suited for reactions requiring elevated temperatures.[1] This high thermal threshold allows for a wider operational window, enabling sluggish reactions to proceed at practical rates without the need for high-pressure apparatus.

  • Aprotic Nature: As a diester, DEA lacks acidic protons, rendering it an ideal aprotic medium. It does not interfere with reactions involving strong bases or organometallic reagents that are sensitive to proton sources. However, it is crucial to note that its ester functionalities are susceptible to attack by extremely strong nucleophiles like Grignard reagents, making it an unsuitable solvent for such reactions where ethers like THF or diethyl ether are required to stabilize the reagent.[7][8]

  • Solubilizing Capacity: Diethyl adipate is soluble in many common organic solvents like ethanol but has very limited solubility in water.[1][9][10] Its structure provides an excellent medium for dissolving a wide range of organic compounds, including non-polar and moderately polar substrates, reagents, and polymer chains.

  • Safety and Sustainability Profile: DEA is recognized for its low toxicity and biodegradability, presenting a greener alternative to many traditional solvents.[4] Its low volatility and high flash point (>110 °C) significantly reduce inhalation exposure risks and fire hazards in the laboratory and industrial settings.[11]

Table 1: Physicochemical Properties of Diethyl Adipate
PropertyValueSource(s)
CAS Number 141-28-6[2][9]
Molecular Formula C₁₀H₁₈O₄[12][13]
Molecular Weight 202.25 g/mol [12][14]
Appearance Clear, colorless liquid[2][12][15]
Boiling Point 251 °C (at 760 mmHg)[1]
Melting Point -20 to -19 °C[1]
Density ~1.009 g/mL at 25 °C[1]
Flash Point >110 °C (>230 °F)[1][11]
Water Solubility Insoluble (<0.1 g/L)[1][2]
Solubility Soluble in ethanol and other organic solvents[1][9][10]

Section 2: Applications in Organic Synthesis & Detailed Protocols

The properties outlined above make diethyl adipate a powerful tool for various reaction classes, most notably in polymerization and condensation chemistry.

Application Focus: Enzymatic Polycondensation

The synthesis of biodegradable polyesters is a cornerstone of green chemistry. Diethyl adipate serves not only as a monomer but also as an excellent high-temperature solvent for enzymatic polycondensation reactions, facilitating monomer solubility and product diffusion.

A notable example is the synthesis of poly(hexylene adipate) from 1,6-hexanediol and diethyl adipate, catalyzed by an immobilized lipase.[16] The high boiling point of DEA is critical here, as it allows the reaction to be conducted at temperatures optimal for enzyme activity (~100 °C) while enabling the efficient removal of the ethanol byproduct under vacuum to drive the polymerization forward.[16]

This protocol is adapted from the work of Nsengiyumva et al. in MDPI (2021).[16]

Materials:

  • Diethyl adipate (DEA)

  • 1,6-Hexanediol

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Schlenk tube or similar reaction vessel with magnetic stirring

  • Vacuum line

  • Heating mantle or oil bath

Procedure:

  • Monomer Charging: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add equimolar amounts of 1,6-hexanediol (e.g., 4 mmol, 0.472 g) and diethyl adipate (e.g., 4 mmol, 0.809 g).

  • Catalyst Addition: Add the immobilized lipase. The enzyme loading is a critical parameter; a loading of 1-10% (w/w) relative to the total monomer weight is typically effective.[16] For this scale, 5% w/w (~64 mg) is a robust starting point.

  • Step 1: Oligomerization:

    • Heat the reaction mixture to 100 °C with vigorous stirring under atmospheric pressure (or a gentle stream of N₂).

    • Maintain these conditions for 2 hours. This initial step allows for the formation of low molecular weight oligomers.[16]

  • Step 2: Polymerization:

    • After the oligomerization step, apply a vacuum to the system. The vacuum level is a highly influential factor in achieving high molecular weight polymer; a pressure below 10 mbar is recommended.[16]

    • Continue heating at 100 °C under vacuum with stirring for 24 to 48 hours. The removal of the ethanol byproduct shifts the equilibrium towards the polymer product.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and dissolve the viscous product in a suitable solvent (e.g., chloroform or dichloromethane).

    • Filter the mixture to recover the immobilized enzyme beads. The enzyme can be washed with chloroform, dried, and reused for subsequent reactions.[16]

    • Precipitate the polyester from the filtrate by adding it dropwise to a large volume of cold methanol.

    • Collect the solid polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Diagram 1: Workflow for Enzymatic Polycondensation

This diagram illustrates the key stages of the protocol, emphasizing the two-step thermal and vacuum process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation charge_monomers Charge Monomers (DEA + Diol) add_catalyst Add Immobilized Lipase charge_monomers->add_catalyst oligomerization Step 1: Oligomerization (100°C, 2h, 1 atm) add_catalyst->oligomerization polymerization Step 2: Polymerization (100°C, 24-48h, Vacuum) oligomerization->polymerization dissolve Dissolve in Solvent polymerization->dissolve filter_enzyme Filter to Recover Enzyme dissolve->filter_enzyme precipitate Precipitate in Methanol filter_enzyme->precipitate isolate Isolate & Dry Polymer precipitate->isolate

Caption: Workflow for two-step enzymatic polyester synthesis.

Application Focus: Condensation Reactions

Diethyl adipate can also participate directly as a reactant in condensation reactions, such as the Dieckmann condensation, to form cyclic β-keto esters. Solvent-free conditions for this reaction have been shown to be highly efficient.[17]

This protocol is based on a literature procedure for efficient solvent-free synthesis.[17]

Materials:

  • Diethyl adipate (reactant)

  • Potassium tert-butoxide (KOtBu)

  • Mortar and pestle

  • Round-bottom flask

  • Acidic workup solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reagent Preparation: In a dry mortar, add solid potassium tert-butoxide powder.

  • Reaction Initiation: Carefully add liquid diethyl adipate to the mortar.

  • Grinding: Grind the mixture of diethyl adipate and KOtBu using the pestle for approximately 10 minutes at room temperature. The mixture will likely become a thick paste.

  • Reaction Completion: Transfer the reaction mixture to a round-bottom flask and allow it to stand at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Workup:

    • Carefully quench the reaction by slowly adding the mixture to a beaker of cold 1 M HCl with stirring.

    • Transfer the aqueous mixture to a separatory funnel and extract the organic product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product, 2-carbethoxycyclopentanone.

  • Purification: The product can be purified by vacuum distillation.

Diagram 2: Relationship of DEA Properties to Applications

This diagram shows how the core chemical and physical properties of diethyl adipate directly enable its key applications in organic synthesis.

Caption: Key properties of DEA enabling its primary applications.

Section 3: Safety, Handling, and Environmental Considerations

While diethyl adipate is considered to have a favorable safety profile, standard laboratory hygiene and safety practices must be followed.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[18]

  • Handling: Avoid contact with skin, eyes, and clothing.[12][18] Handle in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12][15] Keep containers tightly closed when not in use.[11][12]

  • Disposal: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[12] Consult local, state, and federal regulations for proper disposal. Do not let the product enter drains; discharge into the environment must be avoided.[11]

  • Environmental Fate: Diethyl adipate's production and use may result in its release into the environment.[14] However, it is expected to have very high mobility in soil and a low potential for bioconcentration in aquatic organisms.[14] Its classification as a "green solvent" is partly due to its biodegradability.[1][4]

References

  • Material Safety Data Sheet - Diethyl adipate - Cole-Parmer. (n.d.). Cole-Parmer. [Link]

  • Diethyl Adipate: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Cas 141-28-6,Diethyl adipate. (n.d.). LookChem. [Link]

  • Di(2-ethylhexyl) adipate - Some Industrial Chemicals. (2000). NCBI Bookshelf. [Link]

  • Diethyl adipate API. (n.d.). TheTruthLabs.com. [Link]

  • Diethyl Adipate | C10H18O4 | CID 8844. (n.d.). PubChem - NIH. [Link]

  • Chemical Properties of Diethyl adipate (CAS 141-28-6). (n.d.). Cheméo. [Link]

  • Nsengiyumva, O., et al. (2021). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. MDPI. [Link]

  • DIETHYL ADIPATE. (n.d.). Ataman Kimya. [Link]

  • Diethyl adipate. (n.d.). Amerigo Scientific. [Link]

  • Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. (2015). International Journal of ChemTech Research. [Link]

  • ethyl adipate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Almilly, R. F., Alobaidy, A. A., & Alhassani, M. H. (2018). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. Iraqi Journal of Chemical and Petroleum Engineering. [Link]

  • Tanaka, K., & Toda, F. (2000). Solvent-Free Organic Synthesis. Chemical Reviews. [Link]

  • The Versatile Roles of Diethyl Adipate in Modern Manufacturing. (2025, October 29). Medium. [Link]

  • GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. (2018). JETIR. [Link]

  • formation of grignard reagents in DIPE. (2021, August 27). Sciencemadness. [Link]

  • The green solvent: a critical perspective. (2017). PMC - PubMed Central - NIH. [Link]

  • What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? (2024, April 11). Quora. [Link]

  • Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. (2017, July 8). ResearchGate. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022, February 24). Chemical Reviews - ACS Publications. [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of Poly(hexylene adipate) via Transesterification of Diethyl Adipate

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Poly(hexylene adipate) in Advanced Applications Poly(hexylene adipate) (PHA) is an aliphatic polyester recognized for it...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Poly(hexylene adipate) in Advanced Applications

Poly(hexylene adipate) (PHA) is an aliphatic polyester recognized for its biodegradability and favorable mechanical properties, positioning it as a material of significant interest in the biomedical and pharmaceutical fields. Its applications range from drug delivery systems to tissue engineering scaffolds and as a plasticizer to reduce the brittleness of other polymers.[1] The synthesis of PHA is commonly achieved through the polycondensation of 1,6-hexanediol and adipic acid or its derivatives.[1][2] This document provides a comprehensive guide to the synthesis of PHA using diethyl adipate and 1,6-hexanediol through a two-step melt polycondensation process.[3][4] This method offers advantages in terms of reaction control and the avoidance of harsh conditions associated with the direct esterification of adipic acid.

The synthesis involves a transesterification reaction followed by polycondensation, a common strategy in polyester production.[5] Diethyl adipate serves as the ester monomer, which reacts with the diol, 1,6-hexanediol, to form oligomers in the first step, releasing ethanol as a byproduct. The subsequent polycondensation step involves the joining of these oligomers into high molecular weight polymer chains under vacuum, which is crucial for driving the reaction to completion by removing the volatile byproducts.[5][6]

Reaction Mechanism and Rationale

The synthesis of PHA from diethyl adipate and 1,6-hexanediol is a classic example of a step-growth polymerization, specifically a transesterification polycondensation. The overall reaction can be divided into two key stages:

  • Transesterification (Oligomerization): In the initial stage, diethyl adipate reacts with 1,6-hexanediol in the presence of a catalyst. The hydroxyl groups of the diol nucleophilically attack the carbonyl carbon of the ester groups in diethyl adipate.[7] This results in the displacement of ethanol and the formation of low molecular weight oligomers with ester linkages and terminal hydroxyl and/or ester groups. This stage is typically carried out at atmospheric pressure and a moderately elevated temperature to facilitate the reaction and the removal of the ethanol byproduct.

  • Polycondensation: To achieve a high molecular weight polymer, the equilibrium of the reaction must be shifted towards the product side. This is accomplished in the second stage by applying a high vacuum and increasing the temperature.[6][8] The reduced pressure facilitates the efficient removal of any remaining ethanol and other volatile species, driving the polycondensation of the oligomers into long-chain PHA. The choice of catalyst is critical for accelerating both the transesterification and polycondensation steps.[9][10]

Catalyst Selection: The Role of Titanium (IV) Butoxide

Various catalysts can be employed for polyester synthesis, including tin, antimony, and titanium compounds.[10][11][12] Titanium (IV) butoxide (TBT) is a commonly used and effective catalyst for this type of reaction due to its high catalytic activity in both transesterification and polycondensation reactions.[9][10][13] It functions by coordinating with the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the diol.[5] While effective, it's worth noting that titanium-based catalysts can sometimes lead to a yellowish coloration of the final polymer.[11][12]

Experimental Workflow & Visualization

The synthesis of poly(hexylene adipate) from diethyl adipate follows a structured two-step process. The initial transesterification reaction forms oligomers, which are then subjected to polycondensation under high vacuum to yield the final high-molecular-weight polymer.

PHA_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Two-Step Polycondensation cluster_purification Purification & Analysis Diethyl_Adipate Diethyl Adipate Transesterification Step 1: Transesterification (180°C, Atmospheric Pressure) Ethanol Removal Diethyl_Adipate->Transesterification Hexanediol 1,6-Hexanediol Hexanediol->Transesterification Catalyst Titanium (IV) Butoxide Catalyst->Transesterification Polycondensation Step 2: Polycondensation (200-220°C, High Vacuum) Further Ethanol Removal Transesterification->Polycondensation Oligomers Purification Dissolution in Chloroform & Precipitation in Methanol Polycondensation->Purification Drying Drying under Vacuum Purification->Drying Product Poly(hexylene adipate) (PHA) Drying->Product Characterization Characterization (GPC, NMR, DSC) Product->Characterization

Caption: Workflow for the synthesis of poly(hexylene adipate).

Detailed Experimental Protocol

This protocol outlines the synthesis of poly(hexylene adipate) via a two-step melt polycondensation of diethyl adipate and 1,6-hexanediol.

Materials and Equipment
Reagents Equipment
Diethyl adipate (≥99%)Three-neck round-bottom flask
1,6-Hexanediol (≥99%)Mechanical stirrer
Titanium (IV) butoxide (TBT) catalyst (≥97%)Heating mantle with temperature controller
Chloroform (analytical grade)Distillation apparatus with condenser
Methanol (analytical grade)Vacuum pump and vacuum gauge
Nitrogen gas supplySchlenk line or similar inert gas setup
Safety Precautions
  • Diethyl adipate: Avoid contact with skin and eyes.[14][15] Wash thoroughly after handling.[14][16] Store in a cool, dry, well-ventilated area.[16]

  • 1,6-Hexanediol: This compound is a white solid with low acute toxicity.[17] However, it is good practice to wear protective clothing, gloves, and safety glasses.[17] Ensure good ventilation in handling areas.[17][18]

  • Titanium (IV) butoxide: Highly reactive and sensitive to moisture. Handle under an inert atmosphere.

  • General: The reaction is performed at high temperatures. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves, should be worn. All procedures should be carried out in a well-ventilated fume hood.

Step-by-Step Procedure

Step 1: Transesterification (Oligomerization)

  • Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.

  • Charging Reactants: To the flask, add equimolar amounts of diethyl adipate and 1,6-hexanediol (e.g., 0.1 mol of each).[6]

  • Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a gentle flow of nitrogen throughout this stage.

  • Catalyst Addition: Add the titanium (IV) butoxide catalyst. A typical catalyst concentration is around 0.05-0.1 mol% relative to the diethyl adipate.

  • Heating and Reaction: Begin stirring and gradually heat the mixture to 180°C using a heating mantle.[8] As the reaction proceeds, ethanol will be produced and distill over. Collect the distilled ethanol in the receiving flask.

  • Monitoring: Continue this step for approximately 2-3 hours, or until the majority of the theoretical amount of ethanol has been collected.[6]

Step 2: Polycondensation

  • Applying Vacuum: Gradually reduce the pressure inside the reactor using a vacuum pump to below 1 mbar.[6][8]

  • Increasing Temperature: Slowly increase the temperature of the reaction mixture to 200-220°C.

  • Reaction Progression: The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. Continue the reaction under these conditions for 4-6 hours. The end of the reaction is typically indicated by a noticeable increase in the torque on the mechanical stirrer.

  • Cooling: After the desired reaction time, remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere.

Step 3: Purification

  • Dissolution: Dissolve the solid polymer in a suitable solvent, such as chloroform.

  • Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously. This will cause the polymer to precipitate.

  • Filtration and Washing: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomers, oligomers, and catalyst residues.

  • Drying: Dry the purified poly(hexylene adipate) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of Poly(hexylene adipate)

The synthesized PHA should be characterized to determine its molecular weight, structure, and thermal properties.

Parameter Technique Expected Results
Molecular Weight (Mn, Mw) and Dispersity (Đ) Gel Permeation Chromatography (GPC)Mn can range from 5,000 to over 18,500 g/mol depending on reaction conditions.[6][19] Đ is typically around 1.5-2.5.
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)Confirmation of the ester linkages and the repeating unit structure.[3]
Thermal Properties (Tg, Tm) Differential Scanning Calorimetry (DSC)A glass transition temperature (Tg) below room temperature and a melting temperature (Tm) in the range of 50-60°C.

Troubleshooting and Key Considerations

  • Low Molecular Weight: This can be due to insufficient vacuum, residual moisture in the reactants or system, or an incorrect stoichiometry of the monomers. Ensure all glassware is thoroughly dried and the system is leak-proof.

  • Polymer Coloration: A yellow or brownish tint in the final polymer can be caused by the titanium catalyst or thermal degradation at high temperatures.[11][12] Minimize the reaction time at the highest temperature and consider using alternative catalysts if color is a critical parameter.

  • High Viscosity: As the polymer chain grows, the melt viscosity increases substantially. A robust mechanical stirrer is essential to ensure proper mixing throughout the polycondensation stage.

Conclusion

The synthesis of poly(hexylene adipate) from diethyl adipate and 1,6-hexanediol via a two-step melt polycondensation is a reliable and adaptable method for producing this versatile biodegradable polyester. By carefully controlling the reaction parameters, particularly temperature, vacuum, and catalyst concentration, researchers can tailor the molecular weight and properties of the resulting polymer to suit a wide range of applications in the biomedical and pharmaceutical industries. This detailed protocol provides a solid foundation for the successful laboratory-scale synthesis and characterization of PHA.

References

  • Material Safety Data Sheet - Diethyl adip
  • SAFETY DATA SHEET - Diethyl adipate. Fisher Scientific, 06-Oct-2023. (URL: )
  • Nasr, K.; Meimoun, J.; Huret, A.F.; Raquez, J.-M.; Zinck, P. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. Polymers2020 , 12, 1907. (URL: [Link])

  • Transesterification. BYJU'S. (URL: [Link])

  • How Titanium Butoxide Enhances Coatings and Polymer Production. (2025-09-23). (URL: )
  • SAFETY DATA SHEET - Diethyl adipate. Fisher Scientific, 19-Dec-2025. (URL: )
  • SAFETY DATA SHEET - 1,6-Hexanediol. Fisher Scientific, 18-Dec-2025. (URL: )
  • Transesterification. Wikipedia. (URL: [Link])

  • Product Safety Summary for 1,6-Hexanediol. JCIA BIGDr, 12-Aug-2012. (URL: )
  • Catalyst for polyester production and process for producing polyester with the same. Google Patents, US6593447B1, 15-Jul-2003. (URL: )
  • Transesterification. Master Organic Chemistry, 10-Nov-2022. (URL: [Link])

  • Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor. CHIMIA, 2020, 74, 1024-1026. (URL: )
  • Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry, 2016 . (URL: [Link])

  • Screening of Different Titanium (IV) Catalysts in the Synthesis of Poly(ethylene terephthalate). ResearchGate, (2025-08-07). (URL: [Link])

  • Comparison between titanium tetrabutoxide and a new commercial titanium dioxide based catalyst used for the synthesis of poly(ethylene terephthalate). ResearchGate, 05-Jul-2016. (URL: [Link])

  • Two-step polycondensation reaction of bio-based poly (propylene succinate-co-butylene succinate)s obtainment. ResearchGate. (URL: [Link])

  • Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. ResearchGate, (2025-10-16). (URL: [Link])

  • Crystalline Structure of Poly(hexamethylene adipate). Study on the Morphology and the Enzymatic Degradation of Single Crystals. ResearchGate, (2025-08-06). (URL: [Link])

  • Poly(ethylene adipate). Wikipedia. (URL: [Link])

Sources

Method

Application Note: Quantitative Analysis of Diethyl Adipate using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a detailed and validated protocol for the quantitative analysis of diethyl adipate using Gas Chromatography-Mass Spectrometry (GC-MS). Diethyl adipate, a common plasticizer and sol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of diethyl adipate using Gas Chromatography-Mass Spectrometry (GC-MS). Diethyl adipate, a common plasticizer and solvent, finds extensive use in cosmetics, pharmaceuticals, and polymer manufacturing.[1][2] Its accurate quantification is crucial for quality control, safety assessment, and regulatory compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, instrumental analysis, and data interpretation. The methodology is designed to be robust, reliable, and readily adaptable for various sample matrices.

Introduction

Diethyl adipate (DEA), with the chemical formula C₁₀H₁₈O₄, is the diethyl ester of hexanedioic acid.[3] It is a colorless liquid with a boiling point of 251 °C and a melting point of -20 °C. Its properties, such as low volatility and good stability, make it a versatile compound in several industrial applications.[1] The widespread use of diethyl adipate necessitates sensitive and selective analytical methods to monitor its presence and concentration in various products and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of semi-volatile compounds like diethyl adipate.[4] It combines the high-resolution separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry.[5] This application note outlines a complete workflow, from sample handling to final data analysis, ensuring scientific integrity and trustworthy results.

Experimental Workflow

A generalized workflow for the GC-MS analysis of diethyl adipate is presented below. Each step is elaborated in the subsequent sections.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Dissolution Cleanup SPE Cleanup (Optional) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (If necessary) Concentration->Derivatization FinalSample Final Sample in Volatile Solvent Derivatization->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC SIM Selected Ion Monitoring (SIM) TIC->SIM Quantification Quantification SIM->Quantification Report Report Generation Quantification->Report

Figure 1: General workflow for GC-MS analysis of diethyl adipate.

Part 1: Sample Preparation

The choice of sample preparation technique is critical and depends heavily on the sample matrix. The primary goal is to extract diethyl adipate into a volatile organic solvent suitable for GC-MS analysis, while minimizing interferences.[4][6]

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples such as beverages or environmental water samples.

  • Sample Collection: Collect a known volume of the liquid sample in a clean glass container to avoid plasticizer contamination.[4]

  • Solvent Selection: Choose a water-immiscible organic solvent in which diethyl adipate is highly soluble, such as dichloromethane or hexane.[4]

  • Extraction:

    • Transfer the sample to a separatory funnel.

    • Add the extraction solvent. A typical sample-to-solvent ratio is 2:1 (v/v).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction process two more times with fresh solvent to ensure complete recovery.

  • Drying: Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.[7]

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Solvent Exchange: If the extraction solvent is not ideal for GC injection, it can be exchanged to a more suitable one like iso-octane.[4]

  • Final Sample: Transfer the final extract to a 1.5 mL glass autosampler vial for GC-MS analysis.[6]

Protocol 2: Solid Phase Extraction (SPE)

SPE is an effective technique for cleaning up and concentrating analytes from complex matrices, such as plasma or food homogenates.[4]

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that retains diethyl adipate. A C18 or a polymeric sorbent like Oasis MAX can be effective.[8][9]

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds. The choice of wash solvent will depend on the sorbent and matrix.

  • Elution: Elute the diethyl adipate with a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate).

  • Post-Elution: The eluate can be concentrated and prepared for GC-MS analysis as described in the LLE protocol.

Causality Behind Choices:

  • Glassware: The use of glass containers is mandatory to prevent contamination from plasticizers that can leach from plastic materials.[4]

  • Solvent Purity: High-purity, GC-grade solvents are essential to avoid introducing extraneous peaks into the chromatogram.

  • Anhydrous Sodium Sulfate: This step is crucial because water is not compatible with most GC columns and can interfere with the analysis.[6]

Part 2: GC-MS Instrumentation and Parameters

The following instrumental parameters have been optimized for the analysis of diethyl adipate. These can serve as a starting point and may require further refinement based on the specific instrument and sample matrix.

Parameter Setting Rationale
Gas Chromatograph
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similarA non-polar 5% phenyl-methylpolysiloxane column provides good separation for semi-volatile esters based on their boiling points.[7][10][11]
Inlet Temperature 280 °CEnsures rapid and complete volatilization of diethyl adipate.[7]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection maximizes sensitivity for low-concentration samples.[12]
Injection Volume 1 µLA standard injection volume for capillary GC.
Carrier Gas Helium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.[7]
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column.
Oven Program Initial 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 minThis temperature program allows for the separation of diethyl adipate from other potential contaminants.[7]
Mass Spectrometer
Ion Source Electron Ionization (EI)A hard ionization technique that produces a reproducible fragmentation pattern, which is crucial for compound identification.[13]
Ion Source Temp. 230 °CA standard temperature for the ion source.
Quadrupole Temp. 150 °CA standard temperature for the quadrupole.
Electron Energy 70 eVThe standard electron energy for generating EI mass spectra, leading to consistent fragmentation.[14]
Acquisition Mode Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM provides higher sensitivity and selectivity for quantification.[15]
SIM Ions m/z 129, 157, 101These are characteristic fragment ions of diethyl adipate.[3] The most abundant and specific ions should be chosen for quantification and confirmation.

Part 3: Data Analysis and Quantification

Identification:

The primary identification of diethyl adipate is based on its retention time in the total ion chromatogram (TIC). Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a library, such as the NIST database.[3]

Mass Spectrum of Diethyl Adipate:

Under electron ionization, diethyl adipate (molecular weight: 202.25 g/mol ) undergoes characteristic fragmentation.[3] Key fragmentation pathways include:

  • Loss of an ethoxy group (-OC₂H₅): This results in an acylium ion [M-45]⁺ at m/z 157.[13]

  • McLafferty Rearrangement: This can lead to the formation of a prominent ion at m/z 129.[13]

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can also occur.[13]

The NIST WebBook provides a reference mass spectrum for diethyl adipate.[3] The major fragment ions are typically observed at m/z values of 129, 157, 101, and 83.

Quantification:

For accurate quantification, an internal standard method is recommended. A deuterated analog of a similar compound, such as DEHA-d8, can be used.[7]

Protocol 3: Calibration and Quantification

  • Stock Solution: Prepare a stock solution of diethyl adipate in a suitable solvent (e.g., methanol or hexane) at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard: Add a constant amount of the internal standard to each calibration standard and sample.

  • Calibration Curve: Inject the calibration standards into the GC-MS and create a calibration curve by plotting the ratio of the peak area of diethyl adipate to the peak area of the internal standard against the concentration of diethyl adipate.

  • Sample Analysis: Inject the prepared samples and determine the concentration of diethyl adipate using the calibration curve.

Applications

This method is applicable to a wide range of fields, including:

  • Pharmaceuticals: Monitoring diethyl adipate as a plasticizer in medical devices and packaging materials.[1][15]

  • Cosmetics: Quantifying diethyl adipate in perfumes and other personal care products.[1]

  • Food Safety: Detecting the migration of diethyl adipate from food contact materials into foodstuffs.[8][9]

  • Environmental Monitoring: Assessing the presence of diethyl adipate in water and soil samples.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Use of an Internal Standard: This corrects for variations in sample injection volume and instrument response, leading to more accurate and precise results.[7]

  • Selected Ion Monitoring (SIM): By monitoring only characteristic ions, SIM mode significantly improves the signal-to-noise ratio, enhancing sensitivity and selectivity, especially in complex matrices.[15]

  • Method Validation: For regulatory purposes, the method should be fully validated according to international guidelines (e.g., ICH, FDA). This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[15]

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of diethyl adipate. By following the outlined protocols for sample preparation, instrumental analysis, and data processing, researchers can obtain accurate and reproducible results. The inherent selectivity of mass spectrometry, combined with the separation power of gas chromatography, makes this a powerful tool for a variety of applications in research, industry, and regulatory settings.

References

  • Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. SciSpace. [Link]

  • Diethyl adipate. National Institute of Standards and Technology. [Link]

  • General Method. The Royal Society of Chemistry. [Link]

  • Diethyl adipate. National Institute of Standards and Technology. [Link]

  • (PDF) Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate. [Link]

  • Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. National Institutes of Health. [Link]

  • 141-28-6 Diethyl adipate C10H18O4, Formula,NMR,Boiling Point,Density,Flash Point. Chemical Synthesis. [Link]

  • Sample Preparation Guidelines for GC-MS. University of Maryland School of Pharmacy Mass Spectrometry Center. [Link]

  • GC/MS Method for the Determination of Adipate Plasticizers in Ham Sausage and Its Application to Kinetic and Penetration Studies. ResearchGate. [Link]

  • GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population. PubMed. [Link]

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • GC analysis of diethyl adipate sample saponified without distillation... ResearchGate. [Link]

  • Diethyl Adipate | C10H18O4 | CID 8844. PubChem. [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Springer. [Link]

  • diethyl adipate, 141-28-6. The Good Scents Company. [Link]

  • ANALYSIS OF ADIPATE ESTER CONTENTS IN POLY(VINYL CHLORIDE) PLASTICS BY MEANS OF FT-RAMAN SPECTROSCOPY. CORE. [Link]

  • Adipate and phthalate esters Analysis of plasticizers. Agilent. [Link]

  • GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. PubMed. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]

  • Mass spectrometry. University of Calgary. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

Sources

Application

Application Notes and Protocols: Diethyl Adipate as a Multifunctional Ingredient in Cosmetic Science

An Application Note for Researchers and Formulation Scientists Abstract Diethyl adipate (DEA) is a versatile diester that has garnered significant attention in the cosmetic and fragrance industries for its multifaceted p...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Formulation Scientists

Abstract

Diethyl adipate (DEA) is a versatile diester that has garnered significant attention in the cosmetic and fragrance industries for its multifaceted properties.[1] This document provides a comprehensive technical guide for researchers, cosmetic chemists, and product development professionals on the application of diethyl adipate. We will explore its physicochemical characteristics, delve into its primary functions as a solvent, emollient, plasticizer, and film-former, and provide detailed, validated protocols for its evaluation and incorporation into cosmetic formulations. The causality behind experimental choices is emphasized to provide a deeper understanding of its performance and utility.

Physicochemical Characterization

Diethyl adipate (CAS No. 141-28-6) is the diethyl ester of adipic acid, synthesized through the esterification of adipic acid with ethanol.[2][3] It is a clear, colorless to pale yellow liquid characterized by a mild, fruity, and pleasant ester-like odor.[2][3][4][5] Its molecular structure and properties make it an ideal candidate for a wide range of cosmetic applications.

Table 1: Physicochemical Properties of Diethyl Adipate

PropertyValueSignificance in Cosmetic Formulation
INCI Name DIETHYL ADIPATEUniversal nomenclature for ingredient labeling.
CAS Number 141-28-6Unique chemical identifier.
Molecular Formula C₁₀H₁₈O₄Defines its composition and polarity.[1][2][3]
Molecular Weight 202.25 g/mol Influences viscosity, volatility, and skin penetration.[1]
Appearance Clear, colorless to pale yellow liquidEnsures no unwanted color is imparted to the final formulation.[2][5]
Odor Mild, fruity, ester-likeCan contribute a subtle, pleasant note to fragrances or be easily masked.[3][4]
Solubility Soluble in oils, esters, and organic solvents; limited in waterExcellent for oil-based systems and for dissolving lipophilic actives.[2][3][5]
Boiling Point ~251 °CLow volatility, making it suitable as a fragrance fixative and solvent.[2]
Recommended Use Level 1-20%Wide formulation latitude for various applications.[5]

Core Functions and Mechanistic Insights

The utility of diethyl adipate stems from its ability to perform multiple roles within a single formulation, enhancing product efficacy, stability, and aesthetics.

High-Polarity Solvent

As a light, high-polarity ester, one of DEA's most valuable functions is as a solvent.[5] It is particularly effective at dissolving crystalline solids that are notoriously difficult to incorporate into cosmetic formulations, such as organic UV filters (e.g., Avobenzone, Oxybenzone) used in sunscreens.[5][6]

  • Causality: The ester linkages in DEA provide polar sites that can interact with and solvate the polar functional groups of active ingredients. This prevents recrystallization of the active, ensuring product clarity, stability, and uniform efficacy. By effectively dissolving these actives, DEA helps to achieve higher SPF values and improve the overall aesthetic feel of sun care products.

Skin-Conditioning Emollient

Diethyl adipate acts as a lubricant on the skin's surface, imparting a soft, smooth, and non-greasy feel.[2][6][7] Unlike heavier emollients, it provides these benefits without significant occlusivity, making it suitable for a wide range of skin types, including oily and acne-prone skin.[6]

  • Causality: When applied, DEA forms a thin, lightweight film on the stratum corneum. This film reduces transepidermal water loss (TEWL) to a moderate degree while smoothing down corneocytes, which enhances light reflection and gives the skin a healthier appearance. Its relatively low molecular weight allows for excellent spreadability and a pleasant skin feel.

Plasticizer and Film-Former

In products like nail polish and hair styling aids, DEA functions as a plasticizer, improving the flexibility and durability of the polymer films they form.[6][7][8] This prevents the film from becoming brittle, reducing chipping in nail lacquers and providing a more natural hold in hair products.[6]

  • Causality: DEA molecules intersperse themselves between polymer chains (e.g., nitrocellulose in nail polish). This reduces the intermolecular forces between the chains, allowing them to slide past one another more easily. The result is a more pliable and resilient film that can withstand mechanical stress.

Fragrance Component

In perfumery, diethyl adipate serves as both a solvent for fragrance raw materials and as a fragrance enhancer or intermediary.[1][4] Its mild, fruity aroma can complement certain fragrance compositions, while its low volatility helps to prolong the presence of more volatile top notes.[4]

cluster_functions Functional Roles of DEA DEA Diethyl Adipate (DEA) Formulation Cosmetic Formulation (e.g., Sunscreen, Lotion, Perfume) DEA->Formulation incorporated into Solvent Solvent (for UV filters, actives) Formulation->Solvent provides Emollient Emollient (improves skin feel) Formulation->Emollient provides Plasticizer Plasticizer (enhances film flexibility) Formulation->Plasticizer provides Fragrance Fragrance Component (solvent, enhancer) Formulation->Fragrance provides

Figure 1: Multifunctional roles of Diethyl Adipate in a cosmetic formulation.

Regulatory and Safety Profile

The safety of adipate esters, including diethyl adipate, has been thoroughly evaluated by regulatory and scientific bodies.

  • Safety Assessment: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of adipate esters and concluded they are safe for use in cosmetic products.[7] These ingredients exhibit low acute oral and dermal toxicity.[7][9]

  • Irritation and Sensitization: In clinical studies and animal tests, diethyl adipate and its analogues have been shown to be, at most, very mild and transient skin and eye irritants and are not considered skin sensitizers.[6][7][9]

  • Regulatory Status: Diethyl adipate is permitted for use in cosmetic products marketed in the United States and the European Union.[7] It is also registered under the EU's REACH regulation, indicating compliance with stringent safety standards.[2]

Application Protocols

The following protocols are designed to be self-validating and provide a framework for evaluating the performance of diethyl adipate in a laboratory setting.

Protocol 4.1: Solubility Assessment of a Crystalline UV Filter

This protocol determines the saturation solubility of a crystalline active (e.g., Avobenzone) in diethyl adipate at ambient temperature.

Workflow: Solubility Assessment

Figure 2: Workflow for determining the solubility of a crystalline active in DEA.

Methodology:

  • Preparation: Accurately weigh 9.0 g of diethyl adipate into a 25 mL glass beaker equipped with a magnetic stir bar. Place the beaker on a magnetic stir plate.

  • Incremental Addition: Begin stirring at a constant rate (e.g., 300 RPM). Add a pre-weighed 0.1 g aliquot of the crystalline UV filter to the beaker.

  • Equilibration: Allow the mixture to stir for 15 minutes at ambient temperature (25°C).

  • Observation: Visually inspect the solution against a dark background for any undissolved crystals.

  • Iteration: If the solution is clear and homogenous, repeat steps 2-4. Continue adding 0.1 g aliquots of the UV filter until fine crystals persist after the 15-minute mixing period.

  • Endpoint and Calculation: The last addition before persistent crystals were observed marks the saturation point. Calculate the solubility as: Solubility (%) = (Total Mass of Solute / (Total Mass of Solute + Mass of DEA)) x 100

Self-Validation: The protocol's trustworthiness is ensured by the clear, visual endpoint. A persistent crystalline phase indicates that the solvent's saturation capacity has been exceeded under the specified conditions.

Protocol 4.2: Sensory Panel Evaluation of Emolliency

This protocol quantifies the sensory characteristics (e.g., spreadability, absorbency, after-feel) of diethyl adipate compared to a benchmark emollient.

Table 2: Sensory Evaluation Parameters

AttributeScale (1-10)Description
Spreadability 1 (Poor) - 10 (Excellent)Ease of spreading the product over the skin.
Playtime 1 (Short) - 10 (Long)Duration the product remains workable on the skin before absorbing.
Absorbency 1 (Slow) - 10 (Fast)Perceived speed of disappearance into the skin.
Tackiness (After 5 min) 1 (High) - 10 (None)Stickiness or tacky feeling left on the skin.
Greasiness (After 5 min) 1 (High) - 10 (None)Oily or greasy residue left on the skin.
Softness (After 5 min) 1 (Rough) - 10 (Very Soft)Perceived smoothness and softness of the skin.

Methodology:

  • Panelist Selection: Recruit 10-15 trained sensory panelists.

  • Sample Preparation: Prepare two samples: 100% Diethyl Adipate and 100% of a benchmark emollient (e.g., Isopropyl Myristate).

  • Application: Panelists will cleanse their forearms and allow them to dry. A precise amount (e.g., 0.1 mL) of each sample is applied to a marked 2x2 inch area on opposite forearms.

  • Evaluation: Panelists evaluate the products during and after application, rating the attributes listed in Table 2. The evaluation at 5 minutes assesses the after-feel.

  • Data Analysis: Collect the data and calculate the mean score for each attribute. Analyze for statistically significant differences between diethyl adipate and the benchmark.

Expert Insight: This protocol provides quantitative, actionable data on the aesthetic properties of DEA. Comparing it to a known benchmark provides crucial context for formulators, enabling them to select the right emollient to achieve a desired skin feel.

Conclusion and Future Perspectives

Diethyl adipate is a highly effective and versatile ingredient in cosmetic science. Its ability to function as a solvent, emollient, plasticizer, and fragrance component makes it a valuable tool for formulators seeking to create elegant, stable, and effective products. Its strong safety profile further supports its widespread use.[7]

Future research may focus on leveraging diethyl adipate's high solvency power in the development of novel delivery systems for challenging active ingredients. Furthermore, as a readily biodegradable substance, its application in environmentally conscious "green" formulations represents a significant area of opportunity for the cosmetics industry.

References

  • Cosmetics Info. (n.d.). Diethylhexyl Adipate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Diethyl Adipate: Comprehensive Overview and Applications. Retrieved from [Link]

  • Journal of the American College of Toxicology. (n.d.). Amended final report of the safety assessment of dibutyl adipate as used in cosmetics. Retrieved from [Link]

  • INCI Beauty. (n.d.). DIETHYL ADIPATE - Ingredient. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Diethyl Adipate. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). di-(2-Ethylhexyl) adipate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethyl adipate, 141-28-6. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethyl hexyl adipate, 103-23-1. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). What is DIETHYLHEXYL ADIPATE. Retrieved from [Link]

  • COSMILE Europe. (n.d.). DIETHYLHEXYL ADIPATE – Ingredient. Retrieved from [Link]

  • Prospector. (n.d.). Film-Forming Agents in Cosmetics: Benefits and Applications. Retrieved from [Link]

Sources

Method

Application Note: Diethyl Adipate as a Reference Standard in Analytical Chemistry

Abstract: This technical guide provides a comprehensive overview of Diethyl Adipate (CAS: 141-28-6) and its application as a reference standard in analytical chemistry. Diethyl Adipate (DEA), a diethyl ester of adipic ac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Diethyl Adipate (CAS: 141-28-6) and its application as a reference standard in analytical chemistry. Diethyl Adipate (DEA), a diethyl ester of adipic acid, is utilized across various industries as a plasticizer, solvent, and flavoring agent.[1] Its well-defined chemical properties and high achievable purity make it an excellent candidate for a reference standard in chromatographic applications. This document details its physicochemical characteristics, outlines protocols for its use in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and establishes the principles for its qualification and implementation in quality control and research laboratories.

Introduction: The Critical Role of a Reference Standard

In analytical chemistry, the accuracy and reliability of measurements are paramount. A Reference Standard is a highly purified and well-characterized substance used as a measurement base. It is crucial for:

  • Identity: Confirming the presence of a specific chemical substance.

  • Purity: Quantifying impurities or degradation products in a sample.

  • Assay/Potency: Determining the concentration of an active ingredient or component.

Diethyl Adipate's stability, chromatographic suitability, and availability as a high-purity grade (typically ≥99.0%) make it an effective reference standard, particularly for the analysis of plasticizers, food additives, and in extractables and leachables studies.[2]

Physicochemical Properties & Specifications

A thorough understanding of the physical and chemical properties of a reference standard is the foundation of its proper use. DEA is a colorless, oily liquid with low water solubility, making it ideal for analysis in organic solvents.[3]

PropertyValueSource(s)
CAS Number 141-28-6[4][5]
Molecular Formula C₁₀H₁₈O₄[4][5]
Molecular Weight 202.25 g/mol [4][5]
Appearance Clear, colorless to pale yellow liquid[6]
Boiling Point ~251 °C
Melting Point -20 to -19 °C
Density ~1.009 g/mL at 25 °C
Refractive Index (n20/D) ~1.427
Purity (Analytical Grade) ≥99.0% (by GC)
Solubility Soluble in ethanol and other organic solvents; insoluble in water.[7]

Qualification of Diethyl Adipate as a Reference Standard

Before a batch of Diethyl Adipate can be used as a reference standard, its identity and purity must be rigorously confirmed. This qualification process ensures its suitability for quantitative applications. The workflow typically involves comparing a candidate batch (Secondary Standard) against a highly characterized Primary Standard (e.g., from a pharmacopeia or a certified national metrology institute like NIST).

cluster_0 Phase 1: Procurement & Initial Characterization cluster_1 Phase 2: Purity & Assay Determination cluster_2 Phase 3: Final Qualification & Documentation A Procure High-Purity Diethyl Adipate (Candidate Batch) C Perform Identity Tests: FTIR, MS A->C B Obtain Certified Primary Reference Standard (e.g., USP, NIST) E Analyze Primary Standard to Establish Response Factor B->E D Develop & Validate Purity Method (e.g., GC-FID) C->D Identity Confirmed D->E F Analyze Candidate Batch (n≥5) Using Validated Method E->F G Calculate Purity & Assay of Candidate Batch vs. Primary F->G H Compare Results to Pre-defined Specifications (e.g., Purity ≥99.5%) G->H H->A Fail I Issue Certificate of Analysis (CoA) with Purity, Expiry Date, Storage H->I Pass J Release Qualified Secondary Reference Standard for Routine Use I->J

Caption: Workflow for the qualification of a Diethyl Adipate secondary reference standard.

Application Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)

Gas chromatography is the most prevalent technique for determining the purity of Diethyl Adipate due to its volatility and thermal stability. A Flame Ionization Detector (FID) is used for its robust, linear response to hydrocarbons.

Causality: The choice of a mid-polar capillary column (e.g., 5% Phenyl-Methylpolysiloxane) is based on providing a good balance of selectivity for potential impurities, such as residual ethanol, adipic acid, or related esters, ensuring they are chromatographically resolved from the main DEA peak.

Step-by-Step Protocol
  • Standard Preparation:

    • Accurately weigh approximately 100 mg of Diethyl Adipate Reference Standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like Methylene Chloride or Ethyl Acetate. This creates a ~10 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:100 (to ~100 µg/mL) with the same solvent.

  • Sample Preparation:

    • Prepare the test sample of Diethyl Adipate in the same manner and at the same concentration as the standard.

  • GC-FID Instrumental Conditions:

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5ms)
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL, Split Ratio 50:1
Oven Program Initial: 100 °C, hold 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min
Detector FID @ 300 °C
Data Acquisition 15-20 minutes
  • System Suitability:

    • Inject the standard solution five times.

    • The Relative Standard Deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.

    • The tailing factor for the Diethyl Adipate peak should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the sample solution in duplicate.

    • Calculate the purity using the area percent method.

    • Purity (%) = (Area of DEA Peak / Total Area of All Peaks) x 100

    • Ensure that any impurity peaks are well above the limit of quantitation.

Application Protocol 2: DEA as an Internal Standard for Plasticizer Quantification

In complex matrices, such as polymer extracts or food samples, an internal standard (IS) is essential to correct for variations in sample preparation and injection volume. DEA is an excellent IS for the quantification of other plasticizers like phthalates because it is chemically similar but chromatographically separable.[8]

A Prepare Calibration Standards (Analyte at various conc. + Fixed conc. of DEA IS) D Analyze Standards & Sample by GC-MS A->D B Prepare Sample (Extract from matrix) C Spike Sample Extract with Fixed conc. of DEA IS B->C C->D E Generate Calibration Curve: Plot (Analyte Area / IS Area) vs. Analyte Concentration D->E F Calculate Response Ratio for Sample: (Analyte Area / IS Area) D->F G Determine Analyte Concentration in Sample from Calibration Curve E->G F->G

Caption: Analytical workflow using Diethyl Adipate as an internal standard (IS).

Step-by-Step Protocol
  • Prepare Internal Standard (IS) Stock Solution:

    • Accurately prepare a 1 mg/mL solution of Diethyl Adipate Reference Standard in a suitable solvent (e.g., Hexane).

  • Prepare Calibration Standards:

    • Prepare a series of at least five calibration standards containing the analyte of interest (e.g., Di-n-butyl phthalate) at concentrations spanning the expected sample range (e.g., 1 to 100 µg/mL).

    • To each calibration standard, add a fixed amount of the IS Stock Solution to yield a constant final concentration (e.g., 20 µg/mL).

  • Sample Preparation:

    • Extract the analyte from the sample matrix using an appropriate technique (e.g., Soxhlet extraction, solvent dissolution followed by precipitation).

    • Transfer a known volume of the final extract to a vial and add the same fixed amount of the IS Stock Solution as used in the calibration standards.

  • GC-MS Analysis:

    • Use a GC-MS system with conditions similar to Protocol 1. The mass spectrometer allows for selective and sensitive detection of the target analyte and the DEA internal standard.

    • Acquire data in Selected Ion Monitoring (SIM) mode for maximum sensitivity, using characteristic ions for the analyte and for DEA (e.g., m/z 129, 157 for DEA).

  • Data Processing:

    • For each calibration standard, calculate the Response Ratio = (Peak Area of Analyte / Peak Area of DEA IS).

    • Plot the Response Ratio versus the Analyte Concentration and perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

    • Calculate the Response Ratio for the sample and use the regression equation to determine the concentration of the analyte in the sample extract.

Application Protocol 3: Assay by High-Performance Liquid Chromatography (HPLC)

While GC is preferred, HPLC can be used for the assay of DEA. This is particularly useful for non-volatile sample matrices or when analyzing thermally labile compounds alongside DEA. A UV detector is used, leveraging the weak absorbance of the ester carbonyl group at low wavelengths.

Causality: Reversed-phase chromatography on a C18 column is chosen as it is a robust and versatile technique for separating moderately non-polar compounds like DEA. The mobile phase of acetonitrile and water provides sufficient elution strength and is compatible with UV detection.[9]

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v). Filter and degas before use.

  • Standard Preparation:

    • Prepare a standard solution of Diethyl Adipate Reference Standard at approximately 0.5 mg/mL in the mobile phase.

  • Sample Preparation:

    • Prepare the sample solution to have a target concentration of 0.5 mg/mL of Diethyl Adipate in the mobile phase.

  • HPLC Instrumental Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Run Time ~10 minutes
  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • RSD of the peak area must be ≤ 2.0%.

    • Tailing factor should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the standard solution and the sample solution in duplicate.

    • Calculate the assay of the sample using the following formula:

    • Assay (%) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100

Conclusion

Diethyl Adipate is a versatile and reliable compound for use as a reference standard in analytical laboratories. Its well-defined properties and suitability for common chromatographic techniques like GC and HPLC enable its use in a wide range of applications, from purity testing of raw materials to the quantification of analytes in complex matrices. The protocols outlined in this guide provide a robust framework for the accurate and reproducible use of Diethyl Adipate, ensuring the integrity of analytical data in research and quality control environments.

References

  • SIELC Technologies. (n.d.). Separation of Dimethyl adipate on Newcrom R1 HPLC column.
  • Celanese. (n.d.). Technical Specifications and Quality Control of Diethyl Adipate (CAS 141-28-6).
  • Amerigo Scientific. (n.d.). Diethyl adipate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8844, Diethyl Adipate.
  • The Good Scents Company. (n.d.). diethyl adipate, 141-28-6.
  • CymitQuimica. (n.d.). CAS 141-28-6: Diethyl adipate.
  • Ataman Kimya. (n.d.). DIETHYL ADIPATE.
  • Sigma-Aldrich. (n.d.). Diethyl adipate analytical standard 141-28-6.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl Adipate: Comprehensive Overview and Applications.
  • Sigma-Aldrich. (n.d.). Diethyl adipate analytical standard 141-28-6.
  • Merck Millipore. (n.d.). Diethyl adipate CAS 141-28-6 | 800086.
  • National Institute of Standards and Technology. (n.d.). Diethyl adipate. In NIST Chemistry WebBook.
  • LGC Standards. (n.d.). Diethyl Adipate | CAS 141-28-6.
  • Sigma-Aldrich. (n.d.). Diethyl adipate analytical standard 141-28-6.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Diisobutyl Adipate in Commercial Products.
  • Tsvetkov, D., Tahrani, L., & Lechenault, C. (2017). Di-(2-ethylhexyl) adipate and 20 phthalates in composite food samples from the 2013 Canadian Total Diet Study. Food Additives & Contaminants: Part A, 34(5), 825-835.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diethyl Adipate Synthesis

Welcome to the technical support center for the synthesis of diethyl adipate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diethyl adipate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the knowledge to not only execute the synthesis but to understand the underlying principles for effective optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diethyl adipate and what is the underlying mechanism?

A: The most prevalent and industrially significant method for synthesizing diethyl adipate is the Fischer-Speier esterification of adipic acid with ethanol.[1][2] This reaction involves treating a carboxylic acid (adipic acid) with an alcohol (ethanol) in the presence of an acid catalyst.[3][4]

The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6] Here's a step-by-step breakdown:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of adipic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

This process occurs at both ends of the dicarboxylic adipic acid to form the diester, diethyl adipate.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A: Low yields in Fischer esterification are common and typically stem from the reversible nature of the reaction.[6] To drive the equilibrium towards the product side, consider the following:

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants.[4][7] Employing a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water as it is formed.[7][8]

  • Excess Reactant: Using a large excess of one of the reactants, typically the less expensive one (ethanol), can push the reaction forward.[6][8] A 3-fold or even 10-fold excess of ethanol has been shown to significantly improve yields.[8][9]

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are crucial. While concentrated sulfuric acid is common,[2][8] other catalysts like p-toluenesulfonic acid,[10] zeolites,[2] or supported phosphotungstic acid[11] can also be effective. Insufficient catalyst will result in a slow or incomplete reaction.

  • Reaction Temperature and Time: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions and decomposition. A typical temperature range is 60-110°C, with reaction times varying from 1 to 10 hours.[3] Monitoring the reaction progress via techniques like TLC or GC is recommended to determine the optimal reaction time.

Q3: I'm observing significant amounts of monoethyl adipate in my final product. How can I promote the formation of the diester?

A: The formation of monoethyl adipate is an expected intermediate in this reaction.[12] To encourage the complete conversion to diethyl adipate, you should focus on reaction conditions that favor the second esterification step:

  • Sufficient Ethanol: Ensure a significant excess of ethanol is present throughout the reaction.

  • Adequate Reaction Time: The second esterification may be slower than the first. Extending the reaction time, while monitoring for side product formation, can lead to a higher conversion to the diester.

  • Effective Water Removal: As with maximizing overall yield, continuous removal of water is critical to drive the second esterification to completion.

Q4: What are the common impurities I might encounter and how can I purify my diethyl adipate?

A: Besides the starting materials and the monoester, potential impurities can include:

  • Unreacted Adipic Acid: Can be removed by washing the organic phase with a mild base like a sodium bicarbonate solution.

  • Catalyst Residue: Acidic catalysts can be neutralized and removed through aqueous washes.

  • Side Products from High Temperatures: Charring or decomposition can occur at excessive temperatures.

The primary method for purifying diethyl adipate is vacuum distillation .[7][8] Due to its high boiling point (approximately 251°C at atmospheric pressure), distillation at reduced pressure is necessary to prevent decomposition.[1][7][13]

A typical purification workflow would be:

  • Neutralize the reaction mixture.

  • Wash with water and/or a mild base to remove the catalyst and unreacted acid.

  • Dry the organic layer over an anhydrous salt like magnesium sulfate.

  • Perform vacuum distillation to isolate the pure diethyl adipate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Reaction Inactive or insufficient catalyst.- Use a fresh, properly stored acid catalyst.- Increase catalyst loading incrementally.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring the reaction.
Presence of water in reactants.- Use anhydrous ethanol and ensure all glassware is thoroughly dried.
Reaction Stalls Equilibrium has been reached.- Implement a method for water removal (e.g., Dean-Stark trap).- Add an excess of ethanol.
Catalyst has been neutralized or deactivated.- Consider adding a fresh portion of the catalyst.
Product is Dark or Charred Reaction temperature is too high.- Optimize the reaction temperature; a lower temperature may be necessary.
Localized overheating.- Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Difficulty in Product Isolation Incomplete neutralization of the catalyst.- Ensure thorough washing with a basic solution to remove all acidic residues.
Emulsion formation during workup.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Experimental Protocols

Standard Fischer Esterification of Adipic Acid

This protocol is a synthesis of established procedures and is intended as a starting point for optimization.

Materials:

  • Adipic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Toluene (optional, for azeotropic water removal)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene).

  • To the flask, add adipic acid, a 3- to 5-fold molar excess of absolute ethanol, and toluene (if applicable).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the adipic acid).

  • Heat the mixture to reflux with vigorous stirring. The optimal temperature will depend on the solvent system but is typically in the range of 80-110°C.

  • Monitor the reaction progress by TLC or by measuring the amount of water collected in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude diethyl adipate by vacuum distillation.

Visualizing the Workflow

Diethyl Adipate Synthesis and Purification Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants Adipic Acid + Ethanol Reflux Heat to Reflux (80-110°C) Reactants->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Solvent Toluene (optional) Solvent->Reflux WaterRemoval Water Removal (Dean-Stark) Reflux->WaterRemoval Neutralize Neutralize with NaHCO₃ Reflux->Neutralize WaterRemoval->Reflux Drives Equilibrium Wash Aqueous Wash Neutralize->Wash Dry Dry with MgSO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure Diethyl Adipate Distillation->Product

Caption: A flowchart illustrating the key stages in the synthesis and purification of diethyl adipate.

Troubleshooting Logic for Low Yield

G Start Low Diethyl Adipate Yield CheckEquilibrium Is water being removed effectively? Start->CheckEquilibrium CheckReactants Is there an excess of ethanol? CheckEquilibrium->CheckReactants Yes FixWater Implement Dean-Stark or other water removal method. CheckEquilibrium->FixWater No CheckCatalyst Is the catalyst active and sufficient? CheckReactants->CheckCatalyst Yes FixEthanol Increase molar ratio of ethanol. CheckReactants->FixEthanol No CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes FixCatalyst Use fresh catalyst; consider increasing loading. CheckCatalyst->FixCatalyst No FixTemp Adjust temperature; monitor for side reactions. CheckTemp->FixTemp No Success Yield Improved CheckTemp->Success Yes FixWater->Success FixEthanol->Success FixCatalyst->Success FixTemp->Success

Caption: A decision tree for troubleshooting low yields in diethyl adipate synthesis.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl Adipate: Comprehensive Overview and Applications.
  • ChemicalBook. (n.d.). Diethyl adipate synthesis.
  • Micovic, V. M. (n.d.). Ethyl adipate. Organic Syntheses Procedure.
  • Ataman Kimya. (n.d.). DIETHYL ADIPATE.
  • PrepChem.com. (n.d.). Synthesis of diethyl adipate.
  • Scientific.Net. (n.d.). Study on Catalytic Performance of Supported HPW/C Catalyst for Diethyl Adipate Synthesis.
  • CHEMISTRY. (n.d.). Experiment 22 FISCHER ESTERIFICATION.
  • ChemicalBook. (n.d.). Diethyl adipate | 141-28-6.
  • LookChem. (n.d.). Cas 141-28-6,Diethyl adipate.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • RSC Publishing. (2025, March 4). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. RSC Advances.
  • The Royal Society of Chemistry. (n.d.). 1. General Method.
  • ResearchGate. (2018, November 17). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation.
  • Semantic Scholar. (2021, October 19). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis.
  • CymitQuimica. (n.d.). CAS 141-28-6: Diethyl adipate.
  • MDPI. (n.d.). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk.
  • ResearchGate. (n.d.). FTIR measurement for diethyl adipate.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Diethyl Oxalate Mediated Synthesis.
  • Globe Thesis. (2009, June 19). Study On The Preparation Of Cyclopentanone From Diethyl Adipate Via Cyclization And Hydrolysis.
  • Digital Repository. (n.d.). Article - Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Diethyl Adipate Esterification

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for diethyl adipate synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for diethyl adipate synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer esterification of adipic acid and ethanol. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you diagnose and resolve issues leading to low product yield.

Section 1: Foundational Principles & Frequently Asked Questions

Understanding the core principles of the Fischer esterification is the first step toward effective troubleshooting. This reaction, while classic, is governed by an equilibrium that must be actively managed to achieve high yields.

Q1: What is the fundamental principle of diethyl adipate synthesis via Fischer esterification?

The synthesis of diethyl adipate from adipic acid and ethanol is a classic example of a Fischer esterification.[1] It is an acid-catalyzed equilibrium reaction where a dicarboxylic acid reacts with an alcohol to form a diester and water.[2][3] The reaction is reversible, meaning the products (diethyl adipate and water) can react to reform the starting materials.[3][4] This reversibility is the primary reason for incomplete conversions and low yields if the reaction conditions are not optimized.[5][6]

The overall reaction is: HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 CH₃CH₂OH (Ethanol) ⇌ CH₃CH₂OOC-(CH₂)₄-COOCH₂CH₃ (Diethyl Adipate) + 2 H₂O (Water)

Q2: Why is an acid catalyst essential, and what are the best choices?

An acid catalyst serves two critical functions in this esterification:

  • Increases Reaction Rate: The catalyst, typically a strong Brønsted acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the adipic acid.[7][8][9] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (ethanol).[2][9] This lowers the activation energy of the reaction, allowing the equilibrium to be reached much faster.[3]

  • Acts as a Dehydrating Agent: Concentrated sulfuric acid is also a powerful dehydrating agent.[3] It sequesters the water produced during the reaction, which helps to shift the equilibrium toward the product side, thereby increasing the yield.[3]

Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, and certain Lewis acids.[9][10][11] For most applications, concentrated sulfuric acid is effective and economical.[10][11]

Q3: How does Le Châtelier's principle dictate the success of this reaction?

Le Châtelier's principle is the cornerstone of achieving a high yield in Fischer esterification.[12] It states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.[12] In this reaction, the equilibrium can be driven towards the product (diethyl adipate) by two primary methods:[8][13]

  • Increasing Reactant Concentration: Using a large excess of one of the reactants, typically the more cost-effective and easily removable one (ethanol), will push the equilibrium to the right.[2][5][14] Using the alcohol as the solvent is a common strategy.[12]

  • Removing a Product: Continuously removing water as it is formed prevents the reverse reaction (ester hydrolysis) from occurring.[2][4][5] This is a highly effective method for driving the reaction to completion.[15]

Manipulating the equilibrium according to Le Châtelier's principle is not optional; it is mandatory for overcoming the inherently unfavorable equilibrium of the reaction and achieving yields greater than ~70%.[5][14]

Section 2: Troubleshooting Common Yield-Limiting Issues

This section addresses specific problems you may encounter during the experiment, providing causal explanations and actionable solutions.

Issue 1: Reaction Stalls or Incomplete Conversion

Q4: My TLC analysis shows that the reaction stops before the adipic acid is fully consumed. What is happening?

This is a classic sign that your reaction has reached equilibrium. In a closed system with stoichiometric amounts of reactants, the Fischer esterification will not proceed to 100% completion.[5][6] The presence of water, a product of the reaction, allows the reverse reaction—hydrolysis of the diethyl adipate back to adipic acid and ethanol—to occur at a rate equal to the forward reaction.[2][4] At this point, the net conversion ceases, and you are left with a mixture of reactants and products.

Q5: How can I effectively shift the equilibrium to maximize my yield?

To drive the reaction past its natural equilibrium point, you must apply Le Châtelier's principle. The two most effective strategies are using an excess of alcohol or actively removing water.

StrategyMethodologyAdvantagesDisadvantages
Use Excess Alcohol Use ethanol as the reaction solvent, employing a 3-fold or greater molar excess relative to adipic acid.[2][14][16]Simple setup; no special glassware required.Requires removal of a large volume of excess ethanol post-reaction; may not be sufficient to achieve >95% yield alone.
Remove Water Use a Dean-Stark apparatus with an azeotrope-forming solvent (e.g., toluene) to physically separate water as it is formed.[2][8][16]Highly effective; can drive reactions to near completion (>97% yield).[2][17] Allows for monitoring reaction progress by observing water collection.[4]Requires more complex glassware; introduces another solvent that must be removed.

For maximum yield, a combination of both strategies—using a moderate excess of ethanol along with a Dean-Stark apparatus—is often the most robust approach.

Issue 2: Problems with Water Removal

Q6: I am using a Dean-Stark trap, but I'm not collecting the theoretical amount of water. What are the potential causes?

Several factors can lead to inefficient water removal:

  • Improper Azeotrope Formation: Ensure you are using a suitable solvent like toluene or benzene that forms an azeotrope with water and ethanol.[16] The distillation temperature should correspond to the boiling point of the azeotrope (e.g., ~75°C for the ethanol-toluene-water azeotrope).[16]

  • Insufficient Heating: The reaction must be heated sufficiently to maintain a steady reflux and allow the azeotrope to distill into the trap. The oil bath temperature should typically be 100-115°C.[16]

  • Leaks in the System: Check all glass joints for a proper seal. A leak will prevent the vapor from reaching the condenser and being collected in the trap.

  • Inefficient Condenser: Ensure a steady flow of cold water through the condenser. If the condenser is too warm, the azeotrope vapor will escape instead of condensing into the trap.[3]

Issue 3: Catalyst-Related Problems

Q8: What are the consequences of using too little or too much acid catalyst?

Catalyst concentration is a critical parameter. The optimal amount is typically a small catalytic quantity.

Catalyst AmountConsequenceExplanation
Too Little Very slow reaction rate.Insufficient protonation of the carbonyl groups leads to a high activation energy barrier, and the reaction may not reach equilibrium in a reasonable timeframe.
Optimal Amount (e.g., ~1% by weight of adipic acid)[16]Efficient reaction rate.Provides enough acid to catalyze the reaction effectively without causing significant side reactions.
Too Much Charring, side reactions (e.g., dehydration of ethanol to diethyl ether), and difficult work-up.The highly acidic and oxidizing conditions at reflux temperatures can lead to the decomposition of the organic materials. Neutralizing a large amount of acid during work-up can be problematic.

Q9: My reaction mixture turned dark brown or black during reflux. Is this related to the catalyst?

Yes, this is a common sign of charring caused by an excessive amount of a strong dehydrating acid catalyst like sulfuric acid, especially at high temperatures. The concentrated acid can oxidize the alcohol and other organic species in the flask. To mitigate this, ensure you are using the correct catalytic amount and consider using a milder acid like p-toluenesulfonic acid if charring is a persistent issue.

Issue 4: Work-up and Purification Losses

Q10: I seem to lose a significant amount of product during the aqueous work-up. How can I minimize this?

Product loss during work-up is often due to the slight water solubility of diethyl adipate or the formation of emulsions during extraction.

  • Neutralization: After cooling the reaction, carefully neutralize the acid catalyst. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. Add it slowly to control the CO₂ evolution.

  • Extraction: Use a suitable organic solvent like dichloromethane or diethyl ether for extraction.[18]

  • Brine Wash: After the aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This helps to "salt out" the ester from the aqueous phase, reducing its solubility and breaking up emulsions.[18]

  • Drying: Thoroughly dry the combined organic layers with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation to remove any residual water.[15][18]

Q11: My final product is impure. What are the likely contaminants and how can I remove them?

Common impurities include unreacted adipic acid, monoethyl adipate, excess ethanol, and the azeotropic solvent (e.g., toluene).

  • Adipic Acid/Monoester: These acidic impurities can be removed by washing the organic layer with a mild base like 5% NaHCO₃ solution.[18]

  • Ethanol and Toluene: These are more volatile than diethyl adipate and can be removed under reduced pressure.

  • Final Purification: The most effective method for obtaining pure diethyl adipate is vacuum distillation.[16] The ester has a significantly higher boiling point (e.g., 138°C at 20 mmHg)[16] than the other components, allowing for excellent separation.

Section 3: Protocols and Methodologies
Protocol 1: High-Yield Diethyl Adipate Synthesis using a Dean-Stark Apparatus

This protocol is adapted from established procedures and is designed to maximize yield by actively removing water.[16]

Materials:

  • Adipic Acid (1.0 mole)

  • Absolute Ethanol (3.0 moles)

  • Toluene (volume sufficient to fill Dean-Stark trap and ~1/3 of the flask)

  • Concentrated Sulfuric Acid (~1% of the weight of adipic acid)

  • Glassware: Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • Setup: Assemble the reflux apparatus with the Dean-Stark trap fitted between the reaction flask and the condenser.

  • Charging the Flask: To the round-bottom flask, add the adipic acid, absolute ethanol, and toluene.

  • Initiation: Begin stirring and slowly add the concentrated sulfuric acid.

  • Reflux: Heat the mixture using a heating mantle to a gentle reflux. An oil bath set to 100-115°C is ideal.[16] The azeotrope of toluene, ethanol, and water will begin to distill at approximately 75°C.[16]

  • Water Collection: As the reaction proceeds, the condensed azeotrope will collect in the Dean-Stark trap. The denser water will separate and fall to the bottom of the graduated arm, while the lighter toluene/ethanol layer will overflow and return to the reaction flask.

  • Monitoring: Continue the reflux until water no longer collects in the trap (typically several hours). The reaction is complete when the theoretical amount of water (2.0 moles) has been collected.

  • Completion: Allow the apparatus to cool to room temperature before proceeding to the work-up.

Protocol 2: Post-Reaction Work-up and Purification
  • Cooling: Cool the reaction mixture in an ice bath.

  • Transfer: Transfer the cooled mixture to a separatory funnel.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) in portions, venting frequently, until CO₂ evolution ceases. This neutralizes the sulfuric acid catalyst and any remaining adipic acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution.[18]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Vacuum Distillation: Purify the crude diethyl adipate by vacuum distillation to obtain the final product as a clear, colorless oil.[16]

Section 4: Visual Guides
Fischer Esterification Mechanism

Fischer_Esterification Figure 1: Mechanism of Acid-Catalyzed Esterification Adipic_Carbonyl Adipic Acid Carbonyl (C=O) Protonation 1. Protonation (Catalyst H+) Adipic_Carbonyl->Protonation + H+ Activated_Carbonyl Activated Carbonyl (C=OH+) Protonation->Activated_Carbonyl Nucleophilic_Attack 2. Nucleophilic Attack (Ethanol) Activated_Carbonyl->Nucleophilic_Attack + EtOH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Protonated Intermediate (Good Leaving Group H2O) Proton_Transfer->Protonated_Intermediate Elimination 4. Elimination of Water Protonated_Intermediate->Elimination - H2O Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation 5. Deprotonation Protonated_Ester->Deprotonation - H+ Ester Ester Product (C=O) Deprotonation->Ester

Caption: Mechanism of Acid-Catalyzed Esterification

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Diethyl Adipate Yield Check_Equilibrium Is the reaction reaching equilibrium? Start->Check_Equilibrium Check_Water Is water being removed effectively? Check_Equilibrium->Check_Water No Solution_Equilibrium Shift Equilibrium: 1. Use excess ethanol. 2. Remove water (Dean-Stark). Check_Equilibrium->Solution_Equilibrium Yes Check_Catalyst Is catalyst amount correct? Check_Water->Check_Catalyst No Solution_Water Troubleshoot Dean-Stark: 1. Check for leaks. 2. Ensure proper heating/reflux. 3. Check condenser efficiency. Check_Water->Solution_Water Yes Check_Workup Are there losses during work-up? Check_Catalyst->Check_Workup No Solution_Catalyst Adjust Catalyst: 1. Use ~1% H2SO4 by weight. 2. Avoid charring (reduce amount or use milder acid). Check_Catalyst->Solution_Catalyst Yes Solution_Workup Optimize Work-up: 1. Use brine wash to break emulsions. 2. Ensure complete extraction. 3. Purify via vacuum distillation. Check_Workup->Solution_Workup Yes End High Yield Achieved Check_Workup->End No Solution_Equilibrium->End Solution_Water->End Solution_Catalyst->End Solution_Workup->End

Caption: Troubleshooting Workflow for Low Yield

References
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. [Link]

  • PrepChem.com. Synthesis of diethyl adipate. [Link]

  • Roy, P., et al. (2007). Improved conversion to ethyl acetate through removal of water of esterification by membrane pervaporation. Indian Journal of Chemical Technology.
  • LookChem. Cas 141-28-6, Diethyl adipate. [Link]

  • Organic Syntheses. Ethyl Adipate. [Link]

  • JoVE. (2020, March 26). Esterification - Prep. [Link]

  • Reddit. (2022, December 20). What happens if i don't remove water during esterification?[Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • MDPI. (2024, January 20). Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts with Dimethyl Carbonate. [Link]

  • Indiana University.
  • Name Reactions. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Scientific.Net. (2012). Study on Catalytic Performance of Supported HPW/C Catalyst for Diethyl Adipate Synthesis. [Link]

  • Brainly. (2024, April 4). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the starting material?[Link]

  • RSC Publishing. (2025, March 4). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. [Link]

  • The Royal Society of Chemistry. General Method.
  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]

  • ACS Publications. Hydrogenation of Diethyl Adipate in a Catalytic Fixed-Bed Reactor. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • ResearchGate.
  • ResearchGate. (2018, November 17). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. [Link]

  • Semantic Scholar. (2021, October 19). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. [Link]

  • ResearchGate. FTIR measurement for diethyl adipate. [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?[Link]

  • MDPI. (2020). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). [Link]

  • Ataman Kimya. DIETHYL ADIPATE. [Link]

  • Digital Repository of University of Baghdad.
  • Globe Thesis. (2009, June 19). Study On The Preparation Of Cyclopentanone From Diethyl Adipate Via Cyclization And Hydrolysis. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Diethyl Adipate

Introduction: The synthesis of diethyl adipate via the Fischer esterification of adipic acid with ethanol is a cornerstone reaction for producing this valuable plasticizer and solvent.[1][2] While the primary reaction is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of diethyl adipate via the Fischer esterification of adipic acid with ethanol is a cornerstone reaction for producing this valuable plasticizer and solvent.[1][2] While the primary reaction is straightforward, its equilibrium nature and the reaction conditions can give rise to several side reactions that may impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate and optimize this synthesis.

Troubleshooting Guide: Side Reactions & Yield Issues

This section addresses specific experimental problems, their probable causes rooted in side reactions, and detailed protocols for resolution.

Problem: My yield of diethyl adipate is significantly lower than expected.

Possible Cause 1: Incomplete Reaction Due to Equilibrium

The Fischer esterification is a reversible reaction where adipic acid and ethanol form diethyl adipate and water.[3][4][5] If the water byproduct is not removed, the reaction will reach equilibrium with substantial amounts of starting materials and the monoester (ethyl adipate) remaining.[3][4][6]

Causality: According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either using a large excess of one reactant (typically ethanol) or by actively removing a product (water) as it forms.[4][7][8] Failure to do so results in an equilibrium mixture and consequently, a low yield of the desired diester.[6][7]

Diagnostic & Resolution Protocol:

  • Analyze Reaction Mixture: Before workup, take an aliquot of the reaction mixture. Analyze it using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to check for the presence of adipic acid and ethyl hydrogen adipate (the monoester).

  • Implement Water Removal:

    • Azeotropic Distillation: The most effective method is to remove water via azeotropic distillation using a Dean-Stark apparatus.[9][10] Toluene is a common entraining agent for this purpose.[11][12] As the toluene-water azeotrope boils and condenses, the water separates and is collected in the trap, while the toluene returns to the reaction flask, continuously driving the reaction to completion.[10][13][14]

    • Excess Alcohol: Use a large excess of ethanol (e.g., 5-10 fold molar excess).[3][7] This shifts the equilibrium towards the products. While simpler, this method requires more efficient downstream purification to remove the excess alcohol.

Possible Cause 2: Ether Formation as a Major Side Reaction

Under acidic conditions and at elevated temperatures, ethanol can undergo self-condensation to form diethyl ether.[15][16] This side reaction consumes the alcohol reactant and the acid catalyst, reducing the overall efficiency of the esterification.

Causality: The mechanism involves the protonation of one ethanol molecule by the acid catalyst, turning the hydroxyl group into a good leaving group (water). A second ethanol molecule then acts as a nucleophile, attacking the protonated ethanol in an SN2 reaction to form diethyl ether.[15][17][18] This reaction is highly temperature-dependent and becomes significant at temperatures above 140-150°C.[15][16][17]

Diagnostic & Resolution Protocol:

  • Check Reaction Temperature: Ensure the reaction temperature is carefully controlled. For the synthesis of diethyl adipate, temperatures are typically maintained between 100-120°C, especially when using a Dean-Stark setup with toluene.[19] Temperatures exceeding 140°C significantly favor ether formation.[15][16]

  • Isolate and Identify Byproducts: If a low-boiling fraction is observed during distillation, collect and analyze it (e.g., by GC-MS or NMR) to confirm the presence of diethyl ether (boiling point ~34.6°C).

  • Optimize Catalyst Choice: While strong mineral acids like H₂SO₄ are effective, they can also promote dehydration and ether formation. Consider using a solid acid catalyst like Amberlyst-15 or p-toluenesulfonic acid (p-TsOH), which can offer milder conditions and easier removal.[9][20]

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing the root cause of low diethyl adipate yields.

G start Low Yield of Diethyl Adipate Confirmed check_equilibrium Analyze reaction mixture for starting materials (TLC/GC) start->check_equilibrium sm_present Significant Starting Material Remains check_equilibrium->sm_present no_sm Starting Material Consumed sm_present->no_sm No implement_water_removal Action: Implement efficient water removal (e.g., Dean-Stark trap) sm_present->implement_water_removal Yes check_byproducts Analyze for byproducts (GC-MS, NMR) no_sm->check_byproducts increase_etoh Action: Use large excess of ethanol implement_water_removal->increase_etoh ether_found Diethyl Ether Detected? check_byproducts->ether_found no_ether Other Byproducts or Decomposition ether_found->no_ether No control_temp Action: Reduce and strictly control reaction temperature (< 140°C) ether_found->control_temp Yes investigate_further Investigate other potential side reactions or purification losses no_ether->investigate_further optimize_catalyst Action: Consider milder or solid acid catalyst control_temp->optimize_catalyst

Caption: Troubleshooting workflow for low diethyl adipate yield.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the primary Fischer esterification reaction for diethyl adipate?

A1: The synthesis of diethyl adipate from adipic acid and ethanol is a classic acid-catalyzed nucleophilic acyl substitution.[5] The mechanism proceeds in several reversible steps:

  • Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups. This increases the electrophilicity of the carbonyl carbon.[3][4][21]

  • Nucleophilic Attack: An ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[3][9][21]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.[3] This converts a hydroxyl group into a good leaving group (H₂O).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which results in a protonated ester.[9][21]

  • Deprotonation: A base (like another ethanol molecule or water) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the monoester, ethyl hydrogen adipate.

  • Repeat: The process is repeated on the second carboxylic acid group to form the final product, diethyl adipate.

Q2: Can I use a different catalyst besides sulfuric acid? What are the advantages?

A2: Yes, several other catalysts can be used, often with distinct advantages over sulfuric acid.

Catalyst TypeExamplesAdvantagesDisadvantages
Mineral Acids H₂SO₄, HClInexpensive, highly active.Can cause charring, difficult to remove, promotes ether formation at high temperatures.[15][16]
Organic Sulfonic Acids p-Toluenesulfonic acid (p-TsOH)Less corrosive than H₂SO₄, high catalytic activity.Can be more expensive, still requires neutralization.
Solid Acid Catalysts Amberlyst-15, ZeolitesEasily filtered out (simplifies workup), reusable, can be less prone to causing side reactions.[20][22]May have lower activity requiring longer reaction times or higher temperatures, potential for pore size limitations.
Lewis Acids Sc(OTf)₃, ZrCl₄Can be highly effective and selective under milder conditions.[23]Often expensive, sensitive to moisture.
Titanate Catalysts Titanium alkoxidesHigh catalytic activity for esterification and transesterification, can be green and recyclable.[24][25][26][27]Can be sensitive to hydrolysis.[26]

Choosing a solid acid catalyst like Amberlyst-15 is often a good strategy for cleaner reactions and simpler purification.[20]

Q3: My final product is slightly colored. What causes this and how can I prevent it?

A3: A yellow or brown discoloration is typically due to charring or decomposition caused by excessive heat or a highly concentrated acid catalyst. Strong oxidizing acids like sulfuric acid can cause side reactions at high temperatures, leading to colored impurities.

Prevention and Purification:

  • Temperature Control: Do not overheat the reaction mixture. Maintain the lowest effective reflux temperature.

  • Catalyst Concentration: Use the minimum effective amount of catalyst (typically 1-2% by weight for H₂SO₄).[19]

  • Purification: After the workup (neutralization and washing), the crude diethyl adipate should be purified by vacuum distillation. The colored, high-boiling impurities will remain in the distillation flask, yielding a colorless distillate.

References

  • JoVE. (2020). Esterification - Prep. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Diethyl Ether From Ethanol. Retrieved from [Link]

  • Tahara, K., et al. (2017). Ester formation at the liquid–solid interface. Beilstein Journal of Nanotechnology, 8, 2146–2153. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • YouTube. (2023). Esterification and Le Chatelier's Principle. Retrieved from [Link]

  • Chem LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • YouTube. (2023). Making Diethyl Ether From Ethanol. Retrieved from [Link]

  • Vedantu. (n.d.). The formation of diethyl ether from ethanol is catalysed class 12 chemistry CBSE. Retrieved from [Link]

  • Quora. (2018). How do you convert ethanol to diethyl ether?. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. Retrieved from [Link]

  • ACS Publications. (2022). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. Retrieved from [Link]

  • Google Patents. (2005). US20050176986A1 - Catalyst for esterification and transesterification and process for producing ester.
  • Taylor & Francis Online. (2025). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Retrieved from [Link]

  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimum conditions for lipase-catalyzed synthesis of adipate esters. Retrieved from [Link]

  • MDPI. (2020). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. Retrieved from [Link]

  • RSC Publishing. (n.d.). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. Retrieved from [Link]

  • RSC Publishing. (2025). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl Adipate: Comprehensive Overview and Applications. Retrieved from [Link]

  • LookChem. (n.d.). Cas 141-28-6,Diethyl adipate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl adipate. Retrieved from [Link]

  • PubMed Central. (2025). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • University of York. (n.d.). Dean Stark Trap - Chemistry Teaching Labs. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl adipate. Retrieved from [Link]

  • YouTube. (2015). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.. Retrieved from [Link]

  • University of Illinois. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving the Purity of Synthesized Diethyl Adipate

Welcome to the technical support center for the synthesis and purification of diethyl adipate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of diethyl adipate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of diethyl adipate. Here, we will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, moving beyond simple procedural steps to explain the underlying scientific principles.

I. Troubleshooting Guide: From Crude Reaction to High-Purity Diethyl Adipate

This section addresses specific issues that may arise during the synthesis and purification of diethyl adipate, offering potential causes and actionable solutions.

Issue 1: Low Yield of Diethyl Adipate After Esterification

Symptom: The crude reaction mixture shows a low conversion of adipic acid to diethyl adipate, as determined by techniques like GC analysis or titration of unreacted acid.

Potential Causes & Solutions:

  • Incomplete Reaction Equilibrium: The Fischer esterification of adipic acid with ethanol is a reversible reaction.[1][2][3] To drive the equilibrium towards the product (diethyl adipate), an excess of one reactant is typically used.[4][5]

    • Solution: Increase the molar ratio of ethanol to adipic acid. A common and effective ratio is 3 moles of ethanol for every 1 mole of adipic acid.[6] Using a large excess of the less expensive reagent, in this case, ethanol, is a cost-effective strategy to maximize yield.[4]

  • Insufficient Catalyst Activity: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are crucial for protonating the carbonyl oxygen of adipic acid, making it more susceptible to nucleophilic attack by ethanol.[1][2]

    • Solution: Ensure the catalyst is not old or degraded. For sulfuric acid, use a concentrated form (e.g., 98%). The amount of catalyst is also critical; a common loading is 1% of the weight of the adipic acid.[6]

  • Inefficient Water Removal: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired ester.[1][5]

    • Solution: Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water as it is formed. Toluene is an effective azeotropic agent for this purpose.[4][6] The azeotrope of toluene, ethanol, and water distills over, effectively removing water from the reaction mixture.

Issue 2: Presence of Unreacted Adipic Acid in the Final Product

Symptom: The purified diethyl adipate is contaminated with unreacted adipic acid, which can be detected by titration or spectroscopic methods. This can manifest as a hazy or cloudy appearance, especially upon cooling.[6]

Potential Causes & Solutions:

  • Inadequate Work-up Procedure: Failure to effectively neutralize and remove the acidic catalyst and unreacted adipic acid during the work-up is a primary cause of this impurity.

    • Solution 1: Alkaline Wash: After the reaction, the crude product should be washed with a basic solution to neutralize the acid catalyst and convert the unreacted adipic acid into its water-soluble salt. A 10% sodium carbonate solution is commonly used for this purpose.[7] The mixture should be transferred to a separatory funnel, and the aqueous layer containing the salt should be carefully removed.

    • Solution 2: Water Wash: Following the alkaline wash, one or more washes with distilled water are necessary to remove any remaining base and salts.

    • Solution 3: Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to break any emulsions and further dry the organic layer.

  • Precipitation of Adipic Acid: If the reaction mixture is allowed to cool significantly before the work-up, unreacted adipic acid, which has limited solubility in the reaction medium, may crystallize out.[6]

    • Solution: Perform the initial stages of the work-up, particularly the alkaline wash, while the reaction mixture is still warm to ensure all components remain in solution.

Issue 3: Water Contamination in the Purified Diethyl Adipate

Symptom: The final product appears cloudy or contains visible water droplets. The presence of water can be confirmed by Karl Fischer titration.

Potential Causes & Solutions:

  • Inefficient Drying: The organic layer containing the diethyl adipate must be thoroughly dried after the washing steps.

    • Solution: Use a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. The drying agent should be added to the organic layer and swirled until the liquid is clear and the drying agent no longer clumps together. The mixture should then be filtered to remove the drying agent before the final purification step.

  • Incomplete Removal of Azeotropic Agent: If an azeotropic agent like toluene was used, it must be completely removed.

    • Solution: After drying, the solvent can be removed by rotary evaporation. Ensure the vacuum and temperature are appropriate to remove the solvent without significant loss of the diethyl adipate.

Issue 4: Presence of Monoethyl Adipate in the Final Product

Symptom: Gas chromatography (GC) analysis of the purified product shows a peak corresponding to monoethyl adipate, the intermediate in the esterification of adipic acid.[8][9][10][11]

Potential Causes & Solutions:

  • Incomplete Reaction: The formation of monoethyl adipate is the first step in the reaction. If the reaction is not allowed to proceed to completion, a significant amount of this intermediate may remain.

    • Solution: Increase the reaction time or temperature to ensure the complete conversion of the monoester to the diester. Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.

  • Insufficient Ethanol: An inadequate amount of ethanol may lead to the incomplete esterification of the second carboxylic acid group.

    • Solution: As mentioned in Issue 1, using a sufficient excess of ethanol is crucial for driving the reaction to completion.[6]

Issue 5: Discolored (Yellow to Brown) Final Product

Symptom: The purified diethyl adipate has an undesirable color, indicating the presence of impurities.

Potential Causes & Solutions:

  • High Reaction Temperature: Excessive heating during the esterification or distillation can lead to decomposition and the formation of colored byproducts.

    • Solution: Maintain the reaction temperature within the recommended range. For distillation, use vacuum distillation to lower the boiling point of diethyl adipate and minimize thermal decomposition.[4] The boiling point of diethyl adipate is approximately 251 °C at atmospheric pressure, but this can be significantly reduced under vacuum.[12][13]

  • Contaminated Reagents: The use of impure starting materials can introduce color into the final product.

    • Solution: Use high-purity adipic acid and absolute ethanol. Ensure all glassware is clean and dry before use.

Workflow for Synthesis and Purification of Diethyl Adipate

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A Charge Reactor: Adipic Acid, Ethanol, Sulfuric Acid, Toluene B Heat to Reflux with Azeotropic Water Removal A->B C Monitor Reaction (TLC/GC) B->C D Cool and Transfer to Separatory Funnel C->D Reaction Complete E Wash with 10% Na2CO3 (aq) D->E F Wash with Water E->F G Wash with Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter to Remove Drying Agent H->I J Remove Solvent (Rotary Evaporation) I->J Crude Product K Vacuum Distillation J->K L Collect Pure Diethyl Adipate Fraction K->L M High-Purity Diethyl Adipate L->M Final Product

Caption: A streamlined workflow for the synthesis and purification of high-purity diethyl adipate.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification for the synthesis of diethyl adipate?

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of adipic acid, making the carbonyl carbon more electrophilic.[1][2]

  • Nucleophilic attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Proton transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the ester. This process occurs for both carboxylic acid groups of adipic acid to form diethyl adipate.

Q2: What are the key physical properties of diethyl adipate that are important for its purification?

Understanding the physical properties of diethyl adipate is crucial for its effective purification, particularly by distillation.

PropertyValueReference
Molecular Formula C10H18O4[14][15][16]
Molecular Weight 202.25 g/mol [13][14]
Boiling Point 251 °C (at 760 mmHg)[12][13]
Melting Point -20 to -19 °C[12][13]
Density ~1.009 g/mL at 25 °C[13]
Refractive Index ~1.427 at 20 °C[12][13]
Solubility in Water Limited/Insoluble[12][13][15]
Solubility in Organic Solvents Soluble in ethanol and ether[12][15]

The high boiling point of diethyl adipate necessitates the use of vacuum distillation to prevent thermal decomposition.[4] Its insolubility in water is exploited during the aqueous work-up to remove water-soluble impurities.

Q3: What analytical techniques are most suitable for assessing the purity of diethyl adipate?

Several analytical techniques can be employed to determine the purity of diethyl adipate.

  • Gas Chromatography (GC): This is a powerful technique for separating and quantifying the components of a mixture.[17] It can effectively separate diethyl adipate from starting materials, intermediates like monoethyl adipate, and solvent residues. A Certificate of Analysis for diethyl adipate will often report purity as determined by GC.[17]

  • Titration: The presence of acidic impurities, such as unreacted adipic acid, can be quantified by titration with a standardized solution of a base, like sodium hydroxide.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of diethyl adipate and identify impurities. The presence of signals corresponding to adipic acid or monoethyl adipate would indicate an impure sample.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic ester carbonyl (C=O) stretch, typically around 1735 cm⁻¹.[19] The absence of a broad O-H stretch from a carboxylic acid would indicate the absence of adipic acid.

  • Karl Fischer Titration: This is the standard method for quantifying trace amounts of water in the final product.

Q4: Can alternative catalysts be used for the synthesis of diethyl adipate?

While strong mineral acids like sulfuric acid are common, other catalysts can be used.

  • p-Toluenesulfonic acid (p-TsOH): This is a solid organic acid that is often easier to handle than sulfuric acid.

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) or zeolites, offer the advantage of being easily separated from the reaction mixture by filtration, simplifying the work-up procedure.[14][18] This can reduce the need for aqueous washes and minimize waste generation.

Q5: How can I troubleshoot emulsion formation during the aqueous work-up?

Emulsions can sometimes form during the washing steps, making separation of the organic and aqueous layers difficult.

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous layer, which reduces the solubility of the organic components in the aqueous phase.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

  • Allowing Time for Separation: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.

  • Filtration through Celite: In stubborn cases, filtering the emulsified mixture through a pad of Celite can help to break the emulsion.

Troubleshooting Decision Tree

G A Problem with Diethyl Adipate Purity B Low Yield A->B C Unreacted Adipic Acid A->C D Water Contamination A->D E Monoethyl Adipate Present A->E F Discolored Product A->F B_Sol1 Increase Ethanol Ratio B->B_Sol1 No B_Sol2 Check Catalyst Activity B->B_Sol2 No B_Sol3 Improve Water Removal B->B_Sol3 No C_Sol1 Perform Alkaline Wash C->C_Sol1 No C_Sol2 Ensure Complete Neutralization C->C_Sol2 No D_Sol1 Use Anhydrous Drying Agent D->D_Sol1 No D_Sol2 Complete Solvent Removal D->D_Sol2 No E_Sol1 Increase Reaction Time/Temp E->E_Sol1 No E_Sol2 Ensure Sufficient Ethanol E->E_Sol2 No F_Sol1 Use Vacuum Distillation F->F_Sol1 No F_Sol2 Check Reagent Purity F->F_Sol2 No

Caption: A decision tree for troubleshooting common purity issues in diethyl adipate synthesis.

III. References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Diethyl Adipate: Comprehensive Overview and Applications. Retrieved from [Link]

  • Micovic, V. M. (n.d.). Ethyl adipate. Organic Syntheses. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Technical Specifications and Quality Control of Diethyl Adipate (CAS 141-28-6). Retrieved from [Link]

  • Almilly, R. F., Alobaidy, A. A., & Alhassani, M. H. (2014). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. Journal of Engineering, 20(11).

  • Almilly, R. F., Alobaidy, A. A., & Alhassani, M. H. (2018). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. ResearchGate. Retrieved from [Link]

  • Khosravi, M., et al. (2014). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. International Journal of ChemTech Research, 6(11), 4872-4877.

  • Almilly, R. F., Alobaidy, A. A., & Alhassani, M. H. (2014). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. Digital Repository.

  • LookChem. (n.d.). Cas 141-28-6,Diethyl adipate. Retrieved from [Link]

  • Almilly, R. F., Alobaidy, A. A., & Alhassani, M. H. (2023). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. Journal of Engineering, 20(11).

  • Albanese, D. C. M. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education.

  • Almilly, R. F., Alobaidy, A. A., & Alhassani, M. H. (2014). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. Digital Repository.

  • PrepChem.com. (n.d.). Synthesis of diethyl adipate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR measurement for diethyl adipate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 22: FISCHER ESTERIFICATION. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351691A - Method for synthesizing adipic acid monoethyl ester. Retrieved from

  • Kwantlen Polytechnic University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Diethyl Adipate Synthesis

Welcome to the technical support center for diethyl adipate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diethyl adipate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the esterification of adipic acid with ethanol. We will explore catalyst selection, experimental optimization, and troubleshooting, grounding our advice in established scientific principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses foundational questions regarding the choice of catalyst, which is the most critical parameter for an efficient and sustainable synthesis process.

Q1: What are the main classes of catalysts used for diethyl adipate synthesis, and what are their primary trade-offs?

A1: The synthesis of diethyl adipate is a classic Fischer-Speier esterification, an equilibrium-controlled reaction between adipic acid and ethanol.[1] Catalyst choice impacts reaction rate, yield, and downstream processing complexity. The main categories are:

  • Homogeneous Mineral Acids: Strong acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are traditionally used.[2][3][4] They offer high catalytic activity at moderate temperatures. However, their primary drawbacks are significant: they are highly corrosive, difficult to separate from the product mixture, and require a neutralization step that generates substantial aqueous waste.[4]

  • Heterogeneous Solid Acids: This is a broad and highly preferred class of modern catalysts. Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated metal oxides (e.g., SO₄²⁻/TiO₂-ZrO₂), and niobic acid (Nb₂O₅).[2][3][5] Their key advantage is the ease of separation from the reaction mixture via simple filtration, enabling catalyst recycling and simplifying product purification. While they may sometimes require higher reaction temperatures or longer reaction times than mineral acids, their environmental and process benefits are substantial.

  • Enzymatic Catalysts (Lipases): Biocatalysts, such as immobilized Candida antarctica lipase B (often known as Novozym 435), offer exceptional selectivity under very mild reaction conditions (e.g., 50-70°C).[6][7] This minimizes the formation of byproducts. The main challenges are the higher cost of the catalyst and potential deactivation by reactants or products. However, for high-purity applications, they are an excellent choice.[7]

Q2: How does the catalyst's acidity impact the reaction? Is stronger always better?

A2: Not necessarily. While a certain acid strength is required to efficiently protonate the carbonyl oxygen of adipic acid, which is the key activating step in the Fischer esterification mechanism, excessively strong acid sites can be detrimental.[1] Very strong acids can promote undesirable side reactions, such as the dehydration of ethanol to form diethyl ether, especially at elevated temperatures. Furthermore, for some solid catalysts, an excessive density of strong acid sites can accelerate the formation of carbon deposits (coke), leading to faster deactivation.[8] The ideal catalyst possesses a balanced distribution of medium-to-strong acid sites that are sufficient to catalyze the esterification without promoting side reactions.

Q3: For a pilot-scale synthesis, would you recommend a homogeneous or heterogeneous catalyst?

A3: For any scale beyond the lab bench, a heterogeneous solid acid catalyst is almost always the superior choice. The process simplification is immense. Eliminating the corrosive mineral acid and the subsequent neutralization and washing steps reduces equipment costs (less need for corrosion-resistant alloys), minimizes waste generation, and simplifies product isolation. The ability to regenerate and reuse the catalyst for multiple cycles provides a significant economic and environmental advantage that is critical for scaling up production.[4]

Catalyst Comparison Summary
Catalyst TypeTypical ConditionsYieldAdvantagesDisadvantages
Sulfuric Acid 80-115°CHighHigh activity, low costCorrosive, difficult to separate, waste generation[4]
SO₄²⁻/TiO₂-ZrO₂ ~140-150°C (boiling)>99%High activity, reusable, easy separationRequires higher temperature[3]
HPW/C (Heteropolyacid) Reflux>97%High activity, solid catalystPotential for leaching of active species[9]
Novozym 435 (Lipase) 50-80°C~100%Mild conditions, high selectivity, no byproductsHigher cost, sensitive to conditions[7][10]

Section 2: Experimental Workflow & Reference Protocol

A robust experimental design is crucial for success. This section provides a logical workflow and a detailed protocol using a reusable solid acid catalyst.

General Experimental Workflow

The following diagram outlines the key stages of a typical batch synthesis process for diethyl adipate using a solid acid catalyst.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reactants Charge Reactants: Adipic Acid, Ethanol catalyst Add Solid Acid Catalyst reactants->catalyst setup Assemble Reactor with Dean-Stark Trap & Condenser catalyst->setup heat Heat to Reflux setup->heat water Monitor & Collect Water heat->water monitor Monitor Progress (e.g., GC, Titration) water->monitor cool Cool Reaction Mixture monitor->cool filter Filter to Recover Catalyst cool->filter remove_etoh Remove Excess Ethanol (Rotary Evaporation) filter->remove_etoh distill Purify by Vacuum Distillation remove_etoh->distill product Characterize Final Product (NMR, GC-MS, FTIR) distill->product

Caption: General workflow for diethyl adipate synthesis.

Reference Protocol: Synthesis using a Solid Super Acid Catalyst (SO₄²⁻/TiO₂-ZrO₂)

This protocol is adapted from methodologies demonstrating high conversion rates.[3]

Materials:

  • Adipic Acid (1 mole equivalent)

  • Anhydrous Ethanol (2.5-3 mole equivalents)

  • Solid Super Acid Catalyst (SO₄²⁻/TiO₂-ZrO₂, calcined at 500°C), 5% by weight relative to adipic acid

  • Toluene or other suitable water-carrying agent (optional, as excess ethanol can also serve this purpose)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Thermometer

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Catalyst Preparation: Ensure the solid acid catalyst is activated by calcining (heating) at the recommended temperature (e.g., 500°C for SO₄²⁻/TiO₂-ZrO₂) to remove adsorbed water and ensure maximum acidity.[3]

  • Reaction Setup: To the three-neck flask, add adipic acid, anhydrous ethanol, and the activated solid acid catalyst.

  • Assembly: Fit the flask with the heating mantle/stirrer, a Dean-Stark trap topped with a reflux condenser, and a thermometer.

  • Reaction: Begin stirring and heat the mixture to a gentle reflux. The esterification reaction is reversible, and the removal of water is critical to drive the equilibrium towards the product side.[6] Water will be collected in the Dean-Stark trap as an azeotrope with ethanol.

  • Monitoring: The reaction can be monitored by measuring the amount of water collected. The reaction is typically complete within 4-5 hours when using an efficient solid acid catalyst.[3][9]

  • Catalyst Recovery: Once the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by vacuum filtration. The recovered catalyst can be washed with ethanol, dried, and stored for reuse.

  • Solvent Removal: Remove the excess ethanol from the filtrate using a rotary evaporator.

  • Purification: The crude diethyl adipate can be purified by vacuum distillation to yield a clear, colorless liquid.[2]

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common problems in a question-and-answer format.

G cluster_yield Low Yield / Stalled Reaction cluster_purity Product Purity Issues problem Problem Encountered q1 Is water being effectively removed? problem->q1 q2 Is the catalyst active? problem->q2 q3 Is the temperature correct? problem->q3 q4 Presence of starting material? problem->q4 q5 Byproducts detected (e.g., monoester)? problem->q5 q6 Discoloration of product? problem->q6 a1 Check Dean-Stark trap function. Ensure azeotrope is forming. Use anhydrous reactants. q1->a1 a2 Has the catalyst been properly activated/calcined? Consider catalyst deactivation (coking). Test a fresh batch of catalyst. q2->a2 a3 Verify reflux temperature. Ensure adequate heating. q3->a3 a4 Reaction incomplete. Extend reaction time or increase catalyst loading. q4->a4 a5 Incomplete reaction. Force equilibrium by removing water more efficiently. q5->a5 a6 Possible thermal degradation. Lower reaction temperature or use a milder catalyst. Ensure efficient vacuum during distillation. q6->a6

Caption: Troubleshooting decision guide for common issues.

Q4: My reaction has stalled, and the yield is much lower than expected. What should I investigate first?

A4: The most common culprit for a stalled esterification is the presence of water in the reaction mixture, which pushes the equilibrium back towards the reactants.

  • Check Water Removal: First, verify that your water removal system (e.g., Dean-Stark trap) is functioning correctly and that you are collecting water. Using anhydrous ethanol is also critical.[11]

  • Catalyst Activity: If water removal is efficient, the issue may be the catalyst. For solid catalysts, deactivation is a common problem, especially after several cycles. Deactivation can occur via:

    • Coking: Carbon deposition on the active sites, which physically blocks them.[5][8][12] This is often visible as a darkening of the catalyst.

    • Phase Transformation: Some metal oxide catalysts can undergo structural changes at high temperatures, altering their acidity and activity.[5][12]

    • Poisoning: Impurities in the reactants can adsorb onto and poison the catalyst's active sites.[12] Try running the reaction with a fresh, properly activated batch of catalyst to see if performance is restored.

Q5: My final product is dark yellow or brown, even after distillation. What causes this?

A5: Product discoloration is typically a sign of thermal degradation or side reactions that produce colored impurities. This is more common when using aggressive catalysts like concentrated H₂SO₄ at high temperatures.[4][6]

  • Lower the Temperature: If possible, reduce the reaction temperature. This may require a longer reaction time or a more active catalyst.

  • Switch to a Milder Catalyst: Consider using a more selective catalyst that operates under milder conditions, such as an enzymatic catalyst like Novozym 435.[7]

  • Improve Distillation: Ensure you are using a deep vacuum during distillation to lower the boiling point of diethyl adipate and minimize thermal stress on the product.

Q6: I am using a solid acid catalyst, but my yield decreases with each reuse cycle. How can I regenerate it?

A6: This indicates catalyst deactivation. Regeneration protocols depend on the nature of the catalyst and the cause of deactivation. For deactivation caused by coking, a common method is to burn off the carbon deposits.

  • Regeneration by Calcination: A typical procedure involves washing the recovered catalyst with a solvent (like ethanol or acetone) to remove adsorbed organics, followed by controlled heating in a furnace with a flow of air or oxygen. This process burns off the coke and can restore the active sites. The exact temperature and duration must be optimized for your specific catalyst to avoid thermal damage (sintering) while ensuring complete coke removal.[8][12] For instance, regeneration can partially reverse the phase transformation in Nb₂O₅ catalysts, restoring their active structure.[5][12]

References

  • LookChem. Cas 141-28-6, Diethyl adipate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Diethyl Adipate: Comprehensive Overview and Applications. [Link]

  • Ataman Kimya. DIETHYL ADIPATE. [Link]

  • Li, M., et al. (2025). Deactivation mechanisms of Nb2O5 catalyst for esterification of dimethyl adipate: crystal transformation and acid site coking. RSC Publishing. [Link]

  • Li, M., et al. (2025). Deactivation mechanisms of Nb2O5 catalyst for esterification of dimethyl adipate: crystal transformation and acid site coking. RSC Publishing. [Link]

  • Li, M., et al. (2025). Deactivation mechanisms of Nb2O5 catalyst for esterification of dimethyl adipate: crystal transformation and acid site coking. RSC Publishing. [Link]

  • PrepChem.com. Synthesis of diethyl adipate. [Link]

  • National Center for Biotechnology Information. Diethyl Adipate | C10H18O4. PubChem. [Link]

  • Wang, L. J., & Lu, Z. Q. (2012). Study on Catalytic Performance of Supported HPW/C Catalyst for Diethyl Adipate Synthesis. Advanced Materials Research, 468-471, 153-156. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of dibutyl adipate over solid super acid catalyst SO4 2-/TiO2-ZrO2. [Link]

  • Chrobak, A., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Molecules, 26(20), 6296. [Link]

  • Organic Syntheses. ethyl adipate. [Link]

  • ResearchGate. RSC Sustainability. [Link]

  • MDPI. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. [Link]

  • Google Patents. CN102351691A - Method for synthesizing adipic acid monoethyl ester.
  • ResearchGate. FTIR measurement for diethyl adipate. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. [Link]

  • RSC Publishing. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. [Link]

  • Filo. How will you synthesize cyclopentane from diethyl adipate?. [Link]

  • ResearchGate. Synthesis of diethylhexyl adipate by Candida antarctica lipase-catalyzed esterification. [Link]

  • RSC Publishing. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. [Link]

Sources

Optimization

Preventing hydrolysis of diethyl adipate during storage

<_content> Welcome to the technical support center for diethyl adipate. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of material quality: preventing...

Author: BenchChem Technical Support Team. Date: January 2026

<_content>

Welcome to the technical support center for diethyl adipate. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of material quality: preventing hydrolysis during storage. Uncontrolled hydrolysis can introduce impurities—adipic acid and ethanol—that can compromise experimental outcomes, affect product performance, and introduce regulatory hurdles. This document provides in-depth, experience-based answers to common questions and outlines robust troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: What is diethyl adipate hydrolysis and why is it a concern?

A: Diethyl adipate hydrolysis is a chemical reaction where the ester molecules react with water. This reaction breaks the ester bond, converting diethyl adipate back into its constituent parts: adipic acid and ethanol.[1][2] The presence of even trace amounts of water can initiate this process, which can be accelerated by acidic or basic catalysts.[1][2][3]

This is a significant concern for several reasons:

  • Purity Degradation: The introduction of adipic acid and ethanol as impurities lowers the purity of the diethyl adipate, which can be critical in applications like pharmaceutical formulations or high-precision polymer synthesis.[4]

  • Physical Property Alteration: The formation of adipic acid, a dicarboxylic acid, can alter the pH and other physical properties of the material.

  • Impact on Downstream Reactions: In drug development and organic synthesis, these impurities can lead to unwanted side reactions, lower yields, and complicate product purification.[5]

Diagram: The Mechanism of Diethyl Adipate Hydrolysis

The diagram below illustrates the fundamental nucleophilic acyl substitution reaction where water attacks one of the ester's carbonyl groups, leading to the formation of monoethyl adipate and eventually adipic acid and ethanol.

G DEA Diethyl Adipate C₂H₅OOC(CH₂)₄COOC₂H₅ AA Adipic Acid HOOC(CH₂)₄COOH DEA->AA Hydrolysis (+H₂O, Catalyst) H2O Water (H₂O) EtOH Ethanol (2x C₂H₅OH)

Caption: Base- or acid-catalyzed hydrolysis of diethyl adipate.

Q2: What are the ideal storage conditions to prevent hydrolysis?

A: Based on material safety data sheets (MSDS) and best practices for hygroscopic (moisture-absorbing) compounds, the ideal storage conditions aim to minimize exposure to moisture, heat, and catalytic contaminants.[6][7][8]

ParameterRecommendationRationale
Temperature Store in a cool place.[6][7]Hydrolysis is a chemical reaction, and its rate is temperature-dependent. Lower temperatures slow down the reaction kinetics significantly.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Displacing ambient air with a dry, inert gas minimizes contact with atmospheric moisture, which is the primary reactant for hydrolysis.
Container Tightly sealed, suitable, closed containers, preferably amber glass.[6][7][8]Prevents ingress of atmospheric moisture.[6][7] Amber glass also protects from light, which can catalyze other degradation pathways.[8]
Environment A dry and well-ventilated area away from incompatible substances.[6][7][8]Avoids ambient humidity and prevents accidental contact with strong acids, bases, or oxidizing agents that can catalyze hydrolysis.[8]
Troubleshooting Guide

This section is designed to help you diagnose and resolve issues related to potential diethyl adipate hydrolysis.

Q3: I suspect my stored diethyl adipate has started to hydrolyze. What are the initial signs?

A: The initial indicators of hydrolysis are often subtle changes in the physical and chemical properties of the liquid.

  • Change in Appearance: High-purity diethyl adipate is a clear, colorless liquid.[4] The formation of adipic acid, which has limited solubility, may cause the liquid to appear hazy or cloudy.

  • Odor: While diethyl adipate itself has a faint, fruity odor, the formation of acidic byproducts might lead to a slightly sharper or more acrid smell.[9]

  • pH Shift: The most direct chemical sign is a decrease in pH. Adipic acid is an acidic byproduct, and its presence will make the solution acidic. You can test this by taking a small sample, diluting it in a neutral solvent like ethanol, and using a pH strip or meter.

Q4: How can I definitively confirm and quantify the extent of hydrolysis?

A: If you suspect hydrolysis, several analytical techniques can provide a definitive answer. The choice of method depends on the level of sensitivity required and the equipment available.

Analytical TechniqueWhat It MeasuresKey Advantages & Considerations
Gas Chromatography (GC) Purity of diethyl adipate and presence of ethanol.[4][10][11]Advantage: Highly sensitive for detecting volatile impurities like ethanol and can accurately determine the purity of the remaining ester.[4][12] Consideration: May not directly quantify the non-volatile adipic acid without derivatization.
Karl Fischer Titration Water content.[13][14]Advantage: The gold standard for accurately measuring water content, even at trace levels.[15][16] This helps determine if the necessary reactant for hydrolysis is present. Consideration: It measures the potential for hydrolysis, not the extent to which it has already occurred.
Acid-Base Titration Presence of acidic impurities (adipic acid).Advantage: A simple and rapid method to quantify the amount of acidic byproduct. Consideration: Less specific than other methods; it will titrate any acidic species present, not just adipic acid.
Infrared (IR) Spectroscopy Changes in functional groups.Advantage: Can show the appearance of a broad O-H stretch (from the carboxylic acid) and changes in the C=O ester peak.[17] Consideration: Primarily qualitative for this purpose; not ideal for precise quantification of low-level hydrolysis.

Diagram: Troubleshooting Workflow for Suspected Hydrolysis

If you suspect hydrolysis, follow this logical workflow to diagnose the issue and determine the appropriate course of action.

G cluster_analysis Quantitative Analysis start Suspicion of Hydrolysis observe Observe Physical Properties (Clarity, Odor, pH) start->observe decision1 Are there any anomalies? observe->decision1 kf_titration Perform Karl Fischer Titration to check for excess water decision1->kf_titration Yes ok Material is OK for use. Review storage protocols. decision1->ok No gc_analysis Perform GC Analysis for purity & ethanol kf_titration->gc_analysis acid_titration Perform Acid-Base Titration to quantify adipic acid gc_analysis->acid_titration decision2 Is purity within specification? acid_titration->decision2 decision2->ok Yes quarantine Quarantine Material. Do not use. decision2->quarantine No review Review and Improve Storage & Handling Procedures quarantine->review

Caption: A step-by-step decision tree for investigating diethyl adipate stability.

Q5: I've confirmed hydrolysis. Can the material be salvaged?

A: Salvaging hydrolyzed diethyl adipate is generally not recommended for high-purity applications like drug development. The purification process required to remove adipic acid and ethanol can be complex and costly, often involving vacuum distillation.[18] It is typically more practical and safer to discard the compromised material and procure a new batch, while simultaneously implementing stricter storage and handling protocols to prevent future occurrences.

Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content

This protocol provides a general method for determining water content in an ester sample using coulometric Karl Fischer titration, which is ideal for low water concentrations (<0.1%).

Objective: To accurately quantify the water content in a diethyl adipate sample.

Apparatus & Reagents:

  • Coulometric Karl Fischer Titrator[13]

  • Appropriate anolyte and catholyte solutions (e.g., Hydranal™-Coulomat AG and CG)

  • Dry, gas-tight syringe and needle

  • Diethyl adipate sample

Procedure:

  • System Preparation: Assemble the titration cell according to the manufacturer's instructions. Fill the cell with the appropriate volume of anolyte and catholyte.[13]

  • Pre-Titration (Dryness Check): Start the titrator. The instrument will begin a pre-titration to remove any ambient moisture from the solvent until a stable, low drift value is achieved.

  • Sample Preparation: Rinse the dry syringe with the diethyl adipate sample to be tested.

  • Sample Introduction: Draw a precise amount of the sample (typically 1 mL) into the syringe. Weigh the filled syringe accurately.

  • Injection: Carefully inject the sample into the titration cell through the septum. Be sure the needle tip is submerged in the anolyte but does not touch the electrodes.[13]

  • Titration: Start the titration. The instrument will electrolytically generate iodine, which reacts stoichiometrically with the water in the sample.[15] The endpoint is detected automatically.

  • Calculation: After the titration is complete, weigh the empty syringe. The difference in weight is the exact mass of the sample introduced. The instrument will typically calculate the water content automatically in ppm or percentage.

References
  • Hiranuma. (2017, June 6). Water contents Ethers and Esters. HIRANUMA APPLICATION DATA. Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Water Content of Ester. KEM Application Memo. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl adipate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYL ADIPATE. Retrieved from [Link]

  • GMP Insiders. (2025, January 21). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]

  • Chembid. (n.d.). Technical Specifications and Quality Control of Diethyl Adipate (CAS 141-28-6). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diethyl Adipate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Diethyl adipate (DEA) hydrolysis catalyzed by ACut2-6hp depending on pH. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Water Determination Karl Fischer. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • ResearchGate. (2023, January 27). Best way to pack hygroscopic material in a Bag so as to minimize the exposure to atmosphere. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). General Method. Retrieved from [Link]

  • ResearchGate. (n.d.). GC analysis of diethyl adipate sample saponified without distillation. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Adipate and phthalate esters Analysis of plasticizers. Retrieved from [Link]

  • LookChem. (n.d.). Cas 141-28-6,Diethyl adipate. Retrieved from [Link]

  • Dedepu. (2025, October 20). How to prevent tank moisture techniques. Retrieved from [Link]

  • Reddit. (2016, May 28). Storage of Hygroscopic materials. r/chemistry. Retrieved from [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • Pearson+. (2023, September 25). The acid-catalyzed hydrolysis of an ester results in the formation.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl adipate. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

Sources

Troubleshooting

Addressing phase separation in PLA/diethyl adipate blends

Addressing and Mitigating Phase Separation in Experimental Formulations Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polylactic Acid (PLA) plasticiz...

Author: BenchChem Technical Support Team. Date: January 2026

Addressing and Mitigating Phase Separation in Experimental Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polylactic Acid (PLA) plasticized with Diethyl Adipate (DEA). This guide is designed to provide in-depth, field-proven insights into diagnosing, understanding, and resolving the common issue of phase separation in PLA/DEA blends. Our goal is to equip you with the knowledge to create stable, homogeneous, and high-performance materials for your applications.

Troubleshooting Guide: Diagnosing and Resolving Phase Separation

This section addresses common issues encountered during the formulation and processing of PLA/DEA blends in a direct question-and-answer format.

Q1: My processed PLA/DEA blend appears cloudy, hazy, or opaque. What is the most probable cause?

A1: Cloudiness or haziness in a polymer blend that is expected to be transparent is a classic indicator of microscopic phase separation. This occurs because the two components, PLA and diethyl adipate, are not fully miscible at the concentration and processing conditions used. Instead of forming a single, homogeneous phase, the DEA forms discrete domains or droplets within the PLA matrix. These domains are typically large enough to scatter visible light, resulting in a loss of transparency.

The underlying cause is thermodynamic incompatibility. For two components to be miscible, the Gibbs free energy of mixing (ΔG_m = ΔH_m - TΔS_m) must be negative. While the entropy of mixing (ΔS_m) is generally favorable, the enthalpy of mixing (ΔH_m) for many polymer-plasticizer systems can be positive, indicating unfavorable interactions. If this positive enthalpy term is too large, it will overwhelm the entropy term, leading to a positive ΔG_m and subsequent phase separation.

A useful first-pass tool for predicting miscibility is the comparison of Hansen Solubility Parameters (HSP). Materials with similar HSP values are more likely to be miscible.[1][2][3]

Q2: How can I definitively confirm that phase separation is occurring in my blend?

A2: Visual inspection is a good first step, but for scientific confirmation, several analytical techniques are essential. Each provides a unique insight into the blend's morphology and thermal behavior.

  • Differential Scanning Calorimetry (DSC): This is one of the most powerful tools for assessing miscibility.

    • Miscible Blend: A successful, homogeneous PLA/DEA blend will exhibit a single glass transition temperature (T_g) that is lower than that of neat PLA. The extent of the T_g depression is related to the concentration and efficiency of the plasticizer.[4][5]

    • Immiscible (Phase-Separated) Blend: A phase-separated blend will typically show two distinct T_g values : one corresponding to the PLA-rich phase (which may still be slightly plasticized) and another corresponding to the DEA-rich domains. You may also observe a melting endotherm for DEA if it has separated and crystallized.[6][7]

  • Scanning Electron Microscopy (SEM): SEM provides direct visual evidence of the blend's microstructure.

    • Miscible Blend: An SEM micrograph of a cryo-fractured surface will appear smooth and featureless, indicating a single phase.

    • Immiscible (Phase-Separated) Blend: The micrograph will reveal a distinct two-phase morphology. This often appears as spherical droplets of the minor phase (DEA) dispersed in the continuous matrix of the major phase (PLA), a structure referred to as "sea-island" or "droplet-in-matrix" morphology.[8] In some cases, a co-continuous structure can also be observed.

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material as a function of temperature.

    • Miscible Blend: The tan δ curve will show a single, sharp peak corresponding to the single T_g of the plasticized system.

    • Immiscible (Phase-Separated) Blend: The tan δ curve will exhibit two distinct peaks, each corresponding to the glass transition of the separate phases.

Q3: I have confirmed phase separation. What are the key experimental parameters I can adjust to create a homogeneous blend?

A3: Addressing phase separation involves a systematic approach of optimizing formulation, processing, and potentially introducing a stabilizing agent.

This is the most critical factor. Every plasticizer has a miscibility limit in a given polymer. Exceeding this limit is the most common cause of phase separation.

  • The Causality: As DEA concentration increases, the entropic contribution to the free energy of mixing is often insufficient to overcome the enthalpic penalty of unfavorable PLA-DEA interactions. At a certain point, the system lowers its overall energy by separating into two distinct phases. One study on PLA/TPS blends noted the absence of plasticizer phase separation, suggesting the concentration was "adequate," which implies that an inadequate (i.e., too high) concentration would lead to phase separation.[4]

  • Troubleshooting Action: Conduct a concentration study. Prepare a series of blends with systematically decreasing DEA content (e.g., 25 wt%, 20 wt%, 15 wt%, 10 wt%). Analyze each blend using DSC. The goal is to find the highest concentration of DEA that still results in a single T_g, indicating miscibility.

The kinetic aspects of processing can influence the final morphology.

  • The Causality:

    • Temperature & Shear: Higher melt temperatures and shear rates during extrusion or compounding can promote better mixing and break down DEA droplets, potentially leading to a more homogeneous dispersion. However, excessive temperature or residence time can cause degradation of the PLA.

    • Cooling Rate: Rapid cooling (quenching) from the melt can "freeze" the blend in a thermodynamically metastable but homogeneously mixed state. Slow cooling allows more time for the polymer chains and plasticizer molecules to rearrange, which can facilitate the nucleation and growth of separate phases.

  • Troubleshooting Action:

    • Ensure the processing temperature is sufficiently above the melting point of PLA to achieve a low melt viscosity, but monitor for degradation (e.g., discoloration, decrease in molecular weight).

    • Experiment with different screw speeds in a twin-screw extruder to vary the shear rate.

    • Implement a rapid cooling step immediately after processing, for example, by using chilled rollers or a water bath.

If optimizing concentration and processing is insufficient, a compatibilizer may be necessary to stabilize the blend.

  • The Causality: Compatibilizers are additives that act like surfactants for polymer blends. They are typically block or graft copolymers that have an affinity for both the polymer matrix and the dispersed phase. They locate at the interface between the two phases, reducing interfacial tension and improving adhesion. This hinders the coalescence of the dispersed droplets, leading to a finer, more stable morphology and improved mechanical properties. Reactive compatibilizers can form covalent bonds across the interface, providing an even stronger connection.[9][10][11][12][13]

  • Troubleshooting Action:

    • Select a Compatibilizer: For a PLA/DEA system, a good candidate would be PLA-grafted maleic anhydride (PLA-g-MA) .[13] The PLA portion of the compatibilizer is miscible with the PLA matrix, while the polar maleic anhydride groups can interact favorably with the ester groups of the diethyl adipate.

    • Incorporate the Compatibilizer: Add a small amount of the compatibilizer (typically 1-5 wt%) to the blend during melt processing.

    • Evaluate Effectiveness: Use SEM to observe the reduction in the size of the dispersed DEA domains and DSC to check for a shift towards a single T_g.

Visualizing the Problem and Solution
Logical Flow: Miscible vs. Immiscible Blends

G cluster_0 Miscible Blend (Homogeneous) cluster_1 Immiscible Blend (Phase Separated) PLA1 PLA Chains Result1 Single Phase Transparent Appearance Single Tg DEA1 DEA Molecules label_miscible Randomly & Intimately Mixed PLA2 PLA Matrix Result2 Two Phases Cloudy/Opaque Appearance Two Tgs PLA2->Result2 DEA2 DEA Droplets DEA2->Result2

Caption: Conceptual difference between a miscible and an immiscible PLA/DEA blend.

Troubleshooting Workflow

start Observation: Cloudy/Hazy Blend confirm Confirm Phase Separation (DSC, SEM, DMA) start->confirm is_separated Phase Separation Confirmed? confirm->is_separated optimize_conc Step 1: Optimize DEA Concentration (Reduce wt%) is_separated->optimize_conc Yes not_separated Issue is not Phase Separation is_separated->not_separated No re_eval1 Re-evaluate (DSC, Visual) optimize_conc->re_eval1 is_ok1 Homogeneous? re_eval1->is_ok1 modify_proc Step 2: Modify Processing (Increase Cooling Rate) is_ok1->modify_proc No success Success: Homogeneous Blend is_ok1->success Yes re_eval2 Re-evaluate (DSC, SEM) modify_proc->re_eval2 is_ok2 Homogeneous? re_eval2->is_ok2 add_compat Step 3: Add Compatibilizer (e.g., 1-5% PLA-g-MA) is_ok2->add_compat No is_ok2->success Yes re_eval3 Re-evaluate (DSC, SEM) add_compat->re_eval3 is_ok3 Homogeneous? re_eval3->is_ok3 is_ok3->success Yes fail Further Optimization Needed is_ok3->fail No

Sources

Optimization

Technical Support Center: Reducing the Environmental Impact of Diethyl Adipate Synthesis

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl adipate. It moves beyond traditional protocols...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl adipate. It moves beyond traditional protocols to address the growing need for sustainable chemical manufacturing. We will explore common challenges and frequently asked questions associated with greener synthesis routes, providing field-proven insights and robust troubleshooting strategies to enhance the efficiency, yield, and environmental profile of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the shift to more sustainable methods for diethyl adipate synthesis.

Q1: What are the primary environmental concerns associated with the traditional Fischer esterification method for diethyl adipate synthesis?

A1: The conventional method, while effective, poses several environmental challenges. It typically employs concentrated sulfuric acid as a catalyst, which is highly corrosive and hazardous.[1][2] This leads to difficulties in reactor maintenance and safety concerns. Furthermore, the homogeneous nature of the catalyst necessitates complex post-reaction neutralization and separation steps, generating significant amounts of wastewater and inorganic salt waste, which require treatment.[1][3] The reaction often requires high temperatures, leading to energy inefficiency and the potential for undesirable side reactions.[4]

Q2: What are the leading "green" alternatives for synthesizing diethyl adipate?

A2: The most promising green alternatives focus on replacing hazardous catalysts and adopting more sustainable reaction conditions. The three primary strategies are:

  • Enzymatic Synthesis: Utilizes lipases as biocatalysts for the esterification process.[4][5][6]

  • Heterogeneous Catalysis: Employs solid acid catalysts, such as zeolites or ion-exchange resins, which can be easily recovered and recycled.[7][8]

  • Transesterification with Green Catalysts: Involves the reaction of dimethyl adipate (which can be sourced from industrial byproducts) with ethanol using non-toxic, stable catalysts like chelated titanates.[1][3][9]

Q3: How does enzymatic synthesis using lipases reduce the environmental impact?

A3: Enzymatic synthesis offers a significant improvement in sustainability. Lipases, such as the commonly used immobilized Candida antarctica lipase (Novozym 435), operate under much milder conditions (lower temperatures and pressures), which reduces energy consumption.[5] They are highly selective, minimizing the formation of byproducts and simplifying purification.[4] As biocatalysts, they are biodegradable and non-toxic. The ability to immobilize enzymes allows for their easy separation from the reaction mixture and reuse over multiple cycles, which is both economically and environmentally beneficial.[5]

Q4: What are the key advantages of using a solid acid catalyst like a zeolite over sulfuric acid?

A4: The primary advantage is the ease of separation. As a solid, the zeolite catalyst can be removed from the liquid product by simple filtration, eliminating the need for quenching and neutralization steps that generate waste.[7][8] This simplifies the workup process significantly. Moreover, these catalysts are generally less corrosive than sulfuric acid and can be regenerated and reused multiple times, improving process economy and reducing waste.[1]

Q5: Can the entire lifecycle of diethyl adipate be made "greener"?

A5: Absolutely. A truly green process considers the origin of the starting materials. Adipic acid, the conventional precursor, is traditionally derived from petrochemicals. However, significant research has demonstrated viable pathways to produce adipic acid from renewable biomass feedstocks like glucose and mucic acid.[6][10][11] By combining bio-based adipic acid with a green catalytic esterification process, the carbon footprint and overall environmental impact of diethyl adipate can be dramatically reduced.

Section 2: Troubleshooting Guide for Greener Synthesis Routes

Problem/Observation Probable Cause(s) Recommended Solutions & Explanations
Low final conversion/yield despite long reaction times. 1. Equilibrium Limitation: The esterification reaction is reversible. The presence of the water byproduct can drive the reaction backward.[4][12] 2. Insufficient Catalyst Activity: The enzyme may have lost activity, or the solid acid catalyst may be fouled or deactivated. 3. Mass Transfer Limitations: In heterogeneous systems (solid catalysts or immobilized enzymes), poor mixing can prevent reactants from reaching the active sites.1. Byproduct Removal: Implement continuous removal of water. For lab-scale synthesis, a Dean-Stark apparatus is effective. For enzymatic reactions, applying a vacuum is a common and effective strategy to shift the equilibrium.[5] 2. Verify Catalyst Activity: Run a small-scale control reaction with a fresh batch of catalyst/enzyme. If activity is the issue, regenerate the solid catalyst (e.g., by calcination, following manufacturer's guidelines) or use a fresh lot of enzyme. 3. Improve Agitation: Increase the stirring rate to ensure the catalyst particles are well-suspended in the reaction medium.
Significant amount of monoethyl adipate detected in the final product. 1. Incomplete Reaction: The reaction was stopped prematurely before the second esterification could occur. 2. Stoichiometry Imbalance: An insufficient amount of ethanol was used, limiting the complete conversion of the diacid.[13] 3. Selective Product Removal (in certain setups): In reactive distillation, the monoester may be volatilized and removed before it can react further.[14]1. Extend Reaction Time: Monitor the reaction progress using techniques like GC or TLC. Continue the reaction until the monoester peak/spot is minimized. 2. Adjust Stoichiometry: Use a larger excess of ethanol. Classical procedures often recommend using at least three times the theoretical amount of alcohol to drive the reaction to completion.[13] 3. Optimize Distillation Parameters: If using reactive distillation, adjust the temperature and pressure to control the separation and ensure the monoester has sufficient residence time to react.
Enzyme/Catalyst deactivation after a single run. 1. Thermal Denaturation (Enzymes): The reaction temperature exceeded the enzyme's stable operating range. 2. Inhibitors in Feedstock: Impurities in the adipic acid or ethanol (e.g., heavy metals, aldehydes) can poison the catalyst or inhibit the enzyme. 3. Mechanical Stress: Aggressive stirring can damage the support structure of immobilized enzymes or cause attrition in solid catalyst pellets.1. Optimize Temperature: Consult the enzyme's technical datasheet for its optimal temperature range. For Novozym 435, temperatures are typically kept below 100°C.[5] 2. Purify Reactants: Use high-purity grade adipic acid and ethanol. Pre-treating reactants (e.g., by passing them through a purification column) may be necessary if feedstock quality is a concern. 3. Modify Agitation: Use an overhead stirrer with a paddle designed for gentle mixing of slurries instead of a small, high-speed magnetic stir bar.
Product is difficult to purify and shows baseline impurities on GC/NMR. 1. Catalyst Leaching: Traces of the catalyst (e.g., metal ions from a solid support or titanates) may have leached into the product.[11] 2. Thermal Degradation: If purification is done via distillation at atmospheric pressure, the high boiling point of diethyl adipate (~251°C) can lead to thermal decomposition. 3. Incomplete Removal of Acid: Residual adipic acid or the acidic catalyst may be present.1. Post-Reaction Filtration: Filter the crude product through a plug of silica gel or celite to remove fine catalyst particles or leached species. 2. Use Vacuum Distillation: Purify the final product by distillation under reduced pressure. This significantly lowers the boiling point, preventing thermal degradation and yielding a purer product.[13] 3. Aqueous Wash: Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash and drying over an anhydrous salt (e.g., MgSO₄) before distillation.

Section 3: Key Experimental Protocols

Protocol 1: Enzymatic Synthesis of Diethyl Adipate using Immobilized Lipase

This protocol leverages the high selectivity and mild operating conditions of biocatalysis.

Rationale: This method avoids harsh acids and minimizes waste. Immobilized Candida antarctica lipase (Novozym 435) is chosen for its proven high activity and stability in non-aqueous media.[5] Vacuum is applied to remove water, driving the reaction to completion.

Materials:

  • Adipic Acid (146.14 g/mol )

  • Absolute Ethanol (46.07 g/mol )

  • Immobilized Lipase (e.g., Novozym 435)

  • An appropriate solvent (optional, e.g., 2-methyl-2-butanol or solvent-free)

Procedure:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add adipic acid (e.g., 14.6 g, 0.1 mol) and absolute ethanol (e.g., 27.6 g, 0.6 mol, 3 molar equivalents per carboxyl group).

  • Catalyst Addition: Add the immobilized lipase. The catalyst loading is a critical parameter to optimize, but a starting point is typically 5-10% by weight of the limiting reactant (adipic acid).[5]

  • Reaction Conditions: Heat the mixture to 60-70°C with vigorous stirring. The temperature is chosen to be optimal for enzyme activity without causing denaturation.

  • Drive Equilibrium: Connect the top of the condenser to a vacuum pump. Apply a moderate vacuum (e.g., 200-300 mbar). This step is crucial to continuously remove the water formed during the esterification, preventing the reverse reaction.

  • Monitoring: Monitor the reaction's progress by taking small aliquots over time and analyzing them via Gas Chromatography (GC) or by titrating the remaining acid content. The reaction is typically complete within 24-48 hours.

  • Catalyst Recovery: Once the reaction is complete, cool the mixture to room temperature. Separate the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent (like fresh ethanol) and dried for reuse in subsequent batches.

  • Product Purification: The filtered liquid contains diethyl adipate, excess ethanol, and trace impurities. Remove the excess ethanol using a rotary evaporator. The remaining crude diethyl adipate can be purified by vacuum distillation to achieve high purity (>99%).

Protocol 2: Heterogeneous Catalytic Synthesis using a Zeolite Catalyst

This protocol demonstrates a robust and recyclable solid acid catalyst system.

Rationale: This method replaces corrosive sulfuric acid with a reusable solid catalyst, dramatically simplifying product workup and waste handling.[7] A Dean-Stark apparatus is used to physically separate the water byproduct.

Materials:

  • Adipic Acid (146.14 g/mol )

  • Absolute Ethanol (46.07 g/mol )

  • Acidic Zeolite Catalyst (e.g., H-ZSM-5 or Amberlyst-15)

  • Toluene (as a water-entraining agent)

Procedure:

  • Catalyst Activation: Prior to use, activate the zeolite catalyst by heating it in an oven at 120°C for 4 hours to remove any adsorbed water.

  • Reactor Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: Add adipic acid (e.g., 29.2 g, 0.2 mol), absolute ethanol (e.g., 55.3 g, 1.2 mol), the activated zeolite catalyst (e.g., 5 g), and toluene (100 mL) to the flask. Toluene forms an azeotrope with water, facilitating its removal.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and collect at the bottom, while the toluene overflows back into the reactor.

  • Monitoring: The reaction is complete when water stops collecting in the trap. This typically takes 4-8 hours.

  • Catalyst Recovery: After cooling the reaction mixture, filter it to recover the zeolite catalyst. The catalyst can be washed with ethanol, dried, and reactivated for future use.

  • Product Purification: Transfer the filtrate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to remove any residual adipic acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene and excess ethanol by rotary evaporation. Finally, purify the diethyl adipate by vacuum distillation. A yield of over 95% can be expected.[7]

Section 4: Comparative Data of Synthesis Methods

ParameterConventional Fischer EsterificationEnzymatic Synthesis (Lipase)Heterogeneous Catalysis (Zeolite)
Catalyst Concentrated H₂SO₄Immobilized Lipase (e.g., Novozym 435)Solid Acid (e.g., Zeolite, Resin)
Typical Temp. 100 - 120°C[13]60 - 70°C[4]80 - 110°C (Reflux)[7]
Reaction Time 5 - 10 hours24 - 48 hours[5]4 - 8 hours
Typical Yield 95 - 98%[13]>95% (conversion)[6]>95%[7]
Catalyst Separation Neutralization & extraction (difficult)Simple filtration (easy)Simple filtration (easy)
Catalyst Reusability NoYes (multiple cycles)[5]Yes (multiple cycles with regeneration)
Waste Generation High (acidic/saline wastewater)Low (minimal solvent waste)Low (minimal solvent waste)
Key Advantage Fast, inexpensive catalystHigh selectivity, very mild conditionsEasy workup, robust catalyst
Key Disadvantage High waste, corrosive, hazardousHigher initial catalyst cost, slowerMass transfer limitations possible

Section 5: Visualizing Green Synthesis Pathways

Visual aids can clarify complex workflows and mechanisms. The following diagrams are rendered in DOT language for use with Graphviz.

Workflow for Selecting a Green Synthesis Route

G cluster_0 start Goal: Synthesize Diethyl Adipate Sustainably feedstock Select Adipic Acid Source start->feedstock petro Petrochemical-based Adipic Acid feedstock->petro Conventional bio Bio-based Adipic Acid (from Glucose, etc.) feedstock->bio Greener Approach catalyst Select Esterification Strategy strat1 Enzymatic Catalysis (Lipase) catalyst->strat1 strat2 Heterogeneous Catalysis (Zeolite/Resin) catalyst->strat2 strat3 Transesterification (e.g., Titanate cat.) catalyst->strat3 petro->catalyst bio->catalyst product Purified Diethyl Adipate strat1->product strat2->product strat3->product

Caption: Decision workflow for sustainable diethyl adipate synthesis.

Simplified Mechanism of Enzymatic Esterification

G cluster_0 Enzyme Active Site (Lipase) n1 1. Adipic Acid binds to active site n2 2. Ethanol (1st molecule) attacks carbonyl n1->n2 n3 3. Tetrahedral Intermediate forms, Water is eliminated n2->n3 n4 4. Monoethyl Adipate is formed n3->n4 n5 5. Ethanol (2nd molecule) attacks second carbonyl n4->n5 n6 6. Diethyl Adipate is formed and released n5->n6 DEA Diethyl Adipate + 2 Water n6->DEA AA Adipic Acid + 2 Ethanol AA->n1

Caption: Stepwise mechanism for lipase-catalyzed synthesis.

References

  • N/A. (n.d.). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. MDPI. [Link]

  • N/A. (n.d.). Synthesis of diethyl adipate. PrepChem.com. [Link]

  • Pasquale, A. (n.d.). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. University of Milano - Bicocca. [Link]

  • N/A. (2025). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. RSC Advances. [Link]

  • Rahman, M. B. A., et al. (2009). A method for producing adipate ester.
  • N/A. (2012). Method for synthesizing adipic acid monoethyl ester.
  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Micovic, M. (n.d.). Ethyl Adipate. Organic Syntheses. [Link]

  • N/A. (2013). LIFE CYCLE ASSESSMENT TO DI-2-ETHYLHEXYL PHTHALATE (DEHP), APPLICATIONS AND POTENTIAL ALTERNATIVES. D-Scholarship@Pitt. [Link]

  • N/A. (n.d.). Towards Sustainable Production of Polybutylene Adipate Terephthalate: Non‐Biological Catalytic Syntheses of Biomass‐Derived Constituents. NIH. [Link]

  • Almilly, R. F., Alobaidy, A. A., & Alhassani, M. H. (2018). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. ResearchGate. [Link]

  • N/A. (2012). Method for preparing dimethyl adipate by continuous esterification.
  • N/A. (2025). Production of Diethyl Terephthalate from Biomass-Derived Muconic Acid. ResearchGate. [Link]

  • N/A. (2022). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. N/A. [Link]

  • N/A. (2023). Solved Show complete mechanism of synthesis of diethyl adipate. Chegg.com. [Link]

  • N/A. (2025). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. RSC Publishing. [Link]

  • N/A. (2023). Solved Mechanism of Diethyl Adipate by azeotropic. Chegg.com. [Link]

  • N/A. (n.d.). Methods for bio-based adipic acid production from ethanol, glucaric.... ResearchGate. [Link]

  • N/A. (n.d.). Diethyl Adipate (CAS 141-28-6) for Industrial Synthesis: Sourcing & Quality. N/A. [Link]

  • N/A. (2025). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. PubMed Central. [Link]

  • N/A. (n.d.). Cas 141-28-6,Diethyl adipate. LookChem. [Link]

  • N/A. (2025). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. N/A. [Link]

  • N/A. (2014). Article - Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. Digital Repository. [Link]

  • N/A. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. NIH. [Link]

  • Wang, X. (2009). Study On The Preparation Of Cyclopentanone From Diethyl Adipate Via Cyclization And Hydrolysis. Globe Thesis. [Link]

  • N/A. (n.d.). Residue levels of phthalic acid esters (PAEs) and diethylhexyl adipate(DEHA) in various industrial wastewaters. ResearchGate. [Link]

  • N/A. (2013). Synthetic method of monomethyl adipate.

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in Scaling Up Diethyl Adipate Production

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The transition from a laboratory-scale synthesis of diethyl adipate to a pilot or industrial-scale production process...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The transition from a laboratory-scale synthesis of diethyl adipate to a pilot or industrial-scale production process is fraught with challenges that can impact yield, purity, and overall process efficiency. This guide provides practical, in-depth troubleshooting advice to navigate these complexities. Drawing from established chemical engineering principles and field-proven insights, this technical support center is designed to be a self-validating resource for professionals in the field.

Section 1: Reaction and Conversion Issues

FAQ 1: My diethyl adipate synthesis is showing a low conversion rate upon scale-up. What are the likely causes and how can I troubleshoot this?

Low conversion rates during the scale-up of diethyl adipate synthesis are a common hurdle. The primary synthesis route, the Fischer esterification of adipic acid with ethanol, is a reversible reaction.[1][2] Several factors that might have been negligible at a smaller scale can become significant impediments as the reaction volume increases.

Potential Causes and Troubleshooting Steps:

  • Inefficient Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus lowering the conversion.

    • Troubleshooting: At a larger scale, simple distillation may not be sufficient. Consider implementing a Dean-Stark apparatus or a packed column with a suitable desiccant to effectively remove water from the reaction mixture and drive the reaction forward.[3]

  • Inadequate Mixing: As the reactor size increases, achieving homogenous mixing of the reactants (adipic acid, which is a solid at the start, and ethanol) and the catalyst becomes more challenging. Poor mixing can lead to localized temperature gradients and concentration differences, hindering the reaction rate.

    • Troubleshooting: Evaluate the design of your reactor's agitation system. Ensure the impeller type and speed are appropriate for the viscosity and density of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.

  • Suboptimal Temperature Control: Esterification is an endothermic reaction, and maintaining the optimal reaction temperature is crucial for the reaction kinetics.[1] Heat transfer limitations in larger reactors can lead to cooler spots, slowing down the reaction.

    • Troubleshooting: Monitor the temperature at multiple points within the reactor. If temperature heterogeneity is detected, improve the heating system, for instance, by using a jacketed reactor with a well-controlled heating fluid.

  • Incorrect Reactant Stoichiometry: While a molar excess of ethanol is typically used to favor the forward reaction, an insufficient excess may not be enough to drive the reaction to completion at a larger scale.

    • Troubleshooting: Experiment with increasing the molar ratio of ethanol to adipic acid. However, be mindful that a very large excess will increase the downstream purification burden.

Section 2: Catalyst-Related Problems

FAQ 2: I'm observing a decrease in catalyst activity over time in my continuous production process. What could be the cause and how can I address it?

Catalyst deactivation is a significant concern in continuous or batch-repetitive processes for diethyl adipate synthesis.[4][5][6] The commonly used acid catalysts, such as sulfuric acid or solid acid catalysts like zeolites and ion-exchange resins, can lose their efficacy due to several reasons.

Potential Causes and Troubleshooting Steps:

  • Catalyst Poisoning: Impurities in the feedstock, such as water or other nucleophilic compounds, can poison the active sites of the catalyst.

    • Troubleshooting: Ensure the purity of your adipic acid and ethanol feedstock. Pre-drying the reactants can be beneficial. If using a solid catalyst, consider a guard bed to remove impurities before the feedstock enters the main reactor.

  • Coking or Fouling: At higher temperatures, organic byproducts can deposit on the surface of solid catalysts, blocking the active sites.

    • Troubleshooting: For solid catalysts, a regeneration step is often necessary. This can involve a controlled burnout of the carbonaceous deposits with a stream of air or a wash with a suitable solvent.[4] The regeneration protocol should be developed based on the specific type of catalyst and the nature of the fouling.

  • Leaching of Active Sites: For some solid catalysts, the active species can leach into the reaction medium, leading to a gradual loss of activity.

    • Troubleshooting: If leaching is suspected, analyze the product stream for traces of the catalyst's active components. If confirmed, you may need to consider a more robust catalyst or operate under milder reaction conditions.

Experimental Protocol: Testing Solid Catalyst Activity

  • Sample Collection: Carefully extract a representative sample of the suspected deactivated catalyst from the reactor.

  • Control Reaction: Set up a small-scale batch reaction with fresh, known-activity catalyst and standardized reactant concentrations and conditions. Monitor the reaction progress by taking samples at regular intervals and analyzing for diethyl adipate concentration using Gas Chromatography (GC).

  • Test Reaction: In parallel, set up an identical small-scale reaction using the sampled catalyst.

  • Data Comparison: Compare the reaction rate and final conversion of the test reaction with the control reaction. A significant decrease in performance indicates catalyst deactivation.

Section 3: Purification and Purity Challenges

FAQ 3: After distillation, my diethyl adipate has a yellow tint and a lower than expected purity. What are the potential impurities and how can I improve the purification process?

The final purity of diethyl adipate is critical, especially for applications in pharmaceuticals and fragrances.[7][8] A yellow discoloration and low purity often point to the presence of byproducts or residual reactants.

Potential Impurities and Purification Strategies:

Potential Impurity Likely Cause Recommended Purification Strategy
Adipic Acid Incomplete reaction.Neutralize the crude product with a dilute sodium bicarbonate solution before distillation to convert unreacted adipic acid into its salt, which is non-volatile.[9]
Ethanol Excess reactant used.A preliminary distillation step at atmospheric pressure can be used to remove the bulk of the excess ethanol before vacuum distillation of the diethyl adipate.
Monoethyl Adipate Incomplete esterification.This intermediate can be difficult to separate by distillation due to its similar boiling point to diethyl adipate. Optimizing the reaction conditions to drive the reaction to completion is the best approach.
High-Boiling Byproducts Side reactions at high temperatures.These can include ethers formed from ethanol or products of adipic acid decomposition. Careful control of the reaction and distillation temperatures is crucial. Fractional distillation under reduced pressure can help in separating these impurities.

DOT Diagram: Diethyl Adipate Synthesis Pathway

DiethylAdipateSynthesis AdipicAcid Adipic Acid Reaction Esterification AdipicAcid->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction DEA Diethyl Adipate Reaction->DEA Water Water Reaction->Water

Caption: Fischer esterification of adipic acid and ethanol.

Section 4: Safety and Process Control

FAQ 4: What are the key safety considerations when scaling up diethyl adipate production?

Safety is paramount when moving from a laboratory to a larger scale.[10][11][12][13][14] While diethyl adipate itself has a relatively low hazard profile, the process of its synthesis involves risks that need to be managed.

Key Safety Considerations:

  • Exothermic Reactions: Although the esterification is endothermic, the use of strong acid catalysts like sulfuric acid can lead to exothermic reactions if not properly controlled, especially during the initial mixing.[15]

    • Mitigation: Add the catalyst slowly and with adequate cooling and agitation. Monitor the temperature closely during catalyst addition.

  • Flammable Materials: Ethanol is a flammable liquid.

    • Mitigation: Use appropriate ventilation and ensure all equipment is properly grounded to prevent static discharge. Avoid sources of ignition in the production area.

  • Corrosive Materials: Sulfuric acid is highly corrosive.

    • Mitigation: Use appropriate personal protective equipment (PPE), including acid-resistant gloves and goggles.[10] Ensure that the reactor and associated pipework are constructed from materials compatible with strong acids.

  • Pressure Build-up: During distillation, especially under vacuum, there is a risk of pressure fluctuations.

    • Mitigation: Ensure the distillation setup is equipped with pressure relief valves and that the vacuum system is well-maintained.

DOT Diagram: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Start Low Diethyl Adipate Conversion CheckWaterRemoval Is water removal efficient? Start->CheckWaterRemoval ImproveWaterRemoval Implement Dean-Stark or desiccant column CheckWaterRemoval->ImproveWaterRemoval No CheckMixing Is mixing adequate? CheckWaterRemoval->CheckMixing Yes ImproveWaterRemoval->CheckMixing ImproveMixing Optimize agitator speed/design CheckMixing->ImproveMixing No CheckTemperature Is temperature optimal and uniform? CheckMixing->CheckTemperature Yes ImproveMixing->CheckTemperature ImproveHeating Enhance reactor heating system CheckTemperature->ImproveHeating No CheckStoichiometry Is ethanol excess sufficient? CheckTemperature->CheckStoichiometry Yes ImproveHeating->CheckStoichiometry AdjustStoichiometry Increase ethanol to adipic acid ratio CheckStoichiometry->AdjustStoichiometry No End Conversion Improved CheckStoichiometry->End Yes AdjustStoichiometry->End

Caption: Decision tree for troubleshooting low conversion.

References

  • Material Safety Data Sheet - Diethyl adipate - Cole-Parmer.
  • Technical Specifications and Quality Control of Diethyl Adipate (CAS 141-28-6).
  • Material Safety Data Sheet (MSDS) - Chemical Bull.
  • Diethyl adipate synthesis - ChemicalBook.
  • Safety data sheet - CPAChem.
  • Diethyl adipate - Safety Data Sheet - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • General Method - The Royal Society of Chemistry.
  • Challenges of scaling up production from grams to kilos - Chemtek Scientific.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI.
  • Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up - ResearchGate.
  • Esterification scale-up = problems?! - Powered by XMB 1.9.11 - Sciencemadness.org.
  • The Versatile Roles of Diethyl Adipate in Modern Manufacturing.
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis.
  • Advances in Catalyst Deactivation and Regeneration - MDPI.
  • Catalyst deactivation and regeneration | PPTX - Slideshare.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers and Drug Development Professionals: Diethyl Adipate vs. Dioctyl Adipate as Plasticizers

In the formulation of flexible polymeric materials, the selection of an appropriate plasticizer is a critical decision that profoundly influences the material's mechanical properties, long-term stability, and suitability...

Author: BenchChem Technical Support Team. Date: January 2026

In the formulation of flexible polymeric materials, the selection of an appropriate plasticizer is a critical decision that profoundly influences the material's mechanical properties, long-term stability, and suitability for specialized applications, including medical devices and drug delivery systems. This guide provides an in-depth, objective comparison of two common adipate ester plasticizers: Diethyl Adipate (DEA) and Dioctyl Adipate (DOA). By delving into their fundamental chemical differences, we will explore the causality behind their performance variations, supported by experimental data and standardized evaluation protocols.

Molecular Structure: The Foundation of Performance

At their core, DEA and DOA are both diesters of adipic acid, but they differ in the length of their alcohol-derived alkyl chains. This seemingly small structural variance is the primary determinant of their distinct physicochemical properties and, consequently, their behavior as plasticizers.

  • Diethyl Adipate (DEA): Formed from adipic acid and two ethanol molecules, DEA is characterized by its short ethyl chains. Its compact structure results in a lower molecular weight.

  • Dioctyl Adipate (DOA): Also known as bis(2-ethylhexyl) adipate (DEHA), DOA is produced from adipic acid and two 2-ethylhexanol molecules.[1][2] The longer, branched octyl chains give it a significantly higher molecular weight and a larger molecular volume compared to DEA.

This fundamental difference in molecular weight and chain length directly impacts intermolecular forces, mobility within the polymer matrix, and steric hindrance, which collectively govern performance metrics such as efficiency, permanence, and low-temperature flexibility.

Physicochemical Properties: A Quantitative Overview

The table below summarizes the key physical and chemical properties of DEA and DOA, providing a quantitative basis for our comparative analysis.

PropertyDiethyl Adipate (DEA)Dioctyl Adipate (DOA)Rationale for Difference
CAS Number 141-28-6[3]103-23-1[4]Different chemical compounds
Molecular Formula C10H18O4C22H42O4Longer alkyl chains in DOA
Molecular Weight 202.25 g/mol [3]370.57 g/mol [5]Longer alkyl chains in DOA
Boiling Point ~251 °C[3]~417 °C[6]Higher molecular weight of DOA increases boiling point
Melting/Freezing Point ~ -20 °C[3]~ -67 °C[7]Branched structure of DOA disrupts crystal packing
Density (@ 20-25°C) ~1.009 g/mL[3]~0.925 g/cm3 [8]Shorter chains of DEA allow for more compact packing
Flash Point ~113 °C[3]~196 °C[6]Higher molecular weight and lower vapor pressure of DOA
Viscosity (@ 20°C) Not specified in results~13.7 mPa.s[6]Larger DOA molecules lead to higher viscosity
Water Solubility Insoluble[9][10]Insoluble[5]Both are nonpolar organic esters

Comparative Performance Analysis

The efficacy of a plasticizer is not defined by a single property but by a balance of characteristics. Here, we dissect the performance of DEA and DOA across several critical parameters.

Plasticizing Efficiency

Plasticizer efficiency is a measure of how much plasticizer is required to achieve a desired level of flexibility in a polymer, such as polyvinyl chloride (PVC).[11] This is often quantified by the reduction in glass transition temperature (Tg) or a target hardness value.

  • Diethyl Adipate (DEA): Due to its lower molecular weight and smaller size, DEA molecules can more easily intercalate between polymer chains, disrupting polymer-polymer interactions. This generally translates to higher efficiency on a parts-per-hundred-resin (phr) basis. A smaller amount of DEA is needed to achieve the same hardness as a larger amount of a higher molecular weight plasticizer.

  • Dioctyl Adipate (DOA): While still a highly efficient plasticizer, DOA's larger molecular size means that, on a strict weight-for-weight basis, it may appear slightly less efficient than DEA in reducing hardness.[11] However, its excellent compatibility with PVC allows for high levels of plasticization, leading to very flexible materials.[12]

Causality: The smaller molecular size of DEA allows for more molecules per unit weight to be introduced into the polymer matrix, leading to a more pronounced disruption of intermolecular polymer forces for a given mass.

Permanence: Volatility and Migration Resistance

Permanence is arguably the most critical differentiator between DEA and DOA and is crucial for the long-term stability and safety of the final product. It encompasses both volatility (loss to the atmosphere) and migration (leaching into contacting substances).[13]

  • Diethyl Adipate (DEA): DEA's low molecular weight and correspondingly higher vapor pressure make it significantly more volatile than DOA. It is more prone to evaporating from the polymer matrix, especially at elevated temperatures. This can lead to embrittlement of the material over time.

  • Dioctyl Adipate (DOA): DOA exhibits low volatility due to its higher molecular weight.[5][12][14] The long alkyl chains also increase its entanglement within the polymer matrix, significantly reducing its tendency to migrate or be extracted.[1] This superior permanence ensures consistent material properties over the product's lifespan.

Causality: The larger size and higher molecular weight of DOA result in stronger van der Waals forces and greater physical entanglement within the polymer network, making it much more difficult for the molecule to escape the matrix.

Low-Temperature Flexibility

The ability to maintain flexibility in cold environments is a hallmark of adipate plasticizers.[15]

  • Diethyl Adipate (DEA): Imparts good low-temperature flexibility.

  • Dioctyl Adipate (DOA): Is renowned for its excellent low-temperature performance, maintaining material flexibility even in extreme cold (down to -76°F or -60°C).[5][16][17] This makes it a preferred choice for applications in cold climates or refrigeration.[18]

Causality: The flexible, non-polar aliphatic chains of both adipates effectively shield the polar polymer chains (like PVC) from each other, preventing them from forming a rigid structure at low temperatures. The branched octyl groups of DOA are particularly effective at disrupting crystalline packing, thus lowering the brittle point significantly.

Biocompatibility and Regulatory Status

For researchers in drug development and medical devices, the safety profile is paramount.

  • Diethyl Adipate (DEA): Is used in pharmaceutical and cosmetic formulations, often as an excipient in drug delivery systems or as a solvent.[19][20] It is registered under the REACH regulation, indicating compliance with stringent safety standards.[19]

  • Dioctyl Adipate (DOA): Has a low toxicity profile and is approved by regulatory bodies like the FDA for use in food-contact materials, such as packaging films.[5][16][17] This established safety record makes it a reliable choice for applications where biocompatibility is a concern.

Experimental Evaluation Protocols

To ensure trustworthy and reproducible comparisons, standardized testing methodologies are essential. Below are protocols for evaluating key plasticizer performance metrics.

Protocol 1: Determining Plasticizer Efficiency via Hardness and Tg

This protocol assesses the amount of plasticizer needed to achieve a specific flexibility.

Methodology:

  • Compounding: Prepare PVC blends with varying concentrations (e.g., 30, 40, 50 phr) of DEA and DOA using a two-roll mill or a similar melt-blending apparatus.

  • Molding: Compression mold the compounded materials into standardized test specimens (e.g., sheets or plaques) as per ISO 293.

  • Hardness Testing: After conditioning the specimens (e.g., 24 hours at 23°C and 50% RH), measure the Shore A hardness using a durometer according to ASTM D2240.

  • Tg Determination: Analyze a small sample of each formulation using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A greater depression in Tg indicates higher efficiency.[21]

G cluster_prep Sample Preparation cluster_test Performance Testing pvc PVC Resin compound Melt Compounding (Two-Roll Mill) pvc->compound plast DEA or DOA (Varying phr) plast->compound mold Compression Molding (ISO 293) compound->mold specimen Conditioned Specimen mold->specimen hardness Hardness Test (ASTM D2240) specimen->hardness Measure Shore A dsc DSC Analysis specimen->dsc Measure Tg eff_hard Efficiency (Hardness) hardness->eff_hard eff_tg Efficiency (Tg) dsc->eff_tg

Caption: Workflow for evaluating plasticizer efficiency.

Protocol 2: Assessing Plasticizer Permanence (Volatility)

This protocol quantifies the loss of plasticizer due to volatilization at elevated temperatures.

Methodology:

  • Specimen Preparation: Cut circular test specimens (50 mm diameter, 1 mm thick) from a compression-molded sheet of the plasticized PVC.[22]

  • Initial Weighing: Accurately weigh each specimen to 0.0001 g (Mass M1).

  • Exposure: Place the specimens in a container with activated carbon, ensuring they do not directly touch each other (Method B of ISO 176).[22][23]

  • Heating: Place the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[22][23]

  • Final Weighing: After cooling to room temperature in a desiccator, reweigh the specimens (Mass M2).

  • Calculation: Calculate the percentage weight loss as [(M1 - M2) / M1] * 100. A lower percentage indicates better permanence.

G start Molded Specimen weigh1 Initial Weighing (M1) start->weigh1 expose Place in Container with Activated Carbon weigh1->expose heat Heat in Oven (e.g., 70°C, 24h) expose->heat cool Cool in Desiccator heat->cool weigh2 Final Weighing (M2) cool->weigh2 calc Calculate % Weight Loss [(M1-M2)/M1]*100 weigh2->calc result Permanence Data calc->result

Caption: ISO 176 workflow for volatility testing.

Application-Specific Selection Guide

The choice between DEA and DOA is a classic scientific trade-off, balancing performance, stability, and application-specific requirements.

Choose Diethyl Adipate (DEA) for:

  • Drug Delivery Systems: Where it can act as a plasticizer for controlled-release coatings or as a solvent in formulations.[19] Its use as an excipient is documented.[20]

  • Cosmetic Formulations: Used to improve texture and spreadability in products like lotions and creams.[20]

  • Protective Coatings & Membranes: Applications where high plasticizing efficiency is desired and the end product is not subjected to high temperatures or long-term extraction risks.[3][19]

Choose Dioctyl Adipate (DOA) for:

  • Food Packaging Films: Its low migration and established regulatory approval make it a safe and reliable choice for flexible PVC films used in food packaging.[16][18][24]

  • Medical Devices: Ideal for flexible tubing, bags, and other components where biocompatibility and low leachability are non-negotiable.[5]

  • Wire and Cable Insulation: DOA's good electrical properties, thermal stability, and flexibility ensure reliable performance.[6][12][17]

  • Automotive Interiors: Its excellent low-temperature flexibility and durability are critical for components exposed to a wide range of temperatures.[16][25]

Conclusion

The comparative analysis of Diethyl Adipate and Dioctyl Adipate reveals a clear structure-property relationship that dictates their ideal applications.

  • Diethyl Adipate (DEA) is a highly efficient plasticizer due to its small molecular size. Its utility is best realized in controlled environments like pharmaceutical formulations or specific industrial coatings where its higher volatility is not a limiting factor.

  • Dioctyl Adipate (DOA) stands out for its superior permanence, exceptional low-temperature performance, and robust safety profile.[5][16] The larger, branched alkyl chains provide the stability required for durable and demanding applications, making it the preferred choice for long-lasting flexible materials in the food, medical, and automotive industries.

For the researcher and drug development professional, understanding these fundamental trade-offs is key. While DEA offers efficiency, DOA provides the durability, safety, and long-term performance essential for high-value and regulated applications.

References

  • ASTM D1646-04(2019) . Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer). ASTM International.

  • Coi Rubber Products . ASTM D1646 Viscosity Test. Coi Rubber Products.

  • ISO 176:2005 . Plastics — Determination of loss of plasticizers — Activated carbon method. International Organization for Standardization.

  • Smithers . ASTM D1646 | Testing by Standard. Smithers.

  • Guidechem . What are the dioctyl adipate uses?. Guidechem.

  • Kind Snail . ASTM D1646 - Circular | ASTM Standard Test Method. Kind Snail.

  • Allan Chemical Corporation . Dioctyl Adipate (DOA) Plasticizer: Flexibility, Performance & Compliance. Allan Chemical Corporation.

  • WSD Chemical . Characteristics and applications of Dioctyl adipate/DOA. WSD Chemical.

  • Ningbo Inno Pharmchem Co.,Ltd. . Diethyl Adipate: Comprehensive Overview and Applications. Ningbo Inno Pharmchem Co.,Ltd.

  • Chem-Impex . Diethyl adipate. Chem-Impex.

  • Admin. Dioctyl Adipate: The Versatile Plasticizer in Modern Industry. [Source URL not fully provided, content used for general knowledge]
  • Silver Fern Chemical . Dioctyl Adipate (DOA): A Flexible and Durable Plasticizer for Industrial Applications. Silver Fern Chemical.

  • Univar Solutions . Dioctyl Adipate. Univar Solutions.

  • Vichemic . Dioctyl adipate - Flexibility in industrial chemistry and modern plastics. Vichemic.

  • iTeh Standards . ISO 176:2005. iTeh Standards.

  • [Source Not Named]. Cold Resistant Dioctyl Adipate Doa Plasticizer For Food Packaging Low Temperature. [Source URL not fully provided, content used for general knowledge]
  • MaTestLab . ASTM D1646 Standard Test Methods for Rubber Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics US Lab. MaTestLab.

  • Intertek Inform . I.S. EN ISO 176:2005 PLASTICS - DETERMINATION OF LOSS OF PLASTICIZERS. Intertek Inform.

  • ChemicalBook . Dioctyl adipate | 123-79-5. ChemicalBook.

  • Nayakem . Product Data Sheet DOA. Nayakem.

  • East Harbour Group . DIOCTYL ADIPATE. East Harbour Group.

  • Cole-Parmer . Material Safety Data Sheet - Diethyl adipate. Cole-Parmer.

  • PubChem . Diethyl Adipate. National Institutes of Health.

  • CymitQuimica . CAS 141-28-6: Diethyl adipate. CymitQuimica.

  • The Good Scents Company . diethyl adipate, 141-28-6. The Good Scents Company.

  • Ataman Kimya . DIETHYL ADIPATE. Ataman Kimya.

  • Sigma-Aldrich . Diethyl adipate ReagentPlus, 99 141-28-6. Merck.

  • Patsnap Eureka . How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap.

  • Chen, Y., et al. . Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Journal of Leather Science and Engineering.

  • KH Chemicals . Dioctyl Adipate. KH Chemicals.

  • ResearchGate . (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. ResearchGate.

  • MDPI . Development of a Highly Efficient Environmentally Friendly Plasticizer. MDPI.

  • Kanademy . Plasticizer Efficiency & Their Blending. Kanademy.

  • Mok Wen Ru . EFFECTS OF PLASTICISER MIXTURES ON PHYSICAL AND MECHANICAL PROPERTIES OF MEDICAL GRADE POLYVINYL CHLORIDE (PVC). Universiti Tunku Abdul Rahman.

  • Benchchem . A Comparative Guide to Plasticizers: Performance, Protocols, and the Quest for Safer Alternatives. Benchchem.

  • DiVA portal . Environmentally Friendly Plasticizers for PVC. DiVA portal.

  • Request PDF . SPECIALIZED ANALYTICAL METHODS IN PLASTICIZER TESTING. ResearchGate.

  • [Source Not Named]. Poly(diethylene glycol adipate): A Study of Its Behavior as a PVC Plasticizer. [Source URL not fully provided, content used for general knowledge]
  • NIH . Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health.

  • [Source Not Named]. How does Dioctyl Adipate compare to other plasticizers in terms of its performance and characteristics. [Source URL not fully provided, content used for general knowledge]
  • [Source Not Named]. Determination of adipate plasticizer in poly(vinyl chloride) by microwave-assisted extraction. [Source URL not fully provided, content used for general knowledge]
  • Intertek Inform . UNE-EN ISO 176:2001 PLASTICS - DETERMINATION OF LOSS OF PLASTICIZERS. Intertek Inform.

  • NIH . Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. National Institutes of Health.

  • NIH . Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. National Institutes of Health.

  • Merck Millipore . Diethyl adipate CAS 141-28-6. Merck.

  • Benchchem . A Comparative Analysis of the Volatility of Dioctyl Adipate and Other Common Plasticizers. Benchchem.

  • ISO . ISO 177:2016(E) Plastics — Determination of migration of plasticizers. International Organization for Standardization.

  • Amerigo Scientific . Diethyl adipate. Amerigo Scientific.

  • Hallstar Industrial . High Performance Ester Plasticizers. Hallstar.

Sources

Comparative

A Comparative Guide to the Validation of Diethyl Adipate Purity Using ¹H NMR Spectroscopy

Introduction: The Imperative of Purity in Chemical Synthesis In the realms of research, drug development, and materials science, the absolute purity of a chemical reagent is not merely a desirable attribute; it is the be...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the realms of research, drug development, and materials science, the absolute purity of a chemical reagent is not merely a desirable attribute; it is the bedrock of reliable, reproducible, and safe outcomes. Diethyl adipate (DEA), a key plasticizer, solvent, and synthetic intermediate[1], is no exception. Impurities, even at trace levels, can have profound consequences, ranging from altered reaction kinetics and yields to unforeseen toxicological profiles in final formulations. Therefore, the rigorous validation of its purity is a critical quality control step.

This guide provides an in-depth, comparative analysis of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the primary validation of diethyl adipate purity. We will explore the fundamental principles of quantitative NMR (qNMR), present a self-validating experimental protocol, and objectively compare its performance against established chromatographic techniques. The focus, true to the experience of a seasoned scientist, is not just on the "how," but the fundamental "why" behind each methodological choice.

Pillar 1: The Power of ¹H NMR as a Primary Quantitative Method

Unlike chromatographic techniques that rely on response factors, which can vary between compounds, the principle of qNMR is elegantly simple and powerful: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[2][3]. This fundamental principle allows ¹H NMR to serve as a primary ratio method, enabling the determination of a compound's purity or concentration by co-dissolving it with a certified internal standard of known purity and mass[3][4].

The structural symmetry of diethyl adipate lends itself perfectly to NMR analysis. The molecule, CH₃CH₂OOC(CH₂)₄COOCH₂CH₃, produces a clean, predictable spectrum.

Pillar 2: A Self-Validating qNMR Protocol for Purity Determination

A trustworthy protocol must be inherently self-validating[5]. This is achieved by incorporating system suitability checks and using a certified reference material (CRM) as the internal standard. The choice of internal standard is critical; it must be stable, non-reactive, have a simple spectrum with at least one signal that is well-resolved from the analyte and impurity signals, and be accurately weighable. For diethyl adipate, maleic anhydride or dimethyl sulfone are excellent candidates.

Experimental Workflow

The following workflow ensures accuracy and precision, adhering to the principles of validated analytical methods[6].

// Nodes start [label="Sample Receipt:\nDiethyl Adipate (Lot #XYZ)", shape=ellipse, fillcolor="#FBBC05"]; prep [label="1. Sample & Standard Preparation"]; acq [label="2. NMR Data Acquisition"]; proc [label="3. Data Processing"]; calc [label="4. Purity Calculation"]; report [label="5. Reporting & Validation", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes for details sub_prep [label="• Accurately weigh ~20 mg DEA\n• Accurately weigh ~10 mg Internal Standard (IS)\n• Dissolve in 0.7 mL CDCl₃\n• Vortex to homogenize", shape=note, fillcolor="#FFFFFF", align=left]; sub_acq [label="• Load sample into spectrometer\n• Optimize shim, lock, gain\n• Acquire spectrum with quantitative parameters\n (e.g., 90° pulse, D1 ≥ 30s)", shape=note, fillcolor="#FFFFFF", align=left]; sub_proc [label="• Fourier Transform\n• Phase Correction (zero & first order)\n• Baseline Correction\n• Integrate analyte & IS signals", shape=note, fillcolor="#FFFFFF", align=left]; sub_calc [label="• Apply qNMR Purity Equation\n• Identify & quantify impurities", shape=note, fillcolor="#FFFFFF", align=left];

// Edges start -> prep; prep -> acq; acq -> proc; proc -> calc; calc -> report;

// Edges to sub-nodes prep -> sub_prep [style=dashed, color="#5F6368", arrowhead=none]; acq -> sub_acq [style=dashed, color="#5F6368", arrowhead=none]; proc -> sub_proc [style=dashed, color="#5F6368", arrowhead=none]; calc -> sub_calc [style=dashed, color="#5F6368", arrowhead=none]; } endot Caption: The qNMR workflow for diethyl adipate purity validation.

Step-by-Step Methodology
  • Preparation of the Internal Standard (IS) Stock:

    • Accurately weigh approximately 50 mg of a certified internal standard (e.g., maleic anhydride, Purity >99.9%) into a 10 mL volumetric flask.

    • Dissolve and bring to volume with high-purity deuterated chloroform (CDCl₃). This stock solution provides consistency across multiple measurements.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the diethyl adipate sample into an NMR tube. Record the mass precisely.

    • Accurately add a known mass of the internal standard to the same tube. This can be done by adding a precise volume of the stock solution or by direct weighing.

    • Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃).

    • Cap the tube and vortex thoroughly to ensure a homogeneous solution.

  • Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better signal dispersion).

    • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Crucial Causality: Set quantitative acquisition parameters. This is the most critical step for ensuring data integrity.

      • Pulse Angle: Use a calibrated 90° pulse to ensure maximum signal generation for all nuclei.

      • Relaxation Delay (D1): Set a long delay between pulses (e.g., 30-60 seconds). This must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). This ensures all protons fully relax, preventing signal saturation and guaranteeing that the integrated area is truly proportional to the number of protons[2].

      • Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an excellent signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully perform phase and baseline correction to ensure accurate integration.

    • Integrate a well-resolved signal from diethyl adipate (e.g., the quartet at ~4.12 ppm) and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity_DEA (%) = (I_DEA / N_DEA) * (N_IS / I_IS) * (MW_DEA / MW_IS) * (m_IS / m_DEA) * Purity_IS

    Where:

    • I : Integral area of the signal

    • N : Number of protons generating the signal

    • MW : Molecular weight (DEA = 202.25 g/mol )[7]

    • m : Mass

    • Purity_IS : Certified purity of the internal standard

Pillar 3: Identifying Impurities and Comparative Analysis

A key strength of ¹H NMR is its ability to simultaneously identify, characterize, and quantify impurities without needing reference standards for those specific impurities[3]. Common impurities in diethyl adipate arise from its synthesis via the esterification of adipic acid and ethanol[8][9].

CompoundKey ¹H NMR Signal (in CDCl₃)MultiplicityNotes
Diethyl Adipate ~4.12 ppm Quartet O-CH₂ group, well-resolved and ideal for quantification.
Ethanol (Impurity)~3.73 ppmQuartetResidual starting material.
Adipic Acid (Impurity)~2.40 ppm / ~11-12 ppm (broad)Multipletα-CH₂ / Carboxylic acid proton, often very broad or exchanges.
Monoethyl AdipateTwo distinct O-CH₂ quartetsQuartetHalf-ester intermediate. Will show signals for both ester and acid.
Water~1.56 ppmSingletPosition is highly variable depending on conditions.
Toluene (Solvent)~7.2-7.4 ppm / ~2.36 ppmMultiplet / SingletAromatic and methyl protons from residual reaction/purification solvent.

Objective Comparison with Alternative Methods

While ¹H NMR is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)[10][11]. Each method offers distinct advantages and disadvantages.

Feature¹H NMR SpectroscopyGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Measures molar ratio based on the fundamental property of nuclear spin. Inherently quantitative[12].Separates compounds based on volatility and interaction with a stationary phase. Requires response factors for quantification.Separates compounds based on polarity and interaction with stationary/mobile phases. Requires response factors.
Pros for DEA Purity Absolute Quantification: No need for impurity standards. • Structural Information: Helps identify unknown impurities. • Non-destructive: Sample can be recovered[3]. • Speed: Rapid sample prep and analysis.High Sensitivity: Excellent for detecting trace volatile impurities. • High Resolution: Superior separation of similarly structured, volatile compounds[13][14].Versatility: Can analyze non-volatile impurities (e.g., adipic acid, polymers) without derivatization. • Established Method: Widely used in QC labs.
Cons for DEA Purity Lower Sensitivity: Compared to GC/HPLC for trace analysis. • Signal Overlap: Complex mixtures can lead to overlapping peaks. • High Capital Cost: Instrumentation is expensive.Destructive: Sample is consumed. • Requires Response Factors: Assumes equal response (FID) or requires calibration for each impurity. • Thermal Degradation: Unsuitable for thermally labile impurities.Requires Response Factors: UV response is chromophore-dependent; DEA has a poor chromophore. • Complex Method Development: Requires significant optimization of mobile phase, column, etc.
Best Suited For Primary purity assignment (>95%) , quantification of major impurities, and structural confirmation.Detecting and quantifying trace volatile impurities like residual solvents and closely related esters.Detecting and quantifying non-volatile impurities like unreacted starting acid or oligomeric byproducts.

Conclusion and Authoritative Recommendation

For the validation of diethyl adipate purity, ¹H NMR spectroscopy stands out as the superior primary method. Its ability to provide direct, absolute quantification against a certified standard without the need for individual impurity standards makes it an exceptionally efficient, accurate, and trustworthy technique[4][15]. It provides both purity data and structural confirmation in a single, non-destructive experiment.

However, for a complete purity profile, especially in a regulatory or GMP (Good Manufacturing Practice) environment, an orthogonal approach is recommended. The use of GC-MS is ideal for complementing the ¹H NMR data by providing higher sensitivity for detecting trace volatile impurities and residual solvents. Together, these methods provide a self-validating, comprehensive, and scientifically rigorous assessment of diethyl adipate purity, ensuring the material is fit for its intended purpose.

References

Validation

A Comparative Ecotoxicity Guide to Adipate Plasticizers: Navigating Safer Alternatives

Introduction: The Shift Towards Safer Plasticizers For decades, phthalate plasticizers have been the industry standard for imparting flexibility to polymers like polyvinyl chloride (PVC). However, growing concerns over t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift Towards Safer Plasticizers

For decades, phthalate plasticizers have been the industry standard for imparting flexibility to polymers like polyvinyl chloride (PVC). However, growing concerns over their potential adverse effects on human health and the environment have catalyzed a shift towards safer alternatives. Adipate plasticizers, esters of adipic acid, have emerged as a leading class of these alternatives, lauded for their favorable toxicological profiles and enhanced biodegradability. Unlike phthalates, which are not chemically bound to the polymer matrix and can easily leach into the environment, many adipate plasticizers are characterized by reduced toxicity and shorter biodegradation periods.

This guide provides a comprehensive comparison of the ecotoxicity of three key adipate plasticizers: Di(2-ethylhexyl) adipate (DEHA), Diisononyl adipate (DINA), and Dioctyl adipate (DOA). As researchers, scientists, and drug development professionals, understanding the environmental footprint of these compounds is paramount for making informed decisions in material selection and product development. This document synthesizes available ecotoxicity data, outlines the standardized methodologies for its generation, and explores the environmental fate of these widely used chemicals.

Comparative Ecotoxicity of Adipate Plasticizers

The ecotoxicity of a chemical is assessed across different trophic levels to understand its potential impact on an ecosystem. Standardized tests are conducted on representatives of primary producers (algae), primary consumers (invertebrates like Daphnia magna), and secondary consumers (fish). The most common endpoints are the half-maximal effective concentration (EC50) for algae and invertebrates, and the median lethal concentration (LC50) for fish.

Below is a summary of available acute and chronic ecotoxicity data for DEHA, DINA, and DOA. It is important to note that while data for DEHA (often used interchangeably with DOA) is more readily available, comprehensive and directly comparative datasets for all adipate plasticizers are still being developed.

PlasticizerTest OrganismEndpointDurationValue (mg/L)Reference
Di(2-ethylhexyl) adipate (DEHA)/Dioctyl adipate (DOA) Daphnia magna (Water Flea)Acute EC5048 hours0.48 - 0.85
Daphnia magna (Water Flea)Chronic NOEC21 days0.024 - 0.052
Freshwater AlgaeAcute EC5072 hours> 0.78 (water solubility)
Fish (Bluegill)Acute LC5096 hours> 0.78 (water solubility)
Diisononyl adipate (DINA) Aquatic Vertebrates (Fish)Acute LC5096 hoursNo adverse effects up to solubility limit
Aquatic InvertebratesAcute EC5048 hoursNo adverse effects up to solubility limit
AlgaeAcute EC5072 hoursNo adverse effects up to solubility limit

Analysis of Ecotoxicity Data:

The available data indicates that DEHA/DOA exhibits low acute toxicity to fish and algae, with no adverse effects observed at concentrations up to its water solubility limit. However, it is acutely and chronically toxic to the freshwater invertebrate Daphnia magna at concentrations in the microgram per liter range. This suggests that invertebrates may be a particularly sensitive trophic level to this plasticizer. A bioconcentration study with bluegill sunfish showed that DOA is not an accumulative or persistent chemical in this species, with a mean 28-day bioconcentration factor of 27.

For DINA , the data suggests a low hazard potential for aquatic organisms. Studies on various fish, invertebrate, and algae species have shown no adverse effects on survival, growth, or reproduction at concentrations up to and exceeding the substance's solubility limit in both acute and chronic tests. This indicates a favorable ecotoxicity profile for DINA compared to some other plasticizers.

Mechanisms of Toxicity and Environmental Fate

The primary mechanism of ecotoxicity for many organic chemicals is narcosis, a non-specific disruption of cell membranes. However, the specific interactions of adipate plasticizers and their degradation products with biological systems are an area of ongoing research.

The environmental fate of adipate plasticizers is largely governed by their biodegradability. The decomposition of these diesters typically involves a sequential hydrolysis of the ester bonds, leading to the formation of a monoester and the corresponding alcohol. This is a critical step, as some monoesters of other plasticizers, like phthalates, have been shown to exhibit greater toxicity and endocrine activity than the parent compound. However, studies on adipates suggest that the intermediate monoesters are often unstable and found in trace amounts, mitigating this concern. The final degradation products are adipic acid and the corresponding alcohols, which can then be utilized by soil microorganisms as a carbon source.

Below is a conceptual diagram illustrating the potential environmental pathways and degradation of adipate plasticizers.

cluster_environment Environment (Soil/Water) cluster_processes Processes Plasticizer Adipate Plasticizer (e.g., DEHA, DINA) Hydrolysis Hydrolysis Plasticizer->Hydrolysis Leaching from plastics Monoester Monoester Intermediate Monoester->Hydrolysis Further Hydrolysis AdipicAcid Adipic Acid Biodegradation Microbial Biodegradation AdipicAcid->Biodegradation Alcohol Corresponding Alcohol Alcohol->Biodegradation MicrobialBiomass Microbial Biomass Hydrolysis->Monoester Hydrolysis->AdipicAcid Hydrolysis->Alcohol Biodegradation->MicrobialBiomass Carbon Source

Caption: Environmental fate and biodegradation pathway of adipate plasticizers.

Standardized Experimental Protocols for Ecotoxicity Testing

To ensure the reliability and comparability of ecotoxicity data, standardized test guidelines developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) are followed. These protocols provide detailed methodologies for assessing the effects of chemicals on aquatic organisms.

The following is a workflow diagram and detailed descriptions of the key OECD guidelines used for aquatic ecotoxicity testing of plasticizers.

cluster_workflow Ecotoxicity Testing Workflow TestSubstance Test Substance (Adipate Plasticizer) AlgaeTest OECD 201 Algal Growth Inhibition TestSubstance->AlgaeTest DaphniaTest OECD 202 Daphnia Acute Immobilisation TestSubstance->DaphniaTest FishTest OECD 203 Fish Acute Toxicity TestSubstance->FishTest DataAnalysis Data Analysis (EC50/LC50 Calculation) AlgaeTest->DataAnalysis DaphniaTest->DataAnalysis FishTest->DataAnalysis RiskAssessment Environmental Risk Assessment DataAnalysis->RiskAssessment

Caption: Standardized workflow for aquatic ecotoxicity testing of plasticizers.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
  • Objective: To determine the effects of a substance on the growth of freshwater microalgae.

  • Methodology:

    • Test Organism: A selected species of green algae (e.g., Pseudokirchneriella subcapitata) is cultured to a state of exponential growth.

    • Exposure: The algal cultures are exposed to a range of at least five concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous, uniform illumination and constant temperature.

    • Endpoint: The growth of the algae is measured at least every 24 hours by cell counts or another measure of biomass (e.g., fluorescence).

    • Data Analysis: The average specific growth rate is calculated for each concentration and compared to a control. The EC50, the concentration that causes a 50% reduction in growth, is then determined.

OECD 202: Daphnia sp. Acute Immobilisation Test
  • Objective: To determine the acute toxicity of a substance to Daphnia magna.

  • Methodology:

    • Test Organism: Young daphnids (<24 hours old) are used for the test.

    • Exposure: The daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system for 48 hours.

    • Endpoint: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

    • Data Analysis: The percentage of immobilization at each concentration is used to calculate the EC50, the concentration at which 50% of the daphnids are immobilized.

OECD 203: Fish, Acute Toxicity Test
  • Objective: To determine the median lethal concentration (LC50) of a substance to fish.

  • Methodology:

    • Test Organism: A recommended fish species (e.g., Zebrafish, Rainbow Trout) is acclimated to laboratory conditions.

    • Exposure: The fish are exposed to at least five concentrations of the test substance in a static or semi-static system for 96 hours.

    • Endpoint: The number of dead fish is recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The mortality data is used to calculate the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

Conclusion: A Path Towards Greener Alternatives

The available evidence strongly suggests that adipate plasticizers represent a significant improvement over many traditional phthalates in terms of their ecotoxicity profiles. They are generally characterized by lower toxicity to aquatic organisms and a greater propensity for biodegradation, leading to less persistent and harmful metabolites in the environment.

However, this guide also highlights the need for more comprehensive and directly comparative ecotoxicity data for a wider range of adipate plasticizers. As the demand for safer materials continues to grow, robust and transparent scientific data is essential for guiding the selection of truly "green" alternatives. By adhering to standardized testing protocols and continuing to investigate the environmental fate and potential long-term effects of these compounds, the scientific community can play a crucial role in mitigating the environmental impact of plastics and promoting a more sustainable future.

References

  • Vikhareva, I. N., Aminova, G., & Mazitova, A. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. [Link]

  • Felder, J. D., Adams, W. J., & Saeger, V. W. (1986). Assessment of the safety of dioctyl adipate in freshwater environments. Environmental Toxicology and Chemistry, 5(8), 777-784. [Link]

  • Felder, J. D., Adams, W. J., & Saeger, V. W. (1986). Assessment of the safety of dioctyl adipate in freshwater environments. Environmental Toxicology and Chemistry, 5(8), 777-784. [Link]

  • Vikhareva, I. N., Aminova, G., & Mazitova, A. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. [Link]

  • Vikhareva, I. N., Aminova, G., & Mazitova, A. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. [Link]

  • Vikhareva, I. N., Aminova, G., & Mazitova, A. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. [Link]

  • U.S. EPA. (n.d.). Technical Factsheet on Di(2-ethylhexyl) adipate. [Link]

  • World Health Organization. (1996). Di(2-ethylhexyl)adipate in Drinking-water. [Link]

  • Government of Canada. (2019). State of the Science Report Phthalate Substance Grouping 1,2-Benzenedicarboxylic acid, diisononyl ester. [Link]

  • U.S. EPA. (2023). Environmental Hazard Assessment for Diisononyl Phthalate (DINP). [Link]

  • Hannon, A. M., & Sheridan, J. J. (2022). Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives. Toxics, 10(9), 522. [Link]

  • U.S. EPA. (1981). Environmental and Health Aspects of Adipate Esters: a Comprehensive Bibliography of Published Literature 1930-1981. [Link]

  • Mazitova, A. K., Vikhareva, I. N., Aminova, G. K., & Deberdeev, T. R. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Polymers, 14(9), 1863. [Link]

  • Kim, Y., Jung, J., & Oh, S. (2022). Ecotoxicity assessment of phthalic acid di-alkyl ester mixtures toward aquatic organisms based on results from a series of subchronic toxicity tests. Environmental Toxicology and Chemistry, 41(1), 209-220. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 77, 45-73. [Link]

  • CPSC. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Diisononyl Adipate (DINA)”. [Link]

  • Wikipedia. (n.d.). Dioctyl adipate. [Link]

  • OEHHA. (2003). Public Health Goal for Di-(2-ethylhexyl) Adipate. [Link]

  • Lessmann, F., Schütze, A., & Koch, H. M. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). International journal of hygiene and environmental health, 233, 113702. [Link]

  • Hannon, A. M., & Sheridan, J. J. (2022). Alternative Plasticizers As Emerging Global Environmental and Health Threat: Another Regrettable Substitution?. Environmental science & technology, 56(3), 1335-1337. [Link]

  • ECHA. (2023). ECHA CHEM tutorial: how to find ecotoxicological information in REACH registrations. [Link]

  • CPSC. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Dibutyl Adipate (DBA) and Di-isobutyl Adipate (DiBA)”. [Link]

  • ECHA. (n.d.). ECHA CHEM. [Link]

  • ECHA. (n.d.). Registered substances information. [Link]

  • ECHA. (n.d.). Universe of registered substances. [Link]

  • ECHA. (n.d.). Long-term toxicity to aquatic invertebrates - Registration Dossier. [Link]

  • ECHA. (n.d.). Sodium O-ethyl dithiocarbonate - Registration Dossier. [Link]

  • ECHA. (n.d.). Data platform availability banner - registered substances factsheets - Registration Dossier. [Link]

  • ECHA. (n.d.). Search for chemicals. [Link]

  • Brennan, E. (2019). ECHA's chemicals database and information sharing approach. [Link]

  • ECHA. (n.d.). Search for Chemicals. [Link]

Comparative

A Comparative Guide for Researchers: Diethyl Adipate vs. Citrate Esters as Plasticizers for Polylactic Acid (PLA)

Introduction: Overcoming the Brittleness of a Biopolymer Pioneer Polylactic acid (PLA), a biodegradable polyester derived from renewable resources, has emerged as a leading alternative to conventional petroleum-based pla...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Brittleness of a Biopolymer Pioneer

Polylactic acid (PLA), a biodegradable polyester derived from renewable resources, has emerged as a leading alternative to conventional petroleum-based plastics. Its biocompatibility and processability make it a prime candidate for applications ranging from biomedical devices to food packaging. However, the inherent brittleness and low flexibility of neat PLA limit its utility in applications requiring ductile materials. This guide provides a comparative analysis of two common bio-based plasticizers, diethyl adipate (DEA) and citrate esters, used to enhance the flexibility and toughness of PLA. We will delve into their respective impacts on the thermal and mechanical properties of PLA, supported by experimental data and detailed protocols for researchers in materials science and drug development.

The Mechanism of Plasticization in PLA

Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase its flexibility, ductility, and processability. They achieve this by inserting themselves between the long polymer chains of PLA. This spacing reduces the intermolecular forces (like van der Waals forces and hydrogen bonds) that hold the chains rigidly together. The increased free volume allows the polymer chains to slide past one another more easily, effectively lowering the material's glass transition temperature (Tg). Below the Tg, the polymer is hard and glassy; above it, the polymer becomes rubbery and flexible. An effective plasticizer will significantly lower the Tg of PLA, making it more flexible at room temperature.

PlasticizationMechanism cluster_0 Neat PLA (Rigid) cluster_1 Plasticized PLA (Flexible) add + Plasticizer plast1 P plast2 P plast3 P caption Fig. 1: Plasticizer molecules (red) embedding between polymer chains.

Caption: Fig. 1: Plasticizer molecules embedding between polymer chains.

Diethyl Adipate (DEA) as a PLA Plasticizer

Diethyl adipate is a biodegradable and non-toxic diester of adipic acid. Its linear and flexible molecular structure allows it to effectively penetrate the PLA matrix.

Performance Analysis:

DEA is known to be an efficient plasticizer for PLA, significantly reducing its glass transition temperature. Studies have shown that the addition of DEA can decrease the Tg of PLA from around 60°C to below room temperature, thereby imparting flexibility. However, a key challenge associated with DEA is its relatively high volatility and tendency to migrate out of the PLA matrix over time, a phenomenon known as "leaching." This can lead to a loss of plasticizing effect and changes in the material's properties.

Citrate Esters as PLA Plasticizers

Citrate esters, such as tributyl citrate (TBC) and acetyl tributyl citrate (ATBC), are derivatives of citric acid and are widely recognized as safe, bio-based plasticizers. ATBC, in particular, is noted for its excellent compatibility with PLA and its lower migration tendency compared to other plasticizers.

Performance Analysis:

Citrate esters, especially ATBC, are highly effective at plasticizing PLA. Their larger molecular size and potential for stronger interactions with the PLA chains contribute to their reduced migration. Research indicates that ATBC can significantly enhance the elongation at break of PLA, transforming it from a rigid material into a ductile one. The presence of the acetyl group in ATBC further improves its compatibility with the PLA matrix.

Head-to-Head Comparison: DEA vs. Citrate Esters

The choice between DEA and citrate esters depends heavily on the specific application requirements, such as the desired level of flexibility, long-term stability, and processing conditions.

PropertyNeat PLAPLA + 20% DEAPLA + 20% ATBCSource
Glass Transition Temp. (Tg) ~60 °C~15-25 °C~20-30 °C
Tensile Strength (MPa) ~50-60 MPa~20-30 MPa~25-35 MPa
Elongation at Break (%) <10%>200%>250%
Young's Modulus (GPa) ~3.5 GPa~0.5-1.0 GPa~0.8-1.5 GPa
Migration/Leaching N/AModerate to HighLow

Key Insights:

  • Plasticizing Efficiency: Both DEA and ATBC are highly efficient plasticizers, drastically increasing the elongation at break and reducing the stiffness (Young's Modulus) of PLA.

  • Thermal Properties: Both plasticizers significantly lower the Tg of PLA, making the material flexible at ambient temperatures.

  • Migration Resistance: This is a critical differentiator. ATBC exhibits lower migration than DEA due to its larger molecular size and better compatibility with PLA. This makes ATBC a more suitable choice for applications requiring long-term stability, such as in medical devices or food contact materials.

  • Mechanical Properties: While both reduce tensile strength (a common trade-off with plasticization), ATBC tends to maintain a slightly higher tensile strength and Young's modulus compared to DEA at similar concentrations, indicating a good balance between flexibility and stiffness.

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of plasticized PLA films.

ExperimentalWorkflow cluster_prep Film Preparation (Solvent Casting) cluster_char Characterization start Dissolve PLA pellets in Dichloromethane (DCM) add_plast Add plasticizer (DEA or ATBC) to the solution start->add_plast mix Stir until a homogeneous solution is formed add_plast->mix cast Cast the solution onto a glass plate mix->cast dry Evaporate solvent in a fume hood at room temp. cast->dry vacuum Dry in a vacuum oven at 40°C for 24h dry->vacuum dsc Thermal Analysis (DSC) vacuum->dsc tensile Mechanical Testing (Tensile Tester) vacuum->tensile sem Morphological Analysis (SEM) vacuum->sem caption Fig. 2: Workflow for preparing and characterizing plasticized PLA films.

Caption: Fig. 2: Workflow for preparing and characterizing plasticized PLA films.

Protocol 1: Preparation of Plasticized PLA Films via Solvent Casting

Rationale: Solvent casting is a common laboratory technique for preparing thin polymer films with a uniform thickness and good dispersion of additives. Dichloromethane (DCM) is a suitable solvent for PLA.

Materials:

  • Polylactic acid (PLA) pellets

  • Diethyl adipate (DEA) or Acetyl tributyl citrate (ATBC)

  • Dichloromethane (DCM, analytical grade)

Procedure:

  • Dissolution: Prepare a 10% (w/v) solution of PLA in DCM. For example, dissolve 5g of PLA pellets in 50mL of DCM. Stir the solution using a magnetic stirrer until the PLA is completely dissolved.

  • Plasticizer Addition: Calculate the desired amount of plasticizer. For a 20 wt% concentration relative to PLA, add 1g of DEA or ATBC to the solution.

  • Homogenization: Continue stirring the solution for at least 2 hours to ensure the plasticizer is uniformly dispersed.

  • Casting: Pour the homogeneous solution into a level glass petri dish or onto a flat glass plate.

  • Solvent Evaporation: Cover the setup with a perforated lid to allow for slow solvent evaporation in a fume hood at ambient temperature for 24 hours. This slow evaporation helps to prevent the formation of pores.

  • Final Drying: Carefully peel the resulting film from the glass substrate. Place the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

Protocol 2: Characterization of Plasticized PLA Films

A. Thermal Analysis using Differential Scanning Calorimetry (DSC)

Rationale: DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg), which is a key indicator of plasticizer efficiency.

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the prepared film and seal it in an aluminum DSC pan.

  • DSC Run:

    • Heat the sample from 25°C to 200°C at a rate of 10°C/min to erase the thermal history.

    • Cool the sample to -50°C at a rate of 10°C/min.

    • Heat the sample again from -50°C to 200°C at a rate of 10°C/min.

  • Analysis: Determine the Tg from the second heating scan. The Tg is typically taken as the midpoint of the step transition in the heat flow curve.

B. Mechanical Analysis using a Universal Testing Machine

Rationale: Tensile testing provides crucial information about the material's strength, stiffness, and ductility.

Procedure:

  • Sample Preparation: Cut the films into dumbbell-shaped specimens according to a standard like ASTM D638.

  • Testing: Mount the specimen in the grips of a universal testing machine equipped with a load cell.

  • Execution: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Analysis: From the resulting stress-strain curve, determine the Tensile Strength (maximum stress), Elongation at Break (strain at fracture), and Young's Modulus (slope of the initial linear portion).

Conclusion and Recommendations

Both diethyl adipate and citrate esters (specifically ATBC) are effective bio-based plasticizers that can successfully transform brittle PLA into a flexible material.

  • Diethyl Adipate (DEA) is a potent plasticizer that offers significant improvements in flexibility. However, its higher volatility and migration tendency make it less suitable for applications where long-term stability and material integrity are paramount.

  • Acetyl Tributyl Citrate (ATBC) demonstrates excellent performance with the added benefit of superior permanence within the PLA matrix. Its low migration rate, coupled with its high efficiency in enhancing ductility, positions it as a more robust choice for demanding applications, including medical tubing, flexible films, and food packaging.

For researchers and drug development professionals, the selection between these plasticizers should be guided by the end-use requirements. For applications where long-term performance and low leachability are critical, ATBC is the recommended choice . For applications where high flexibility is needed for a shorter duration and cost is a primary driver, DEA may be considered.

References

  • Ljungberg, N., & Wesslén, B. (2005). Preparation and properties of plasticized poly(lactic acid) films. Biomacromolecules, 6(3), 1789-1796. Available at: [Link]

  • Hassouan, M., et al. (2018). Thermal and mechanical properties of plasticized poly(lactic acid). Journal of the Mechanical Behavior of Materials, 27(3-4). Available at: [Link]

Validation

A Senior Application Scientist's Guide to Migration Testing of Diethyl Adipate from Polymer Matrices

Introduction: Diethyl adipate (DEA), a diester of adipic acid, is a versatile compound widely employed as a plasticizer to impart flexibility and durability to various polymers, notably polyvinyl chloride (PVC) and its c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Diethyl adipate (DEA), a diester of adipic acid, is a versatile compound widely employed as a plasticizer to impart flexibility and durability to various polymers, notably polyvinyl chloride (PVC) and its copolymers.[1][2] Its function is to reduce the brittleness of the polymer, making it suitable for applications ranging from food packaging films to components in drug delivery systems.[1][3] However, the very properties that make DEA an effective plasticizer—its relatively low molecular weight and lack of covalent bonding to the polymer chain—also make it susceptible to migration. This leaching of DEA from the polymer matrix into contacting substances, such as food, beverages, or pharmaceutical formulations, is a critical safety and regulatory concern.[4] Therefore, robust and reliable migration testing is not merely a quality control step but a fundamental requirement to ensure consumer safety and regulatory compliance.

This guide provides an in-depth comparison of methodologies for quantifying DEA migration, explains the causality behind experimental design, and offers detailed protocols to equip researchers, scientists, and drug development professionals with the knowledge to conduct self-validating migration studies.

The Regulatory Landscape: Setting the Boundaries

Regulatory bodies worldwide have established stringent limits on the migration of substances from food contact materials (FCMs) to protect consumers. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food is the cornerstone legislation.[5][6] This regulation sets out Specific Migration Limits (SMLs) for authorized substances, which represent the maximum permitted amount of a substance that can migrate from a material into food. While specific SMLs for DEA are not as commonly cited as for phthalates, adipates as a class are regulated, and the overall migration limit (OML) of 10 mg/dm² of contact surface generally applies.[7][8]

In the United States, the Food and Drug Administration (FDA) oversees food contact substances through the Federal Food, Drug, and Cosmetic Act.[9] Substances intended for use in food contact materials must have an established regulation or be subject to a Food Contact Notification (FCN) that is effective.[9] The FDA regulations, found in 21 CFR Parts 170-199, specify the authorized uses and limitations for additives like adipate plasticizers.[9][10]

Understanding these regulatory frameworks is the first step in designing a compliant and meaningful migration testing strategy.

Core Principles: Factors Influencing Diethyl Adipate Migration

The migration of DEA is not a static process but a dynamic equilibrium influenced by several key factors. A thorough understanding of these variables is essential for designing experiments that accurately simulate real-world conditions and for interpreting results correctly. The process is primarily governed by the diffusion of the migrant within the polymer and its subsequent partitioning into the contact medium.[11][12]

  • Temperature and Contact Time: Higher temperatures increase the kinetic energy of DEA molecules, accelerating their diffusion through the polymer matrix.[13][14] Similarly, longer contact times provide more opportunity for migration to occur until equilibrium is reached.[13][15][16]

  • Nature of the Contact Medium (Food Simulant): The chemical affinity between the migrant and the contacting medium is a critical driver. DEA, being a lipophilic ester, migrates more readily into fatty or oily substances than into aqueous or acidic media.[15][17] Regulatory protocols mandate the use of specific food simulants to represent different food types:

    • Simulant A: 10% ethanol (for aqueous foods)

    • Simulant B: 3% acetic acid (for acidic foods)

    • Simulant D2: Vegetable oil or alternative solvents like isooctane (for fatty foods)[8][18]

  • Polymer Matrix Characteristics: The type of polymer, its crystallinity, and the presence of other additives influence the diffusion coefficient of DEA. For instance, the migration from a flexible PVC film will differ from that of a more rigid polymer.[3][18][19]

  • Concentration of DEA: Higher initial concentrations of DEA within the polymer create a larger concentration gradient, which can increase the driving force for migration.[20]

center DEA Migration temp Temperature center->temp Increases Diffusion time Contact Time center->time Increases Opportunity simulant Food Simulant (Fatty > Aqueous) center->simulant Driven by Affinity polymer Polymer Matrix (e.g., PVC) center->polymer Depends on Structure conc DEA Concentration center->conc Affects Gradient

Caption: Key factors influencing the migration of Diethyl Adipate (DEA).

Comparison of Analytical Methodologies

The accurate quantification of DEA in food simulants requires sensitive and selective analytical techniques. The two most prevalent methods employed in this field are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and semi-volatile compounds in the gas phase based on their boiling point and interaction with a stationary phase, followed by mass-based detection.Separates compounds in the liquid phase based on their interaction with a stationary phase, with detection typically by UV-Vis absorbance.
Sensitivity Excellent, often reaching sub-parts-per-billion (ppb) levels, especially in Selected Ion Monitoring (SIM) mode.[21]Good, but generally less sensitive than GC-MS for this application. Sensitivity depends heavily on the chromophore of the analyte.
Selectivity Very high. Mass spectrometry provides a "fingerprint" of the molecule, allowing for unambiguous identification even in complex matrices.[22]Moderate. Co-elution with interfering compounds from the matrix can be an issue. Diode Array Detection (DAD) can improve selectivity.
Sample Prep Typically requires extraction into a volatile organic solvent (e.g., hexane, dichloromethane) followed by concentration. Derivatization is not needed for DEA.[23]Requires extraction into a mobile-phase compatible solvent. Filtration is almost always necessary.[24]
Throughput Moderate. Run times are typically in the range of 15-30 minutes. Automated sample injection allows for unattended operation.Can be higher. Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly reduce run times.
Causality Why choose GC-MS? Its superior sensitivity and the definitive identification provided by the mass spectrometer make it the gold standard for regulatory compliance and trace-level quantification, where confidence in the result is paramount.[23][25]Why choose HPLC? It can be advantageous for labs without GC-MS capabilities or for screening purposes. It is particularly useful for analyzing thermally unstable or non-volatile compounds, although this is not a concern for DEA.[26][27]

Experimental Protocol: A Self-Validating Migration Study Workflow

This section details a comprehensive, self-validating workflow for a DEA migration study using the preferred GC-MS methodology. The inclusion of validation steps ensures the trustworthiness and reliability of the generated data.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Migration Experiment cluster_analysis Phase 3: Analysis & Validation cluster_report Phase 4: Reporting A1 Select Polymer Sample & Determine Surface Area A2 Choose Food Simulant (e.g., Isooctane for fatty food) A3 Prepare Calibration Standards & Quality Controls (QCs) B1 Set up Migration Cell (Sample + Simulant) A3->B1 B2 Incubate under Controlled Conditions (e.g., 40°C, 10 days) B1->B2 C1 Extract DEA from Simulant (Liquid-Liquid Extraction) B2->C1 C2 Concentrate Extract C1->C2 C3 Analyze by GC-MS C2->C3 C4 Validate Method (Linearity, Accuracy, Precision) C3->C4 D1 Quantify DEA Concentration C4->D1 D2 Calculate Migration Value (mg/dm²) D1->D2 D3 Compare to SML/OML D2->D3

Caption: Workflow for a self-validating DEA migration study.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • Polymer sample of known surface area.

  • Diethyl adipate (DEA) analytical standard (≥99% purity).

  • Food Simulant: Isooctane or 95% ethanol (as a fatty food simulant alternative).

  • Extraction Solvent: Hexane or Dichloromethane (GC grade).

  • Internal Standard (IS): e.g., Dioctyl phthalate or a deuterated DEA analog.

  • Anhydrous sodium sulfate.

  • Glassware (pre-cleaned by rinsing with extraction solvent to avoid contamination).

2. Migration Test Procedure:

  • Justification: The goal is to simulate worst-case usage conditions as prescribed by regulations.[8][28]

  • Accurately measure the surface area of the polymer sample (e.g., 1 dm²).

  • Place the sample in a glass migration cell.

  • Add a known volume of the chosen food simulant, ensuring the standard ratio of surface area to volume is met (e.g., 1 dm² per 100 mL).[18][29]

  • Seal the cell to prevent evaporation.

  • Incubate the cell under the specified conditions (e.g., for prolonged storage at room temperature, testing might be 10 days at 40°C).[8][28]

  • Prepare a "blank" simulant sample by incubating the simulant under the same conditions without the polymer film. This is crucial for identifying any background contamination.

3. Sample Preparation for GC-MS Analysis:

  • Justification: This step isolates and concentrates the DEA from the simulant, increasing analytical sensitivity and removing potential interferences.

  • After incubation, remove the polymer sample from the simulant.

  • Transfer a precise aliquot (e.g., 10 mL) of the simulant (and the blank) to a separatory funnel.

  • Spike with a known amount of internal standard (IS). The IS corrects for variability during sample preparation and injection.

  • Perform a liquid-liquid extraction by adding the extraction solvent (e.g., 3 x 10 mL of hexane), shaking vigorously, and collecting the organic layer.

  • Dry the combined organic extracts by passing them through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Instrumental Analysis:

  • Justification: This method provides the necessary sensitivity and selectivity for accurate quantification.

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Injector: 270°C, Splitless mode.

  • Oven Program: Initial 170°C, ramp to 220°C.[18]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for DEA (e.g., m/z 129, 157, 202) and the internal standard.

5. Method Validation (Self-Validating System):

  • Justification: To ensure the trustworthiness of the results, the analytical method itself must be validated according to established guidelines.[11]

  • Linearity: Prepare a calibration curve using at least five concentrations of DEA standard in the blank simulant extract. The curve should have a correlation coefficient (r²) > 0.99.[25][29]

  • Accuracy & Precision: Analyze spiked blank simulant samples (Quality Controls) at low, medium, and high concentrations within the calibration range. Accuracy (as percent recovery) should be within 70-120%, and precision (as relative standard deviation, RSD) should be <20%.[23]

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of DEA that can be reliably detected and quantified. The LOQ must be well below the regulatory migration limit.

6. Calculation and Reporting:

  • Using the calibration curve, determine the concentration of DEA (in mg/L) in the simulant extract.

  • Calculate the total mass of migrated DEA.

  • Express the final result in mg of DEA per dm² of the polymer surface area.

  • Compare the result to the applicable SML or OML to determine compliance.

Conclusion

The migration testing of diethyl adipate from polymer matrices is a multi-faceted process that demands a thorough understanding of regulatory requirements, physicochemical principles, and analytical chemistry. While both GC-MS and HPLC can be employed for quantification, GC-MS offers unparalleled sensitivity and selectivity, making it the preferred method for compliance verification. By following a systematic and self-validating experimental protocol—from careful selection of simulants and test conditions to robust instrumental analysis and method validation—researchers can generate reliable and defensible data. This ensures the safety of packaged goods and pharmaceutical products, ultimately protecting public health while enabling innovation in polymer science.

References

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Diethyl Adipate in a Laboratory Setting

For researchers and scientists in the fast-paced environment of drug development and laboratory research, the proper management of chemical waste is a critical component of ensuring a safe and compliant workspace. This g...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced environment of drug development and laboratory research, the proper management of chemical waste is a critical component of ensuring a safe and compliant workspace. This guide provides a comprehensive overview of the proper disposal procedures for diethyl adipate, a common non-hazardous plasticizer and solvent. By understanding the principles outlined below, you can implement a robust disposal plan that protects both laboratory personnel and the environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for diethyl adipate. While pure diethyl adipate is not classified as a hazardous substance under the Resource Conservation and Recovery Act (RCRA), it is still essential to handle it with care.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear appropriate chemical safety goggles.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves.[1]

  • Skin Protection: Use appropriate protective clothing to prevent skin contact.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated area.[3][4]

  • Store away from strong oxidizing agents, as they are incompatible.[1]

Spill Management:

In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth and place it in a suitable, labeled container for disposal.[1] Avoid allowing the spill to enter storm sewers or waterways.[1]

The Critical Step: Waste Characterization

The cornerstone of proper chemical waste disposal is accurate characterization. For diethyl adipate, the primary determination is whether it is pure and uncontaminated or if it has been mixed with or contaminated by other substances. This assessment dictates the disposal pathway.

Uncontaminated Diethyl Adipate

Pure, unused, or uncontaminated diethyl adipate is not considered a hazardous waste.[1][2] However, this does not mean it can be indiscriminately discarded. Non-hazardous waste is regulated under RCRA Subtitle D.[5][6]

Contaminated Diethyl Adipate

If diethyl adipate is mixed with or contaminated by a substance that is classified as hazardous, the entire mixture must be managed as hazardous waste.[5][7] This is a critical principle of laboratory waste management. Common hazardous contaminants in a laboratory setting include:

  • Listed Solvents: Halogenated or non-halogenated solvents (e.g., methylene chloride, methanol, acetone).

  • Heavy Metals: Solutions containing heavy metals.

  • Reactive Chemicals: Any substances that would render the mixture ignitable, corrosive, reactive, or toxic.

Disposal Procedures

The following sections outline the step-by-step procedures for the disposal of both uncontaminated and contaminated diethyl adipate.

Protocol for Uncontaminated Diethyl Adipate (Non-Hazardous Waste)
  • Containerization:

    • Collect the uncontaminated diethyl adipate in a clean, leak-proof container that is chemically compatible.

    • The container must be clearly labeled as "Non-Hazardous Waste: Diethyl Adipate". Include the name of the principal investigator, the lab location, and the date of accumulation.[5][8]

  • Storage:

    • Store the container in a designated waste accumulation area within the laboratory.

    • Even though it is non-hazardous, it should be stored with secondary containment to prevent spills.[7]

  • Disposal:

    • Do not pour down the drain. While some non-hazardous aqueous solutions may be approved for drain disposal, this is generally not recommended for organic liquids like diethyl adipate without specific institutional and local regulatory approval.[9][10]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. They will typically consolidate non-hazardous waste for appropriate disposal, often through incineration.[4]

Protocol for Contaminated Diethyl Adipate (Hazardous Waste)
  • Containerization:

    • Collect the contaminated diethyl adipate in a robust, leak-proof, and chemically compatible container.

    • The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[11]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical names of all constituents, including contaminants, with their approximate percentages. Do not use abbreviations.[11]

      • The specific hazard characteristics (e.g., ignitable, toxic).

      • The accumulation start date.

      • The name and contact information of the generator (your lab).

  • Storage (Satellite Accumulation Area - SAA):

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12]

    • The container must be kept closed at all times, except when adding waste.[7]

    • Ensure secondary containment is used.[7]

    • Segregate the container from incompatible waste streams.[7][11]

  • Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11]

    • Once the container is full, or if you are approaching the accumulation time limits set by your institution, schedule a pickup with your EHS office or licensed hazardous waste contractor.

    • Your EHS office will then transport the waste to a central accumulation area before it is sent to a permitted treatment, storage, and disposal facility (TSDF).

Waste Minimization: A Proactive Approach

The most effective way to manage chemical waste is to minimize its generation in the first place.[7] Consider the following strategies:

  • Source Reduction: Only purchase the quantity of diethyl adipate that you reasonably expect to use.

  • Process Modification: Where possible, modify experimental procedures to use smaller volumes of chemicals.

  • Substitution: If feasible for your application, consider substituting with a less hazardous or more environmentally benign alternative.

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid purchasing duplicate materials.

Visualizing the Disposal Workflow

To further clarify the decision-making process for diethyl adipate disposal, the following diagrams illustrate the appropriate workflows.

Figure 1: Decision Workflow for Diethyl Adipate Waste start Diethyl Adipate Waste Generated is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated non_hazardous_path Uncontaminated is_contaminated->non_hazardous_path No hazardous_path Contaminated is_contaminated->hazardous_path Yes end_non_hazardous Follow Non-Hazardous Waste Protocol non_hazardous_path->end_non_hazardous end_hazardous Follow Hazardous Waste Protocol hazardous_path->end_hazardous

Caption: Decision workflow for categorizing diethyl adipate waste.

Figure 2: Disposal Protocol for Contaminated Diethyl Adipate start Contaminated Diethyl Adipate Waste containerize Containerize in a compatible, sealed container start->containerize label Label with 'Hazardous Waste' tag, all constituents, and hazards containerize->label store Store in a designated Satellite Accumulation Area (SAA) with secondary containment label->store segregate Segregate from incompatible wastes store->segregate pickup Schedule pickup with EHS for disposal at a permitted facility segregate->pickup end_process Disposal Complete pickup->end_process

Caption: Step-by-step disposal for contaminated diethyl adipate.

Quantitative Data Summary

ParameterValue/InformationSource
RCRA Classification (Pure) Non-HazardousPubChem[2], SDS[1]
Governing Regulation (Non-Hazardous) RCRA Subtitle DRowan University[5], EPA[6]
Governing Regulation (Contaminated) RCRA Subtitle CEPA[6]
SAA Volume Limit (Hazardous) 55 gallonsVanderbilt University[11]
SAA Volume Limit (Acutely Hazardous) 1 quartVanderbilt University[11]

Conclusion

The responsible disposal of diethyl adipate is a straightforward process when guided by the principles of accurate waste characterization and adherence to institutional and regulatory protocols. By distinguishing between uncontaminated and contaminated waste streams, laboratory personnel can ensure that this non-hazardous substance is managed in a way that is safe, compliant, and environmentally sound. Always consult your institution's EHS department for specific guidance and procedures applicable to your location.

References

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Environmental Marketing Services. (2025, September 15). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Environmental Marketing Services. (2025, September 15). Effective Strategies for Lab Waste Disposal.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Fisher Scientific. (2010, April 9). Safety Data Sheet: Diethyl adipate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl adipate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8844, Diethyl Adipate.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan.
  • ChemicalBook. (n.d.). Diethyl adipate - Safety Data Sheet.
  • Guidechem. (n.d.). Diethyl adipate (cas 141-28-6) SDS/MSDS download.
  • National Environmental Trainers. (n.d.). RCRA Regulations Explained.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 445 Subpart B -- RCRA Subtitle D Non-Hazardous Waste Landfill.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • AllSource Environmental. (n.d.). Guidelines for Solvent Waste Recycling & Disposal.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

Sources

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